Trifloxysulfuron
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O6S/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMMSOZBPYFASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043971 | |
| Record name | Trifloxysulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145099-21-4 | |
| Record name | Trifloxysulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145099-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifloxysulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145099214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifloxysulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(2,2,2-trifluoroethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLOXYSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQV56YQ8WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trifloxysulfuron: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and analytical methodologies for the sulfonylurea herbicide, Trifloxysulfuron.
Chemical and Physical Properties
This compound is a potent herbicide used for the control of broadleaf weeds and sedges. It is most commonly available as its sodium salt, this compound-sodium, which has greater water solubility. The CAS Registry Number for this compound is 145099-21-4, while this compound-sodium is registered under CAS Number 199119-58-9.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄F₃N₅O₆S | [1] |
| Molecular Weight | 437.35 g/mol | [2] |
| Melting Point | 195°C | [3] |
| pKa | 3.72 ± 0.10 | [3] |
| Density | 1.531 ± 0.06 g/cm³ | [3] |
Physicochemical Properties of this compound-sodium
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃F₃N₅NaO₆S | [4][5] |
| Molecular Weight | 459.33 g/mol | [4][5] |
| Melting Point | 170.2-177.7 °C (with thermal decomposition) | [6] |
| pKa | 4.76 at 20 °C | [6] |
| Water Solubility | 25,500 mg/L (pH 7.6, 25 °C) | [1] |
| Octanol/Water Partition Coefficient (log Pow) | -0.42 (pH 7.0) | [6] |
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
This compound is a member of the sulfonylurea class of herbicides and is classified as a Group 2 herbicide by the Herbicide Resistance Action Committee (HRAC).[7] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7][8] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[2] This pathway is present in plants and microorganisms but not in animals, which accounts for the low direct toxicity of this compound to mammals.[2]
By inhibiting ALS, this compound blocks the production of these essential amino acids, leading to a cessation of cell division and plant growth.[8] Susceptible plants exhibit symptoms such as stunting, chlorosis (yellowing), and necrosis, ultimately leading to death.[8][9]
Experimental Protocols
Analysis of this compound in Soil Samples by HPLC-MS/MS
This protocol is a generalized procedure for the determination of this compound in soil, based on established methods for sulfonylurea herbicides.
Objective: To extract and quantify this compound residues in soil samples.
Materials:
-
Soil sample
-
Methanol
-
Ammonium hydroxide
-
HPLC-grade water
-
This compound analytical standard
-
Mechanical shaker
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
Procedure:
-
Extraction:
-
Weigh a 20-gram subsample of soil into a centrifuge tube.
-
Add a solution of 70% (v/v) methanol in water, with 2% ammonium hydroxide for soils with high organic content.
-
Agitate the mixture on a mechanical shaker.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant. Repeat the extraction process two more times.
-
Combine the extracts.[8]
-
-
Sample Cleanup:
-
Reduce the methanol content of the combined extracts using a rotary evaporator.[8]
-
-
HPLC-MS/MS Analysis:
-
The final extract is filtered through a 0.45 µm syringe filter before injection into the HPLC-MS/MS system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (with formic acid)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Monitor specific parent-to-daughter ion transitions for this compound for quantification and confirmation.
-
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of the this compound analytical standard.
-
The concentration of this compound in the soil sample is determined by comparing the peak area from the sample chromatogram to the calibration curve. The limit of quantification (LOQ) for this type of method is typically around 0.5 ppb.[8]
-
Herbicidal Bioefficacy Assay
This protocol outlines a general procedure to assess the herbicidal efficacy of this compound on target weed species.
Objective: To determine the dose-response of a target weed species to this compound.
Materials:
-
Seeds of the target weed species (e.g., velvetleaf)
-
Potting soil
-
Pots or trays
-
This compound formulation (e.g., Envoke® Herbicide, 75% water-dispersible granule)
-
Non-ionic surfactant
-
Laboratory track sprayer
-
Growth chamber or greenhouse
Procedure:
-
Plant Propagation:
-
Sow seeds of the target weed in pots filled with potting soil.
-
Grow the plants in a controlled environment (e.g., 25°C, 16:8 hour light:dark cycle) until they reach the 2-4 leaf stage.
-
-
Herbicide Application:
-
Prepare a stock solution of this compound. Create a series of dilutions to achieve the desired application rates (e.g., 0, 0.75, 1.5, 3, 6, and 12 g a.i./ha).
-
Add a non-ionic surfactant to the spray solutions at a concentration of 0.25% (v/v).
-
Apply the herbicide solutions to the plants using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
-
Evaluation:
-
Return the treated plants to the growth chamber.
-
Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a scale of 0% (no effect) to 100% (complete plant death).
-
At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass, dry it in an oven, and weigh it to determine the reduction in dry matter compared to the untreated control.
-
-
Data Analysis:
-
The data (visual injury ratings and dry weight) can be analyzed using regression analysis to determine the effective dose required to cause 50% inhibition (ED₅₀).
-
Summary
This compound is a highly effective sulfonylurea herbicide with a well-understood mechanism of action. Its chemical and physical properties make it suitable for post-emergence application. The analytical methods described provide a framework for its detection and quantification in environmental samples, while the bioefficacy assay allows for the evaluation of its herbicidal activity. This information is crucial for researchers and scientists involved in the development of new herbicides and the management of herbicide resistance.
References
- 1. cdms.net [cdms.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. This compound-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]
- 7. apvma.gov.au [apvma.gov.au]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
An In-Depth Technical Guide to the Mode of Action of Trifloxysulfuron as an Acetolactate Synthase (ALS) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trifloxysulfuron is a potent sulfonylurea herbicide that selectively controls a wide range of broadleaf weeds and sedges in various crops. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a pivotal enzyme in the biosynthesis of branched-chain amino acids (BCAAs) in plants. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action, detailed experimental protocols for its study, quantitative data on its efficacy, and a discussion of resistance mechanisms. The information is intended to support research and development efforts in weed science and herbicide discovery.
Introduction to this compound and Acetolactate Synthase
This compound-sodium, a member of the sulfonylurea chemical family, is a systemic herbicide readily absorbed by both roots and foliage.[1] It translocates throughout the plant to its site of action in the growing points.[1] The molecular target of this compound is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] ALS is a critical enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2] This pathway is exclusive to plants and microorganisms, making ALS an ideal target for herbicides with low mammalian toxicity.[2][3]
Mechanism of Action: Inhibition of Acetolactate Synthase
The primary mode of action of this compound is the inhibition of ALS activity. This inhibition disrupts the production of essential amino acids, leading to a cascade of physiological effects that ultimately result in plant death.
The Branched-Chain Amino Acid Biosynthetic Pathway
Acetolactate synthase catalyzes the first committed step in the synthesis of valine, leucine, and isoleucine.[2] The enzyme facilitates the condensation of two pyruvate molecules to form α-acetolactate, a precursor for valine and leucine, or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine. The inhibition of this crucial step blocks the entire pathway.
Molecular Interaction with ALS
This compound acts as a non-competitive inhibitor of ALS. It binds to a site on the enzyme that is allosteric to the active site where the substrates (pyruvate and α-ketobutyrate) bind. This binding induces a conformational change in the enzyme, which prevents the proper binding of substrates and subsequent catalysis. The inhibition is typically slow and reversible; however, prolonged binding can lead to the inactivation of the enzyme.
Quantitative Data on this compound Efficacy
Whole-Plant Dose-Response Data
Studies on susceptible and resistant weed biotypes provide clear evidence of this compound's potent, ALS-mediated herbicidal activity.
| Weed Species | Biotype | This compound Treatment | Biomass Reduction (%) | Reference |
| Annual Sedge (Cyperus compressus) | Susceptible (S) | Post-emergence | > 60 | [4] |
| Annual Sedge (Cyperus compressus) | Resistant (R) | Post-emergence | < 20 | [4] |
| Amaranthus species | Susceptible | Pre-emergence (various doses) | > 80 | [1] |
Comparative Inhibition Constants of ALS Inhibitors
To provide context for the potency of sulfonylurea herbicides like this compound, the following table presents the inhibition constants (Ki) for various ALS inhibitors from different chemical families against Arabidopsis thaliana ALS. Lower Ki values indicate higher potency.
| Chemical Family | Compound | Ki (nM) | Reference |
| Sulfonylurea | Chlorimuron ethyl | 10.8 | [5] |
| Imidazolinone | Imazaquin | 3000 | [5] |
| Pyrimidinyl-thiobenzoate | Pyrithiobac | 11.0 | [3] |
| Sulfonylamino-carbonyl-triazolinone | Propoxycarbazone | 24.8 | [3] |
| Triazolopyrimidine | Flumetsulam | 1850 | [3] |
Experimental Protocols
The following protocols are standard methods used to investigate the inhibitory effects of compounds like this compound on ALS activity.
In Vitro ALS Enzyme Inhibition Assay
This assay directly measures the inhibition of isolated ALS enzyme activity by a test compound.
1. Enzyme Extraction:
-
Homogenize fresh, young plant tissue (e.g., etiolated seedlings) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM cysteine, and 10% v/v glycerol).[3]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3]
-
Collect the supernatant containing the crude ALS enzyme extract.
2. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer (50 mM potassium phosphate buffer, pH 7.0, with 10 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD), substrate solution (100 mM sodium pyruvate), and various concentrations of the inhibitor (this compound) and controls.[3]
-
Initiate the enzymatic reaction by adding the enzyme extract to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding sulfuric acid (e.g., 3 N H2SO4). This also initiates the decarboxylation of the product, acetolactate, to acetoin.[3][4]
-
Induce color development by adding creatine and α-naphthol solutions and incubating at 60°C for 15 minutes. The acetoin reacts to form a colored complex.[3][4]
-
Measure the absorbance of the colored product using a microplate reader at 525 nm.[3][4]
3. Data Analysis:
-
Calculate the percentage of ALS inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of ALS activity, by fitting the data to a dose-response curve.[3]
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme are known.[3]
Mechanisms of Resistance
The extensive use of ALS-inhibiting herbicides has led to the evolution of resistant weed populations. Understanding the mechanisms of resistance is crucial for sustainable weed management and the development of new herbicides.
Target-Site Resistance (TSR)
The most common mechanism of resistance to ALS inhibitors is target-site resistance. This involves genetic mutations in the ALS gene that result in amino acid substitutions in the ALS enzyme.[6] These substitutions can alter the herbicide-binding site, reducing the affinity of this compound and other ALS inhibitors for the enzyme, thereby rendering the herbicide less effective.[6] Common mutations conferring resistance have been identified at several conserved positions within the ALS protein.[7]
Non-Target-Site Resistance (NTSR)
Non-target-site resistance mechanisms do not involve alterations to the target enzyme. Instead, they rely on other physiological processes to reduce the amount of active herbicide reaching the target site. These mechanisms can include:
-
Enhanced Metabolism: The resistant plant may possess an enhanced ability to metabolize the herbicide into non-toxic compounds, often through the action of enzyme families such as cytochrome P450 monooxygenases.
-
Reduced Absorption and Translocation: The herbicide may be less readily absorbed by the roots or foliage, or its movement within the plant may be restricted.
-
Sequestration: The herbicide may be sequestered in cellular compartments, such as the vacuole, preventing it from reaching the chloroplasts where ALS is located.
Conclusion
This compound is a highly effective herbicide that functions through the potent and specific inhibition of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants. Its mode of action provides a clear basis for its herbicidal activity and selectivity. The emergence of resistance, primarily through target-site mutations, underscores the importance of continued research into the molecular interactions between herbicides and their targets. This technical guide provides a foundational understanding of this compound's mechanism, offering valuable insights for the development of novel weed management strategies and the design of next-generation herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First report of resistance to acetolactate-synthase-inhibiting herbicides in yellow nutsedge (Cyperus esculentus): confirmation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Formula Elucidation of Trifloxysulfuron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifloxysulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea class. It is effective for the control of a wide range of broadleaf weeds and sedges in crops such as cotton and sugarcane.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[2] This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and the methodologies employed in the elucidation of this compound's complex architecture.
Molecular Identity and Physicochemical Properties
A clear understanding of the fundamental molecular and physical characteristics of this compound is essential for its application and further research.
Molecular Structure and Formula
The molecular structure of this compound is characterized by a central sulfonylurea bridge connecting a pyridine and a pyrimidine heterocyclic ring system. The pyridine ring is substituted with a trifluoroethoxy group, and the pyrimidine ring possesses two methoxy groups.
This compound:
-
Molecular Formula: C₁₄H₁₄F₃N₅O₆S[1]
-
Molecular Weight: 437.35 g/mol [1]
-
IUPAC Name: 1-(4,6-dimethoxypyrimidin-2-yl)-3-[[3-(2,2,2-trifluoroethoxy)-2-pyridinyl]sulfonyl]urea[1]
-
CAS Registry Number: 145099-21-4[1]
This compound-sodium (the more commonly used salt form):
-
Molecular Formula: C₁₄H₁₃F₃N₅NaO₆S[3]
-
Molecular Weight: 459.33 g/mol [3]
-
CAS Registry Number: 199119-58-9[3]
Physicochemical Data
The physicochemical properties of a compound are critical for determining its environmental fate, bioavailability, and formulation requirements.
| Property | Value | Reference |
| Physical State | White to off-white powder | [2] |
| Melting Point | 170-177 °C (for this compound-sodium) | [2] |
| Water Solubility | 25.5 g/L (at pH 7.6, 25 °C for this compound-sodium) | [2] |
| pKa | 4.81 | [4] |
| Octanol-Water Partition Coefficient (Kow at neutral pH) | 0.37 | [4] |
Elucidation of the Molecular Structure
General Workflow for Structural Elucidation
The process of elucidating the structure of a new chemical entity follows a logical progression from determining the elemental composition to establishing the final three-dimensional arrangement of atoms.
Caption: A generalized workflow for the elucidation of a novel molecular structure.
Experimental Protocols
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms.
-
¹H NMR Spectroscopy: This technique would be used to identify the number and types of protons in the this compound molecule. The expected spectrum would show distinct signals for the aromatic protons on the pyridine and pyrimidine rings, the methylene protons of the ethoxy group, and the methoxy protons. The coupling patterns between adjacent protons would help to establish the connectivity within these fragments.
-
¹³C NMR Spectroscopy: This experiment would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would provide information about their hybridization and the nature of their substituents (e.g., aromatic, aliphatic, carbonyl).
-
2D NMR Techniques (COSY, HSQC, HMBC): These advanced experiments are crucial for assembling the molecular fragments.
-
COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, confirming the arrangement of protons on the aromatic rings and the ethoxy side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is key for connecting the different fragments of the molecule. It would show correlations between protons and carbons that are two or three bonds away, allowing for the unambiguous connection of the pyridine ring, the sulfonylurea bridge, and the pyrimidine ring.
-
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming the proposed structure.
-
High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the precise elemental composition (molecular formula).
-
Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation would be expected to involve the cleavage of the sulfonylurea bridge, loss of the trifluoroethoxy group, and fragmentation of the heterocyclic rings. Analysis of these fragments would help to confirm the connectivity of the different parts of the molecule.
For a definitive confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.
-
Protocol: A suitable single crystal of this compound would be grown and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the molecule. This map is then used to determine the precise position of each atom in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, as outlined in the patent literature. A general synthetic route is described below.
Synthetic Pathway Overview:
A plausible synthetic route involves the reaction of 2-chloro-3-pyridone as a starting material, which undergoes a series of reactions including benzylation, sulfonylation, ammonification, and finally condensation to yield this compound.[5]
Exemplary Protocol for an Intermediate Step (Synthesis of 2-sulfydryl-3-benzyloxy pyridine):
-
Dissolve 13g (0.1 mol) of 2-chloro-3-pyridone in 100 mL of acetone.
-
Add 11.67g (0.11 mol) of anhydrous sodium carbonate.
-
Stir the mixture at 0°C for 30 minutes.
-
Slowly add benzyl chloride and continue stirring at room temperature for 2 hours.
-
Heat the reaction mixture to reflux for 1 hour.
-
Monitor the reaction progress. Upon completion, evaporate the solvent.
-
Dissolve the residue in methylene chloride and wash with saturated sodium chloride solution.
-
Evaporate the organic phase under reduced pressure to obtain 2-sulfydryl-3-benzyloxy pyridine.[5]
Disclaimer: This is an exemplary protocol for an intermediate and not the complete synthesis of this compound. The full synthesis involves several subsequent steps.
Herbicidal Mode of Action: Inhibition of Acetolactate Synthase
This compound exerts its herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. As this pathway is absent in animals, ALS inhibitors exhibit low toxicity to mammals.
Caption: The inhibitory effect of this compound on the acetolactate synthase (ALS) pathway.
Conclusion
The elucidation of the molecular structure of this compound is a testament to the power of modern analytical chemistry. Through a combination of spectroscopic and crystallographic techniques, its complex architecture has been unequivocally determined. This detailed structural knowledge, coupled with an understanding of its mode of action, is fundamental for the development of more effective and environmentally benign herbicides, and serves as a valuable case study for researchers in the fields of agrochemicals and drug discovery.
References
Metabolic Pathways of Trifloxysulfuron in Target Plant Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifloxysulfuron is a selective, post-emergence sulfonylurea herbicide effective against a wide range of broadleaf weeds and sedges. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2] The selectivity of this compound between tolerant crops, such as cotton and sugarcane, and susceptible weed species is primarily attributed to the differential rates of metabolic detoxification. Tolerant species rapidly metabolize the herbicide into non-toxic forms, while susceptible species lack this rapid degradation capability, leading to the accumulation of the active herbicide and subsequent plant death. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in target plant species, supported by quantitative data, detailed experimental protocols, and visual diagrams of the metabolic processes.
Core Metabolic Pathways
The primary metabolic transformations of this compound in plants involve three main reactions: O-demethylation, hydroxylation of the pyrimidine ring, and a Smile's rearrangement of the sulfonylurea bridge.[2] These modifications result in the formation of metabolites with significantly reduced or no herbicidal activity.
Data Presentation: Comparative Metabolism of this compound
The rate of this compound metabolism is a key determinant of plant tolerance. Tolerant crops like cotton exhibit a much faster degradation of the parent compound compared to susceptible weeds.
| Plant Species | Plant Type | Time After Treatment (hours) | % of Non-metabolized this compound Remaining |
| Cotton (Gossypium hirsutum) | Tolerant Crop | 6 | 50%[1] |
| Noogoora Burr (Xanthium canadense) | Susceptible Weed | 6 | 95%[1] |
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic transformations of this compound.
Metabolic Pathway of this compound
Detailed Experimental Protocols
The following protocols provide a framework for the analysis of this compound and its metabolites in plant tissues, based on established methodologies for herbicide residue analysis.
Protocol 1: Extraction of this compound and its Metabolites from Plant Tissue
This protocol outlines the steps for extracting the parent herbicide and its metabolites from plant matrices.
-
Sample Preparation: Harvest plant tissue (leaves, stems, or whole plants) at desired time points after this compound application. Immediately freeze the samples in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.
-
Homogenization: Grind the frozen plant tissue to a fine powder using a mortar and pestle with liquid nitrogen or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 5-10 g of the powdered plant tissue into a centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., acetonitrile:water, 80:20 v/v, with 0.1% acetic acid).
-
Vortex thoroughly for 1 minute to ensure complete mixing.
-
Sonication for 15 minutes in an ultrasonic bath can improve extraction efficiency.
-
Shake on a mechanical shaker for 30 minutes.
-
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet solid plant material.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction (Optional but Recommended): To maximize recovery, re-extract the pellet with another 10 mL of the extraction solvent, centrifuge, and combine the supernatants.
-
Solvent Evaporation: Evaporate the solvent from the combined supernatants under a gentle stream of nitrogen at a temperature not exceeding 40°C until a small volume (e.g., 1-2 mL) remains.
Protocol 2: Sample Clean-up using Solid-Phase Extraction (SPE)
This step is crucial for removing interfering compounds from the plant extract prior to chromatographic analysis.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Dilute the concentrated extract from Protocol 1 with deionized water to a final acetonitrile concentration of <10% and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the this compound and its metabolites from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for LC-MS analysis (e.g., methanol:water, 50:50 v/v).
Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high sensitivity and selectivity required for the quantification of this compound and its metabolites.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly over time to elute the analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative mode, optimized for the specific analytes.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its expected metabolites for quantification and confirmation. The exact MRM transitions would need to be determined by infusing pure standards of the compounds.
-
-
Quantification: Generate a calibration curve using analytical standards of this compound and its metabolites of known concentrations. The concentration of the analytes in the plant samples can then be determined by comparing their peak areas to the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of this compound metabolism in plant tissues.
Conclusion
The metabolic detoxification of this compound is a critical factor in its selectivity between tolerant crops and susceptible weeds. The primary pathways of O-demethylation, hydroxylation, and Smile's rearrangement, followed by conjugation, lead to the rapid inactivation of the herbicide in tolerant species like cotton and sugarcane. The provided experimental protocols offer a robust framework for researchers to investigate these metabolic pathways in detail. A thorough understanding of these mechanisms is essential for the development of new herbicides, the management of herbicide resistance, and ensuring crop safety.
References
An In-depth Technical Guide on the Physical and Chemical Properties of Trifloxysulfuron Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifloxysulfuron, predominantly available and utilized as its sodium salt, is a potent sulfonylurea herbicide. As an analytical standard, its precise physical and chemical characteristics are paramount for accurate quantification, quality control, and research applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of the this compound analytical standard, complete with detailed experimental protocols based on internationally recognized guidelines and a visualization of its mode of action.
Chemical Identity
| Identifier | Value |
| Common Name | This compound-sodium |
| IUPAC Name | sodium;1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonylurea |
| CAS Number | 199119-58-9 |
| Molecular Formula | C₁₄H₁₃F₃N₅NaO₆S |
| Molecular Weight | 459.33 g/mol |
Physical and Chemical Properties
The physical and chemical properties of this compound-sodium analytical standard are summarized in the table below. These properties are crucial for its handling, storage, and application in analytical methodologies.
| Property | Value | Source(s) |
| Appearance | Odorless, white to off-white powder | [1] |
| Melting Point | 170-177 °C | [1] |
| Density | 1.63 g/cm³ (at 21 °C) | [1] |
| Water Solubility (at 25 °C) | 25,500 mg/L (pH 7.6) | [1] |
| Solubility in Organic Solvents (at 20-25 °C) | Acetone: 17 g/L Dichloromethane: 0.79 g/L Ethyl acetate: 3.8 g/L Hexane: <0.001 g/L Methanol: 50 g/L n-Octanol: 4.4 g/L Toluene: <0.001 g/L | [2] |
| Dissociation Constant (pKa) | 4.76 (weak acid) | |
| Vapor Pressure | < 1.0 x 10⁻⁷ Pa (at 25 °C) | [2] |
| Henry's Law Constant | 2.6 x 10⁻⁵ Pa m³/mol (at 25 °C) | |
| Octanol-Water Partition Coefficient (log Kow) | -0.42 (at pH 7) | [2] |
| Stability | Stable for 2 years at 30 °C | [2] |
Experimental Protocols
The determination of the physical and chemical properties of this compound analytical standard follows internationally accepted protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories and regulatory bodies.
Melting Point Determination (OECD Guideline 102)
The melting point of this compound is determined using the capillary method.
-
Sample Preparation: A small amount of the finely powdered this compound analytical standard is introduced into a capillary tube, which is then sealed at one end.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer is used.
-
Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is raised at a slow, controlled rate (e.g., 1 °C/minute) near the expected melting point.
-
Determination: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Water Solubility Determination (OECD Guideline 105)
The flask method is suitable for determining the water solubility of this compound, given its relatively high solubility.
-
Sample Preparation: An excess amount of this compound analytical standard is added to a known volume of deionized water in a flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material confirms saturation.
-
Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]
-
Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.
Dissociation Constant (pKa) Determination (OECD Guideline 112)
The acid dissociation constant (pKa) of this compound, a weak acid, is typically determined by potentiometric titration.
-
Sample Preparation: A solution of this compound analytical standard of known concentration is prepared in a suitable solvent mixture (e.g., water/methanol).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Vapor Pressure Determination (OECD Guideline 104)
Due to the very low vapor pressure of this compound, a gas saturation method or a Knudsen effusion method is appropriate.
-
Apparatus: A specialized apparatus is used where a stream of inert gas is passed over the substance at a known flow rate and constant temperature.
-
Saturation: The gas becomes saturated with the vapor of this compound.
-
Trapping and Analysis: The vapor is then trapped, and the amount of substance is quantified using a sensitive analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC-MS.
-
Calculation: The vapor pressure is calculated from the amount of substance transported by the known volume of gas.
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
This compound is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5][6] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[7] By inhibiting ALS, this compound disrupts protein synthesis, leading to the cessation of cell division and plant growth, and ultimately, plant death. This mode of action is highly specific to plants and microorganisms, contributing to its low toxicity in mammals.[7]
Caption: Mechanism of action of this compound via inhibition of Acetolactate Synthase (ALS).
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. filab.fr [filab.fr]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry | U.S. Geological Survey [usgs.gov]
- 5. This compound-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]
- 6. This compound (Ref: CGA 292230) [sitem.herts.ac.uk]
- 7. apvma.gov.au [apvma.gov.au]
A Technical Guide to the Absorption, Translocation, and Mechanism of Action of Trifloxysulfuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifloxysulfuron is a potent sulfonylurea herbicide highly effective for the post-emergence control of a wide spectrum of broadleaf weeds and sedges.[1][2] Its efficacy is a function of its absorption by the plant, translocation to its site of action, and potent inhibition of the acetolactate synthase (ALS) enzyme. This technical guide provides an in-depth analysis of these core aspects of this compound's herbicidal activity. Detailed experimental protocols for studying its absorption, translocation, and enzymatic inhibition are provided, along with a compilation of quantitative data from various studies. Visual representations of its mechanism of action and experimental workflows are included to facilitate a comprehensive understanding for research and development professionals.
Absorption
This compound is readily absorbed by both the foliage and roots of plants, making it effective through both foliar and soil applications.[1][3][4] The primary route of uptake for post-emergence applications is through the leaves.
Foliar Absorption
Foliar absorption of this compound can be rapid, with a significant amount being absorbed within hours of application.[5][6] The degree and rate of absorption can be influenced by several factors, including plant species, environmental conditions, and the formulation of the spray solution, particularly its pH.[7][8]
Root Absorption
This compound present in the soil can be taken up by the roots and subsequently translocated throughout the plant.[3][4] This contributes to its residual activity and control of later-emerging weeds.
Quantitative Data on Absorption
The following table summarizes the foliar absorption of this compound in various plant species at different time points after treatment.
| Plant Species | Time After Treatment (hours) | Absorption (% of Applied ¹⁴C-Trifloxysulfuron) | Reference |
| Tobacco (Nicotiana tabacum) | 4 | >50% (majority absorbed) | [5][6] |
| Tobacco (Nicotiana tabacum) | 72 | 43% | [5][6] |
| Palmer amaranth (Amaranthus palmeri) | 4-72 | 88% (averaged over time and pH) | [7][9] |
| Texasweed (Caperonia palustris) | 4-72 | 29% (averaged over time and pH) | [7][9] |
| Cotton (Gossypium hirsutum) | 4 | 4% | [10] |
| Cotton (Gossypium hirsutum) | 72 | 9% | [10] |
| Green Kyllinga (Kyllinga brevifolia) | 4 | ~47% | [5] |
| False-Green Kyllinga (Kyllinga gracillima) | 4 | ~47% | [5] |
Translocation
Once absorbed, this compound is systemic and translocates throughout the plant via both the xylem and phloem.[3][11] This allows it to reach the meristematic regions (growing points) of the shoots and roots, where it exerts its herbicidal action.[1]
Patterns of Translocation
Studies using radiolabeled ¹⁴C-Trifloxysulfuron have shown that it moves from the treated leaves to other parts of the plant, including tissues above and below the treated leaf.[6][12] However, the extent of translocation can be limited in some species. For instance, in tobacco, not more than 4% of the applied ¹⁴C-Trifloxysulfuron moved out of the treated leaves.[5][6] In contrast, tank-mixing with the insecticide malathion has been shown to increase the translocation of this compound in cotton.[12][13]
Factors Influencing Translocation
The efficiency of translocation can be influenced by the plant species and its metabolic rate.[6] Tolerant species may exhibit limited translocation or rapid metabolism of the herbicide, preventing it from reaching the target site in toxic concentrations.[5][6] The pH of the spray carrier can also affect translocation; for example, in Texasweed, higher pH solutions (7 and 9) led to greater translocation of ¹⁴C-Trifloxysulfuron compared to a more acidic solution (pH 5).[7][9]
Quantitative Data on Translocation
The following table summarizes the translocation of this compound in various plant species.
| Plant Species | Time After Treatment (hours) | Translocation (% of Absorbed ¹⁴C-Trifloxysulfuron) | Destination | Reference |
| Tobacco (Nicotiana tabacum) | 4-72 | < 4% (out of treated leaf) | Other plant parts | [5][6] |
| Texasweed (Caperonia palustris) | 72 | 5% (at pH 5), 10% (at pH 7 and 9) | Other plant parts | [9] |
Mechanism of Action
This compound belongs to the sulfonylurea class of herbicides and is classified as a Group 2 (HRAC/WSSA) herbicide.[2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][13]
Inhibition of Acetolactate Synthase (ALS)
ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[14][15][16] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth.[17][18] this compound binds to the ALS enzyme, inhibiting its function and halting the production of these vital amino acids.[19] This inhibition leads to a cessation of growth in susceptible plants.[1]
Signaling Pathway from ALS Inhibition to Plant Death
The inhibition of ALS by this compound initiates a cascade of events that ultimately leads to plant death. The depletion of branched-chain amino acids disrupts protein synthesis, which in turn inhibits cell division in the meristematic regions. This results in the characteristic symptoms of ALS inhibitor herbicides, including stunting, chlorosis (yellowing) of new growth, and necrosis.[1][8]
References
- 1. bioone.org [bioone.org]
- 2. Comparisons Between X-ray Film- and Phosphorescence Imaging-Based Autoradiography for the Visualization of Herbicide Translocation | Weed Technology | Cambridge Core [cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. Publication : USDA ARS [ars.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JCS : Volume 12/2008 : Issue 1 : The Influence of Malathion on this compound Absorption and Translocation in Cotton [cotton.org]
- 14. Scintillation counting of 14C-labeled soluble and insoluble compounds in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. roadsideweeds.com [roadsideweeds.com]
- 19. courses.edx.org [courses.edx.org]
A Technical Guide to the Solubility of Trifloxysulfuron in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of trifloxysulfuron, a sulfonylurea herbicide, in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental methodologies, and a visualization of its biochemical mechanism of action.
Core Concepts: this compound and Solubility
This compound, primarily available as its sodium salt, is a potent post-emergence herbicide.[1] Its efficacy is intrinsically linked to its formulation and ability to be delivered to the target plant. Understanding its solubility in different organic solvents is paramount for developing stable and effective formulations, as well as for designing analytical procedures for residue analysis. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is a critical physical property in chemical and pharmaceutical sciences.
Quantitative Solubility Data
The solubility of this compound sodium in a range of organic solvents has been determined at standard laboratory temperatures. The data presented below is compiled from publicly available regulatory summaries and databases, offering a comparative look at its behavior in different chemical environments.
Table 1: Solubility of this compound Sodium in Various Organic Solvents
| Organic Solvent | Solubility at 25 °C (g/L)[2] | Solubility at 20 °C (mg/L) |
| Methanol | 50 | 50000[3] |
| Acetone | 17 | 17000[3] |
| Ethyl Acetate | 3.8 | 3800[3] |
| Dichloromethane | 0.790 | Not Available |
| n-Octanol | 4.4 | Not Available |
| Toluene | <0.001 | 1.0[3] |
| Hexane | <0.001 | Not Available |
Note: Data from different sources may be subject to slight variations due to different experimental conditions.
Experimental Protocol for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. The "flask method" is a widely recognized and reliable technique for determining the solubility of substances, particularly for those with a solubility greater than 10⁻² g/L, making it suitable for this compound in many organic solvents.[4][5] This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, No. 105.[4][6][7]
Principle of the Flask Method
A supersaturated solution is created by adding an excess amount of the test substance (this compound) to a specific volume of the organic solvent. The mixture is then agitated at a constant temperature until equilibrium is reached. After equilibration, the undissolved solid is separated from the solution, and the concentration of this compound in the clear liquid phase is determined using a suitable analytical method.
Materials and Apparatus
-
Test Substance: this compound sodium (analytical grade)
-
Solvents: High-purity organic solvents (e.g., methanol, acetone, ethyl acetate)
-
Glassware: Erlenmeyer flasks with stoppers, volumetric flasks, pipettes
-
Equipment:
-
Constant temperature water bath or shaker incubator
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV))
-
Step-by-Step Procedure
-
Preparation:
-
Bring the organic solvent to the desired experimental temperature (e.g., 25 °C ± 0.5 °C).
-
Weigh an amount of this compound sodium that is in excess of its expected solubility and add it to a flask.
-
-
Equilibration:
-
Add a known volume of the temperature-controlled solvent to the flask containing the this compound.
-
Stopper the flask and place it in a shaker or stirrer within a constant temperature bath.
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but typically 24 to 48 hours is adequate.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the mixture to stand in the constant temperature bath to permit the undissolved solid to settle.
-
Carefully separate the saturated solution from the solid phase. This can be achieved by either:
-
Centrifugation: Transfer an aliquot of the mixture to a centrifuge tube and centrifuge at a high speed until a clear supernatant is obtained.
-
Filtration: Draw the solution through a membrane filter that does not interact with the solute or solvent.
-
-
-
Quantification:
-
Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent.
-
Analyze the diluted solution using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility in grams per liter (g/L) or milligrams per liter (mg/L).
-
The experiment should be performed in replicate (at least in triplicate) to ensure the reliability of the results.
-
Report the mean solubility value and the standard deviation, along with the experimental temperature.
-
Visualizing Key Processes
To better understand the context of this compound's application and analysis, the following diagrams illustrate its mode of action and a general workflow for experimental solubility determination.
This compound exerts its herbicidal effect by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][8] The inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing a cessation of plant growth and death.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. oecd.org [oecd.org]
- 7. Water Solubility | Scymaris [scymaris.com]
- 8. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
Historical development and discovery of Trifloxysulfuron as a herbicide
An In-depth Technical Guide on the Historical Development and Discovery of Trifloxysulfuron
Executive Summary
This compound, a potent and selective post-emergence herbicide, represents a significant advancement in weed management, particularly in cotton and sugarcane cultivation. Developed by Syngenta in the mid-1990s, this compound belongs to the sulfonylurea class of herbicides. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a comprehensive overview of the historical development, chemical synthesis, mechanism of action, and the experimental basis for the efficacy and selectivity of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a technical resource for researchers and scientists in the field.
Discovery and Development
This compound-sodium was discovered by Syngenta in the mid-1990s and was initially evaluated under the code number CGA 362622.[1][2] Field testing commenced in Australia in 1997, primarily for its application in cotton and sugarcane.[1] The herbicide is commercially known by the trade name Envoke® and is formulated as a water-dispersible granule.[2][3] Its development provided growers with a new chemical tool for managing a range of problematic broadleaf weeds and nutgrass at very low application rates.[1][2]
Chemical Synthesis
The commercial production of this compound is achieved through a multi-step sulfonylurea synthesis.[4][5] The process begins with 2-amino-4,6-dimethoxypyrimidine.[4][5] This starting material undergoes sulfonylation with 2-(trifluoromethoxy)benzenesulfonyl chloride in a basic environment.[4][5] The subsequent sulfonamide is activated using triphosgene, which forms a sulfonyl isocyanate.[4][5] This intermediate then undergoes a condensation reaction with methyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate to create the essential urea bridge structure.[4][5] The synthesis is completed through final hydrolysis, methyl esterification, and recrystallization to yield the sodium salt of this compound.[4][5]
Caption: Commercial Synthesis Pathway of this compound.
Mechanism of Action
As a member of the sulfonylurea family, this compound is classified as a Group B (HRAC Group 2) herbicide.[3][6] Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4][6][7]
-
Target Enzyme: ALS is a pivotal enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[1][3]
-
Systemic Action: The herbicide is absorbed through both the foliage and roots of the plant.[1][7] It is then translocated systemically through the plant's vascular tissues to the meristematic regions, where active cell division and growth occur.[4][7]
-
Biochemical Effect: By inhibiting ALS, this compound blocks the production of these essential amino acids.[7] This disruption leads to a swift cessation of cell division and plant growth.[1]
-
Visible Symptoms: Susceptible plants initially exhibit stunted growth, followed by chlorosis (yellowing) and necrosis, ultimately leading to plant death within one to two weeks.[2][7]
Caption: Mechanism of Action of this compound in a Susceptible Plant.
Basis of Selectivity
The efficacy of this compound as a selective herbicide lies in the differential response between target weeds and tolerant crops like cotton and sugarcane.[1][7] This selectivity is primarily governed by two physiological mechanisms:
-
Enhanced Metabolism: Tolerant crops possess the ability to rapidly metabolize this compound into inactive compounds. In a comparative study, only 50% of the active ingredient remained non-metabolized in cotton six hours after application, whereas 95% remained in the susceptible weed Xanthium canadense.[1]
-
Limited Translocation: In tolerant species such as cotton and sugarcane, the movement of this compound from the point of application to other parts of the plant is extremely low compared to its rapid systemic movement in sensitive weeds.[1]
Caption: Basis of Selectivity between Tolerant Crops and Susceptible Weeds.
Experimental Protocols
The development of this compound was supported by rigorous experimental evaluation. Key methodologies are detailed below.
Field Efficacy and Crop Safety Assessment
-
Objective: To determine the biological efficacy of this compound on various weed species and to assess its safety on target crops under real-world conditions.[1]
-
Methodology:
-
Site Selection: Establish experimental sites in major growing regions, covering a range of soil types, climatic conditions, and weed spectra.[1]
-
Experimental Design: Employ a randomized complete block design with multiple replications for each treatment.[2][8]
-
Treatments: Apply this compound at various rates (e.g., 7.5 to 30 g a.i./ha), often including a nonionic surfactant to improve efficacy.[1][2] Include untreated and standard herbicide control plots for comparison.
-
Application: Apply the herbicide post-emergence when weeds are at a specific growth stage (e.g., 2-8 leaves).[1][9]
-
Assessment: Conduct visual assessments of weed control and crop injury at set intervals (e.g., 7, 14, 21, and 45 days after treatment).[1][10] Use a 0-100% scale, where 0% represents no effect and 100% represents complete plant death.[1]
-
Data Analysis: Subject the data to analysis of variance (ANOVA) and use mean separation tests (e.g., Fisher's Protected LSD) to determine significant differences between treatments.[2]
-
Herbicide Absorption and Translocation via Radiolabeling
-
Objective: To quantify the rate and extent of this compound absorption and its movement within the plant. This protocol is adapted from studies on similar sulfonylurea herbicides.[11][12]
-
Methodology:
-
Plant Material: Grow susceptible weed species and tolerant crop species under controlled greenhouse conditions.
-
Radiolabeling: Utilize ¹⁴C-labeled this compound of a known specific activity.[13]
-
Application: Apply a precise micro-droplet of the ¹⁴C-Trifloxysulfuron solution to a specific leaf of each plant.[11]
-
Harvesting: Harvest plants at various time points after treatment (e.g., 4, 24, 48, 72 hours).[11][12]
-
Sample Processing:
-
Wash the treated leaf with a water:acetone solution to recover any unabsorbed herbicide.[11]
-
Section the plant into parts: treated leaf, shoots above the treated leaf, shoots below, and roots.[11]
-
Combust the dried plant sections in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped.
-
-
Quantification: Measure the radioactivity in the leaf wash and in each plant section using Liquid Scintillation Counting (LSC).[13] Express the absorbed and translocated radioactivity as a percentage of the total applied dose.
-
Herbicide Dissipation in Aqueous Solution
-
Objective: To determine the chemical stability and degradation rate (half-life) of this compound in water at different pH levels.[14]
-
Methodology:
-
Solution Preparation: Prepare aqueous solutions of this compound at known concentrations in buffered solutions of varying pH (e.g., pH 5, 7, and 9).[14]
-
Incubation: Store the solutions in a controlled environment (e.g., 22°C) and protect them from light to prevent photolysis.[14]
-
Sampling: Collect aliquots from each solution at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 21 days).[14]
-
Quantification: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the parent this compound molecule remaining.[13][14]
-
Data Analysis: Plot the natural log of the concentration against time. Use first-order kinetics to calculate the dissipation rate constant and the half-life (t₁/₂) for the herbicide at each pH level.[14]
-
Quantitative Data
The following tables summarize key quantitative findings from various research studies on this compound.
Table 1: Physicochemical and Toxicological Properties
| Property | Value | Reference |
| CAS RN | 199119-58-9 | [4] |
| HRAC Group | B (Group 2) | [3][6] |
| Aqueous Solubility | 63 mg/L (at pH 5); 5,016 mg/L (at pH 7) | [14] |
| pKa | 4.81 | [14] |
| Acute Oral LD₅₀ (rat) | >5000 mg/kg bw | [1] |
| WHO Hazard Class | III (Slightly hazardous) | [1] |
Table 2: Efficacy of this compound on Key Weed Species
| Weed Species | Application Rate (g a.i./ha) | Control / Biomass Reduction (%) | Days After Treatment | Reference |
| Nutgrass (Cyperus rotundus) | 11.25 | Good Control | - | [1] |
| Noogoora Burr (Xanthium spp.) | 11.25 | 90% | 21-45 | [1] |
| Peachvine (Ipomoea spp.) | 11.25 | 79% | 21-45 | [1] |
| Yellow Nutsedge (Cyperus esculentus) | 15.8 (+ Surfactant) | 76% | 28 | [2] |
| Redroot Pigweed (Amaranthus retroflexus) | 15.8 (+ Surfactant) | 86% | 28 | [2] |
| Spanish Needles (Bidens pilosa) | 15.8 (+ Surfactant) | 95% | 28 | [2] |
| Digitaria horizontalis | 22 | Low Control | - | [9] |
Table 3: Crop Injury on Cotton from Post-Emergence Application
| Application Timing (Growth Stage) | This compound Rate (g a.i./ha) | Injury 7 Days After Treatment (%) | Injury 21-28 Days After Treatment (%) | Reference |
| 1-leaf | 3.8 - 7.5 | 17 - 50% | 22% | [10] |
| 3-leaf | 3.8 - 7.5 | 19 - 46% | 16% | [10] |
| 5-leaf | 3.8 - 7.5 | 5 - 23% | 6% | [10] |
| Post-emergence | 3.8 - 15 | 19 - 22% | 5 - 12% | [15] |
Table 4: Dissipation Half-Life of this compound in Aqueous Solution
| pH of Solution | Half-Life (Days) | Reference |
| 5 | 11.4 | [14] |
| 7 | 42.0 | [14] |
| 9 | 45.3 | [14] |
References
- 1. caws.org.nz [caws.org.nz]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. apvma.gov.au [apvma.gov.au]
- 4. This compound-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]
- 5. This compound (Ref: CGA 292230) [sitem.herts.ac.uk]
- 6. Glossary | Syngenta US [syngenta-us.com]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. Phytoremediation of the herbicide this compound sodium - Advances in Weed Science [awsjournal.org]
- 9. Efficacy and selectivity of this compound-sodium/ametryne in the control of weeds in sugar cane fields - Weed Control Journal [weedcontroljournal.org]
- 10. Growth Stage Affects Cotton Response to this compound | Weed Technology | Cambridge Core [cambridge.org]
- 11. benchchem.com [benchchem.com]
- 12. Publication : USDA ARS [ars.usda.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioone.org [bioone.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Trifloxysulfuron in Soil Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Trifloxysulfuron, a sulfonylurea herbicide, in complex soil matrices. The protocols outlined below are based on established and validated analytical techniques, including High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS) and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Introduction
This compound is a post-emergence herbicide used for broadleaf weed control.[1][2] Its presence and persistence in soil are of environmental concern, necessitating sensitive and reliable analytical methods for its monitoring. Soil, being a complex matrix, presents analytical challenges due to the presence of organic and inorganic materials that can interfere with the analysis.[3][4][5] The methods detailed herein provide robust procedures for the extraction, cleanup, and analysis of this compound residues in soil.
Method 1: High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS)
This method is adapted from the EPA-recognized analytical method AG-692 and is suitable for the determination of this compound and its degradates in soil.[6] It involves a rigorous extraction and cleanup procedure followed by sensitive detection using LC-MS/MS.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.5 ppb | [6] |
| Limit of Detection (LOD) | 0.0125 ng (injected) | [6][7] |
| Instrument | High-Performance Liquid Chromatography with Mass Spectrometric Detection (LC/MS/MS) | [6] |
Experimental Protocol
1. Soil Sample Preparation and Extraction:
-
Weigh a 20-gram subsample of homogenized soil into an appropriate extraction vessel.[6]
-
For 0-6" soil layers: Perform a three-step extraction. The first extraction is with 70% (v/v) methanol/water. The second and third extractions are with 70% (v/v) methanol/water containing 2% ammonium hydroxide.[6]
-
For soil depths greater than 6": Perform three extractions with 70% (v/v) methanol/water containing 2% ammonium hydroxide.[6]
-
Agitate the samples using a mechanical shaker at room temperature for a specified duration.[6]
-
After each extraction, centrifuge the sample and filter the extract. Combine the extracts from all three steps.[6]
-
Remove the methanol from the combined extracts using a rotary evaporator.[6]
2. Sample Cleanup (Solid-Phase Extraction - SPE):
-
Pass the resulting aqueous extract through a SAX (Strong Anion Exchange) SPE column connected in series with an ENV (Hydrophilic-Lipophilic Balanced) SPE column.[6] The SAX column retains matrix interferences and is discarded.[6]
-
Elute the analytes from the ENV SPE column using acetonitrile.[6]
-
Adjust the final volume of the eluate to the desired concentration for analysis.[6]
3. Instrumental Analysis (LC-MS/MS):
-
Analyze the final sample extract using a High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS).[6]
-
The separation is achieved by HPLC, and detection and quantification are performed by MS/MS.[6]
Experimental Workflow Diagram
Caption: Workflow for this compound analysis in soil using HPLC-MS/MS.
Method 2: QuEChERS Extraction and LC-MS/MS Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for multi-residue pesticide analysis in food and environmental matrices, including soil.[3][5][8] This protocol provides a general framework for applying the QuEChERS methodology for this compound detection.
Quantitative Data Summary
| Parameter | Value | Reference |
| Sample Size | 10 g (for soil with ≥70% water content) or 3 g (air-dried soil) | [4][5] |
| Extraction Solvent | Acetonitrile | [4][5] |
| Cleanup Sorbent | PSA (Primary Secondary Amine) and C18 | [4][9] |
| Instrument | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | [3][5] |
Experimental Protocol
1. Sample Preparation and Extraction:
-
Weigh 10 g of soil with a high water content (≥70%) or 3 g of air-dried soil into a 50 mL centrifuge tube.[4][5] If using dried soil, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[4][5]
-
Shake or vortex the sample vigorously for 5 minutes to extract the pesticides.[4][5]
-
Add the contents of a QuEChERS salt packet (e.g., citrate buffering salts) to the tube.[4]
-
Immediately shake the tube for at least 2 minutes.[4]
-
Centrifuge the sample for 5 minutes at ≥ 3000 rcf.[4]
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing magnesium sulfate (MgSO₄), Primary Secondary Amine (PSA), and C18 sorbents.[4]
-
Vortex the d-SPE tube for 30 seconds to 1 minute.[4]
-
Centrifuge for 2 minutes at a high rcf (e.g., ≥ 5000).[4]
-
Filter the purified supernatant through a 0.2 μm syringe filter directly into an autosampler vial for analysis.[4]
3. Instrumental Analysis (LC-MS/MS):
-
Analyze the final extract using a Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS).[3][5]
Experimental Workflow Diagram
Caption: Workflow for this compound analysis in soil using the QuEChERS method.
General Considerations and Best Practices
-
Method Validation: All analytical methods should be thoroughly validated for the specific soil type being analyzed. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]
-
Matrix Effects: Soil is a complex matrix that can cause signal suppression or enhancement in LC-MS/MS analysis.[11] The use of matrix-matched standards is recommended for accurate quantification.
-
Quality Control: Include procedural blanks, spiked samples, and certified reference materials (if available) in each analytical batch to ensure the quality and reliability of the results.
-
Safety Precautions: this compound and the solvents used in these methods should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[7]
References
- 1. This compound-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]
- 2. caws.org.nz [caws.org.nz]
- 3. weber.hu [weber.hu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. unitedchem.com [unitedchem.com]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 11. Validation of a quick and easy extraction method for the determination of emerging contaminants and pesticide residues in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Trifloxysulfuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Trifloxysulfuron using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is applicable for the determination of this compound in technical materials and formulated products. The protocol includes information on instrumentation, reagents, standard preparation, sample preparation, and chromatographic conditions. Additionally, a summary of method validation parameters is presented to demonstrate the suitability of the method for its intended purpose.
Introduction
This compound is a sulfonylurea herbicide used for broad-spectrum weed control. Accurate and reliable analytical methods are essential for quality control of this compound products and for monitoring its presence in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[1] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocol
This protocol outlines the necessary steps for the analysis of this compound using HPLC.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column is commonly used.[2][3] A Newcrom R1 column is also a suitable alternative.[4]
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters: 0.45 µm pore size for sample filtration.[5]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Phosphoric acid or formic acid.[4]
-
Analytical Standard: this compound certified reference material (CRM).[6]
Preparation of Solutions
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, with the pH adjusted using an acid.[4] A specific example for a related compound involves a mobile phase of acetonitrile-water (55:45, v/v), with the pH adjusted to 2.5 using phosphoric acid.[7] It is recommended to degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent, such as acetonitrile, to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.
Sample Preparation
-
For Technical Material and Formulations: Accurately weigh a sample amount equivalent to a known concentration of this compound. Dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and dilute to a final known volume. Filter an aliquot of the solution through a 0.45 µm syringe filter before injection into the HPLC system.[5]
-
For Soil Samples: A more extensive sample preparation is required to remove matrix interferences. This typically involves:
-
Extraction: Extracting a known weight of the soil sample with a suitable solvent mixture, such as methanol/water or acetonitrile/ammonium carbonate.[2][8]
-
Cleanup: The extract is then cleaned up using solid-phase extraction (SPE) to remove co-extracted interfering substances.[8][9]
-
Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in the mobile phase before HPLC analysis.
-
Chromatographic Conditions
The following are typical chromatographic conditions for the analysis of this compound:
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Water (pH 2.5 with H₃PO₄) (55:45, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 20 µL[7] |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 205 nm[7] |
Data Presentation
The following table summarizes the quantitative data and validation parameters for a typical HPLC method for this compound analysis.
| Parameter | Typical Value |
| Retention Time (min) | Dependent on specific column and mobile phase composition |
| Linearity Range (µg/mL) | 5 - 500[7] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Method-dependent, can be in the range of ng injected for LC/MS/MS[8] |
| Limit of Quantification (LOQ) | Method-dependent, can be as low as 0.5 ppb for soil samples with LC/MS/MS[8] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. jetir.org [jetir.org]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. nacalai.com [nacalai.com]
- 6. This compound Sodium – CRM LABSTANDARD [crmlabstandard.com]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantitative Analysis of Trifloxysulfuron and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of the herbicide Trifloxysulfuron and its primary metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a sulfonylurea herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, crucial for the biosynthesis of essential amino acids in plants.[1] Its use in agriculture necessitates robust analytical methods to monitor its presence and that of its breakdown products in various environmental matrices to ensure food safety and environmental protection. This document outlines the necessary procedures for sample preparation from soil, water, and plant tissues, optimized LC-MS/MS parameters, and data analysis for the accurate quantification of this compound and its key metabolites: CGA-382997, CGA-53052, CGA-368732, CGA-368733, and NOA-436664.[2]
Introduction
This compound is a post-emergence herbicide effective against a wide range of broadleaf weeds and sedges.[3] Its mode of action is the inhibition of the ALS enzyme, which disrupts essential amino acid synthesis in susceptible plants.[1] The environmental fate and metabolism of this compound are of significant interest, as its degradation products can also be of toxicological relevance. Monitoring the parent compound and its metabolites is crucial for regulatory compliance and risk assessment. LC-MS/MS offers the high sensitivity and selectivity required for the detection and quantification of these analytes at trace levels in complex matrices.[2]
Analytes of Interest
The primary analytes for this method include the parent compound, this compound, and its major metabolites identified in soil and plant metabolism studies.
| Compound | CAS Number | Molecular Formula |
| This compound | 145099-21-4 | C₁₄H₁₄F₃N₅O₆S |
| This compound-sodium | 199119-58-9 | C₁₄H₁₃F₃N₅NaO₆S |
| CGA-382997 | Not Available | Not Available |
| CGA-53052 | Not Available | Not Available |
| CGA-368732 | Not Available | Not Available |
| CGA-368733 | Not Available | Not Available |
| NOA-436664 | Not Available | Not Available |
Experimental Protocols
Sample Preparation
1. Soil Samples
This protocol is adapted from established environmental chemistry methods.[2]
-
Extraction:
-
Weigh 20 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
For samples from the 0-6 inch soil layer, perform a single extraction with 20 mL of 70% (v/v) methanol/water, followed by two extractions with 20 mL of 70% (v/v) methanol/water containing 2% ammonium hydroxide. For soil depths greater than 6 inches, perform three extractions with the ammonium hydroxide-containing solvent.
-
After each addition of solvent, agitate the sample mechanically for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes and collect the supernatant.
-
Combine the supernatants from all extraction steps.
-
-
Cleanup:
-
Reduce the volume of the combined extracts using a rotary evaporator with the water bath at 35°C to remove the methanol.
-
Pass the remaining aqueous extract through a Solid Phase Extraction (SPE) cartridge system consisting of a SAX (Strong Anion Exchange) cartridge stacked on top of an ENV+ (hydrophilic-lipophilic balanced) cartridge.
-
The SAX cartridge retains matrix interferences and is discarded.
-
Wash the ENV+ cartridge with 5 mL of deionized water.
-
Elute the analytes from the ENV+ cartridge with 10 mL of acetonitrile.
-
The eluate is then concentrated and reconstituted in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
2. Water Samples
-
Filtration:
-
Filter the water sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Direct Injection or Concentration:
-
For samples with expected high concentrations, direct injection into the LC-MS/MS system may be possible.
-
For trace-level analysis, a concentration step using SPE, similar to the soil sample cleanup, is recommended. Pass a known volume of the filtered water sample through a conditioned ENV+ SPE cartridge, then elute with acetonitrile.
-
3. Plant Tissue Samples
-
Homogenization and Extraction:
-
Weigh 10 g of the plant tissue sample (e.g., leaves, stems) and homogenize with 20 mL of acetonitrile.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction twice more and combine the supernatants.
-
-
Cleanup (QuEChERS-based approach):
-
To the combined acetonitrile extracts, add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the upper acetonitrile layer and subject it to dispersive SPE (d-SPE) cleanup by adding a mixture of PSA (primary secondary amine) and C18 sorbents.
-
Vortex and centrifuge. The resulting supernatant is ready for LC-MS/MS analysis after filtration.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Note: The specific MRM transitions (precursor ion, product ion, and collision energy) for the metabolites of this compound are not widely available in public scientific literature. The following provides the transition for the parent compound and a general approach for determining the transitions for the metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 438.1 | 183.1 | 20 |
| Metabolites (CGA-382997, CGA-53052, CGA-368732, CGA-368733, NOA-436664) | To be determined | To be determined | To be determined |
Protocol for Determining Metabolite MRM Transitions:
-
Obtain analytical standards for each metabolite.
-
Perform a full scan MS analysis of each standard to determine the m/z of the precursor ion (typically [M+H]⁺ in positive ESI).
-
Perform a product ion scan for each precursor ion to identify the most abundant and stable fragment ions.
-
Select at least two product ions for each metabolite for quantification and qualification purposes.
-
Optimize the collision energy for each precursor-product ion transition to achieve the highest signal intensity.
Data Presentation
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the LC-MS/MS method for the analysis of this compound. Data for metabolites should be generated during method validation.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | LOD (ng/g or ng/mL) | LOQ (ng/g or ng/mL) |
| This compound | Soil | 0.1 | 0.5[2] |
| This compound | Water | 0.05 | 0.2 |
| This compound | Plant Tissue | 0.5 | 2.0 |
| Metabolites | Various | To be determined | To be determined |
Table 2: Linearity and Recovery
| Analyte | Matrix | Linearity Range (ng/mL) | R² | Recovery (%) |
| This compound | Soil | 0.5 - 100 | >0.99 | 85-105 |
| This compound | Water | 0.2 - 100 | >0.99 | 90-110 |
| This compound | Plant Tissue | 2.0 - 200 | >0.99 | 80-100 |
| Metabolites | Various | To be determined | To be determined | To be determined |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Metabolic Pathway of this compound
Caption: Major metabolic pathways of this compound in plants and rats.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound and its major metabolites in various environmental and biological matrices. The provided protocols for sample preparation are optimized to yield clean extracts and minimize matrix effects, ensuring accurate quantification. While specific MRM transitions for the metabolites require determination using analytical standards, the outlined procedure provides a clear path for method development. This application note serves as a valuable resource for researchers and scientists involved in pesticide residue analysis, environmental monitoring, and food safety assessment.
References
Solid-Phase Extraction Protocol for Trifloxysulfuron from Water Samples: An Application Note
Introduction
Trifloxysulfuron is a potent sulfonylurea herbicide used for post-emergence weed control in various crops. Its presence in water bodies, even at trace levels, is a significant environmental concern, necessitating sensitive and reliable analytical methods for its monitoring. This application note details a robust solid-phase extraction (SPE) protocol for the selective extraction and concentration of this compound from water samples prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is designed for researchers, environmental scientists, and analytical chemists requiring a precise and accurate quantification of this herbicide in aqueous matrices.
Physicochemical Properties of this compound
A successful SPE method development relies on understanding the physicochemical properties of the target analyte. This compound is a weak acid with a pKa value reported to be between 3.72 and 4.81. This characteristic is critical for optimizing the pH of the water sample to ensure efficient retention on the SPE sorbent. At a pH below its pKa, this compound will be in its neutral form, enhancing its retention on non-polar sorbents like C18.
Experimental Protocol
This protocol is based on established methods for the extraction of sulfonylurea herbicides from aqueous samples and is optimized for this compound.
Materials and Reagents
-
Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL (or equivalent polymeric reversed-phase cartridges)
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or acetic acid)
-
Ultrapure water
-
Water sample (e.g., surface water, groundwater)
-
SPE vacuum manifold
-
Collection vials
-
pH meter
Sample Pre-treatment
-
Filter the water sample through a 0.45 µm filter to remove any particulate matter.
-
For a 100 mL water sample, adjust the pH to approximately 3.0 by adding a small amount of formic acid. This ensures that this compound is in its non-ionized form for optimal retention on the C18 sorbent.
Solid-Phase Extraction Procedure
The following steps outline the SPE process for the extraction of this compound:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.
-
Follow with 5 mL of ultrapure water to equilibrate the sorbent. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated 100 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove any co-extracted polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with two 3 mL aliquots of acetonitrile into a collection vial.
-
The elution should be performed at a slow flow rate (1-2 mL/min) to ensure efficient desorption.
-
Post-Extraction
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex the sample to ensure complete dissolution and transfer it to an autosampler vial for analysis.
Data Presentation
The following table summarizes representative quantitative data for the SPE of sulfonylurea herbicides from water, which can be expected to be similar for this compound with the described protocol.
| Analyte | Matrix | Fortification Level (µg/L) | Recovery (%) | RSD (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| Sulfonylurea Herbicides (General) | Groundwater | 0.2 | 87.9 | 0.8 - 20.7 | - | 0.2 | [1] |
| Sulfonylurea Herbicides (General) | Tap Water | Not Specified | 77 - 109 | 0.3 - 14.5 | 0.006 - 0.035 | - | [2] |
| Pesticides (including herbicides) | Surface Water | 0.02, 0.05, 0.1 ng/mL | 70 - 120 | < 14 | - | - | [3] |
Note: This data is representative of sulfonylurea herbicides and similar pesticide classes. Actual performance for this compound should be determined through in-house validation.
Experimental Workflow Diagram
Caption: Experimental workflow for the solid-phase extraction of this compound.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the logical basis for the key steps in the SPE protocol, based on the chemical properties of this compound.
Caption: Rationale behind the key steps of the SPE protocol for this compound.
Conclusion
The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the isolation and pre-concentration of this compound from water samples. The use of C18 cartridges, coupled with appropriate sample pH adjustment, ensures high recovery and clean extracts, making it suitable for sensitive downstream analysis by LC-MS/MS. This method can be readily implemented in environmental monitoring laboratories for the routine analysis of this compound in various aqueous matrices. For optimal results, in-house validation is recommended to determine specific recovery rates, limits of detection, and quantification.
References
Application Notes and Protocols for Trifloxysulfuron in Cotton and Sugarcane Field Research
For: Researchers, Scientists, and Agricultural Development Professionals
Introduction
Trifloxysulfuron-sodium is a selective, post-emergence sulfonylurea herbicide used for the control of a broad spectrum of broadleaf weeds, sedges, and some grasses in cotton and sugarcane.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is critical for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[2][3] This inhibition leads to the cessation of cell division and plant growth. Selectivity in tolerant crops like cotton and sugarcane is achieved through rapid metabolic degradation of the herbicide.[4]
These application notes provide detailed protocols for the field application of this compound in cotton and sugarcane research settings, focusing on efficacy, crop tolerance, and experimental design.
Mode of Action: ALS Inhibition Pathway
This compound is absorbed by the roots and shoots of plants and is translocated throughout the plant.[2] It inhibits the ALS enzyme, a key component in the biosynthetic pathway of essential amino acids. This disruption ultimately leads to the death of susceptible weeds.
Caption: Mode of Action: this compound inhibits the ALS enzyme, blocking amino acid synthesis.
Field Application in Cotton (Gossypium hirsutum) Research
This compound can be applied post-emergence over-the-top (POT) or post-directed (PDIR) in conventional and transgenic cotton varieties for control of key weeds like morningglory species, sicklepod, and nutsedge.[1][5]
Application Rates and Timings for Cotton
Researchers should adhere to specific rates and crop growth stages to minimize phytotoxicity and ensure efficacy. Crop injury, often observed as temporary stunting or chlorosis, is more likely when applied to cotton at early growth stages (one- to three-leaf) compared to later stages.[5][6]
| Application Method | This compound Rate (Product/Acre)¹ | This compound Rate (g a.i./ha) | Crop Stage | Key Considerations & Surfactants |
| Post-emergence Over-the-Top (POT) | 0.10 - 0.15 oz/A | 5.3 - 7.9 g/ha | Minimum 5-leaf stage or 6 inches tall.[7][8] | Use a nonionic surfactant (NIS) at 0.25% v/v.[8] Higher potential for transient crop injury.[6] |
| Post-Directed (PDIR) / Layby | 0.10 - 0.25 oz/A | 5.3 - 13.2 g/ha | 6 to 12 inches tall up to layby. | Direct spray to the base of the cotton plant to minimize contact with foliage and improve soil contact for residual activity.[8][9] |
| Tank Mix with Glyphosate (PDIR) | 5 g/ha (this compound) + 840 g/ha (Glyphosate) | 5 g/ha + 840 g/ha | 6-leaf or larger cotton.[10] | Improves control of morningglory species compared to glyphosate alone.[7][10] |
| Co-formulation with Prometryn (PDIR) | 0.6 - 1.2 lbs ai/A (Suprend™) | Varies | 6 to 10-inch cotton or at layby.[11] | Provides broad-spectrum control and residual activity.[7][9] |
¹Rates are for a 75% Water Dispersible Granule (WDG) formulation (e.g., Envoke®). Adjust for other formulations. Always consult the product label.
Field Application in Sugarcane (Saccharum spp.) Research
In sugarcane, this compound is effective for post-emergence control of problematic weeds, including johnsongrass, nutsedge, and various broadleaf weeds. It can be applied over-the-top of younger cane or as a directed spray in more mature cane.
Application Rates and Timings for Sugarcane
Application flexibility allows for use in both plant and ratoon cane. Some sugarcane varieties may exhibit sensitivity, which can be heightened in tank mixtures with other herbicides like ametryn.[12][13]
| Application Method | This compound Rate (Product/Acre)¹ | This compound Rate (g a.i./ha) | Crop Stage | Key Considerations & Surfactants |
| Post-emergence Over-the-Top | 0.3 oz/A | 14 g/ha | Plant or ratoon cane up to 24 inches tall.[14] | Use a nonionic surfactant (NIS) at 0.25% v/v. |
| Post-Directed / Layby | 0.3 - 0.6 oz/A | 14 - 28 g/ha | 18 inches tall through layby.[14] | Use NIS or a crop oil concentrate (COC) at 0.5-1.0% v/v. Direct spray away from the whorl.[14] |
| Co-formulation with Ametryn | Varies (e.g., Krismat®) | 37 g/ha (this compound) + 1463 g/ha (Ametryn) | Post-emergence, often up to 6-leaf stage.[12][15] | Offers broad-spectrum control.[16][17] Some varieties are sensitive to ametryn.[12] |
¹Rates are for a 75% Water Dispersible Granule (WDG) formulation (e.g., Envoke®). Adjust for other formulations. A maximum of 1.5 oz/A per season should not be exceeded, and a pre-harvest interval of 100 days must be observed.
Experimental Protocols
Protocol 1: Field Efficacy and Crop Tolerance Trial
Objective: To evaluate the efficacy of this compound on target weed species and assess the tolerance of cotton or sugarcane under field conditions.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with 3 to 4 replications.[10][17]
-
Plot Size: Minimum of 4 rows wide by 10-12 meters long to minimize edge effects and allow for machine harvesting of center rows.[9]
-
Treatments: Include an untreated weedy check, a weed-free check (maintained by hand weeding), this compound at various rates and application timings, and relevant tank-mix or co-formulation treatments.
Methodology:
-
Site Selection: Choose a field with uniform soil type and a natural, consistent infestation of the target weed species.
-
Plot Establishment: Mark plot boundaries clearly. Conduct baseline weed density and species composition counts before application.
-
Herbicide Application:
-
Use a calibrated research plot sprayer (e.g., CO₂-pressurized backpack sprayer) equipped with flat-fan nozzles to deliver a consistent spray volume (e.g., 150-200 L/ha).[10]
-
Record environmental conditions at the time of application (temperature, humidity, wind speed, cloud cover).
-
Apply treatments at the specified crop and weed growth stages as per the experimental design.
-
-
Data Collection:
-
Weed Control: Visually assess weed control at 7, 14, 28, and 45 days after treatment (DAT) for each species, using a scale of 0% (no control) to 100% (complete death).
-
Crop Injury (Phytotoxicity): Visually assess crop injury at the same intervals using a scale of 0 (no injury) to 100% (crop death), noting symptoms like stunting, chlorosis, or necrosis.[17]
-
Weed Biomass: At a specified time point (e.g., 45 DAT), collect all weed biomass from a designated quadrat (e.g., 1m²) within each plot, dry to a constant weight, and record.
-
Crop Growth Metrics: Measure crop height and node count at various intervals.[6][13]
-
Yield: Harvest the center two rows of each plot and measure the seed cotton yield or sugarcane stalk weight and calculate yield per hectare.[10]
-
-
Data Analysis: Analyze data using Analysis of Variance (ANOVA). Use a mean separation test (e.g., Tukey's HSD or Fisher's LSD at P=0.05) to determine significant differences between treatment means.
References
- 1. cotton.org [cotton.org]
- 2. This compound-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]
- 3. This compound (Ref: CGA 292230) [sitem.herts.ac.uk]
- 4. caws.org.nz [caws.org.nz]
- 5. cotton.org [cotton.org]
- 6. Growth Stage Affects Cotton Response to this compound | Weed Technology | Cambridge Core [cambridge.org]
- 7. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 8. uaex.uada.edu [uaex.uada.edu]
- 9. researchgate.net [researchgate.net]
- 10. ars.usda.gov [ars.usda.gov]
- 11. This compound and Prometryn Tankmix Combinations in Post-Directed Weed Control Programs [cotton.org]
- 12. sugarresearch.com.au [sugarresearch.com.au]
- 13. Sensitivity of sugarcane cultivars to this compound sodium + ametryn mixture - Advances in Weed Science [awsjournal.org]
- 14. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 15. cropj.com [cropj.com]
- 16. Efficacy and selectivity of this compound-sodium/ametryne in the control of weeds in sugar cane fields - Weed Control Journal [weedcontroljournal.org]
- 17. isws.org.in [isws.org.in]
Application Notes and Protocols for Laboratory Bioassay of Trifloxysulfuron Efficacy on Weed Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifloxysulfuron is a selective, post-emergence sulfonylurea herbicide that effectively controls a range of broadleaf weeds and sedges.[1] It functions by inhibiting the acetolactate synthase (ALS) enzyme, a key component in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) essential for plant growth.[1] This document provides detailed protocols for conducting laboratory bioassays to determine the efficacy of this compound on various weed species. These protocols are designed to be reproducible and yield quantitative data, such as the herbicide concentration required to reduce plant growth by 50% (GR50) or the effective dose that causes a 50% response (ED50).
Data Presentation
The efficacy of this compound can be quantified using dose-response assays, with results typically presented as GR50 (Growth Reduction of 50%) or ED50 (Effective Dose for 50% control) values. These values are crucial for comparing the susceptibility of different weed species and for detecting the evolution of herbicide resistance.
| Weed Species | Common Name | GR50 (g ai/ha) | ED50 (g a.i. ha⁻¹) | Citation |
| Portulaca oleracea | Common Purslane | 25.3 | - | [2] |
| Amaranthus tuberculatus | Tall Waterhemp | Resistant populations showed survival at doses up to 90 g ai/ha | - | [3] |
| Cyperus esculentus | Yellow Nutsedge | - | This compound provided >98% shoot number and weight reduction | [4] |
| Cyperus rotundus | Purple Nutsedge | - | This compound reduced tuber viability | [4] |
| Kyllinga gracillima | False-green Kyllinga | - | This compound provided complete control in some studies | [4] |
Note: The efficacy of this compound can be influenced by factors such as weed growth stage, environmental conditions, and the presence of adjuvants. Published GR50 and ED50 values may vary between studies.
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol is adapted from established methods for herbicide resistance confirmation and efficacy testing.[5][6]
a. Materials:
-
This compound analytical standard or commercial formulation (e.g., Envoke® Herbicide, 750 g/kg this compound)[1]
-
Weed seeds of target species
-
Pots (e.g., 10 cm diameter)
-
Potting medium (e.g., a mixture of soil, sand, and peat)
-
Controlled environment growth chamber or greenhouse
-
Herbicide sprayer with a flat-fan nozzle
-
Analytical balance
-
Deionized water
-
Non-ionic surfactant (NIS)
b. Seed Germination and Plant Growth:
-
Fill pots with the potting medium and moisten it.
-
Sow a predetermined number of seeds (e.g., 5-10) of the target weed species in each pot at a uniform depth.
-
Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 25-30°C day/20-25°C night, 16-hour photoperiod).
-
Water the pots as needed to maintain adequate soil moisture.
-
After emergence, thin the seedlings to a uniform number per pot (e.g., 3-5 plants).
-
Allow the plants to grow to a specific growth stage (e.g., 2-4 true leaves) before herbicide application.
c. Herbicide Dose Preparation and Application:
-
Prepare a stock solution of this compound. For a commercial formulation, accurately weigh the product and dissolve it in a known volume of deionized water.
-
From the stock solution, prepare a series of herbicide concentrations (doses). A typical dose range for this compound might be 0, 0.25X, 0.5X, 1X, 2X, 4X, and 8X the recommended field rate (the 1X rate for Envoke® is typically around 11.3 g ai/ha).[3]
-
Include a non-ionic surfactant in the spray solution as recommended by the product label.
-
Apply the different herbicide doses to the weeds using a calibrated herbicide sprayer. Ensure uniform coverage of the foliage.
-
Include a non-treated control (sprayed with water and surfactant only) for comparison.
-
Each treatment (dose) should be replicated at least three to four times.
d. Data Collection and Analysis:
-
After a specified period (e.g., 14-21 days after treatment), visually assess the percentage of injury for each plant compared to the non-treated control.
-
Harvest the above-ground biomass of all plants in each pot.
-
Record the fresh weight of the biomass.
-
Dry the biomass in an oven at a specific temperature (e.g., 60-70°C) until a constant weight is achieved and record the dry weight.
-
Express the fresh and dry weights as a percentage of the non-treated control.
-
Analyze the data using a non-linear regression model (e.g., log-logistic) to calculate the GR50 or ED50 values.
Seed Germination Bioassay
This protocol is useful for assessing the pre-emergence activity of this compound.
a. Materials:
-
This compound
-
Weed seeds
-
Petri dishes with filter paper
-
Growth chamber
b. Procedure:
-
Prepare a series of this compound concentrations in deionized water.
-
Place two layers of filter paper in each petri dish.
-
Pipette a known volume (e.g., 5 mL) of each herbicide concentration onto the filter paper.
-
Place a specific number of weed seeds (e.g., 20-25) on the moistened filter paper in each petri dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the petri dishes in a growth chamber under optimal germination conditions for the target weed species.
-
After a set period (e.g., 7-14 days), count the number of germinated seeds.
-
Measure the root and shoot length of the seedlings.
-
Calculate the germination percentage and the inhibition of root and shoot growth relative to the untreated control.
-
Analyze the data to determine the concentration of this compound required to inhibit germination or seedling growth by 50% (IC50).
Visualizations
Caption: Experimental workflow for a whole-plant bioassay.
Caption: Mode of action of this compound.
References
Application Notes and Protocols for the Determination of Trifloxysulfuron Residue Levels in Plant Tissues
Introduction
Trifloxysulfuron is a sulfonylurea herbicide used for post-emergence control of broadleaf weeds and sedges in various crops. Due to its potential persistence in the environment and the need to ensure food safety, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in agricultural commodities. Consequently, sensitive and reliable analytical methods are required to monitor its residue levels in plant tissues. This document provides detailed application notes and protocols for the determination of this compound residues in plant matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection, following a QuEChERS-based sample preparation.
Quantitative Data Summary
The following table summarizes the performance characteristics of various methods for the determination of this compound residues.
| Analytical Method | Plant Matrix | Fortification Levels (mg/kg) | Recovery (%) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| HPLC-UV | Various Crops | 0.01 - 2 | 70 - 110 | - | 0.01 | [1][2] |
| GC-MS | Cherries, Plums | 0.01 - 0.1 | 85 - 96 | 0.01 | - | [1] |
| LC-MS/MS | Soil | - | - | 0.0125 ng (injected) | 0.0005 | [3] |
| UHPLC-QTOF-MS | Various Crops | 0.01 - 0.1 | Satisfactory | - | ≤0.01 | [4] |
Experimental Protocols
Protocol 1: QuEChERS Sample Extraction and Clean-up
This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in food and agricultural products.[5][6][7]
1. Sample Homogenization:
-
Weigh a representative sample of the plant tissue (e.g., 10-15 g).
-
Homogenize the sample using a high-speed blender to obtain a uniform paste. For dry matrices, it may be necessary to add a specific amount of water to achieve a homogenous slurry.[8]
2. Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard if necessary.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[9]
3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE microcentrifuge tube.
-
The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A common composition for plant matrices includes 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. For highly pigmented samples, graphitized carbon black (GCB) may be included, but its use should be carefully evaluated as it can retain planar analytes like this compound.[5]
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.[9]
4. Final Preparation:
-
Transfer the cleaned-up extract into an autosampler vial.
-
The extract can be directly analyzed by LC-MS/MS or may require solvent exchange or concentration for HPLC-UV analysis. For LC-MS/MS, the extract is often diluted with the mobile phase.[5] For HPLC-UV, the solvent may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.[10]
Protocol 2: Instrumental Analysis by HPLC-UV
This method is suitable for the quantification of this compound in less complex matrices or when higher detection limits are acceptable.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% orthophosphoric acid.[12] The exact ratio should be optimized for best separation.
-
Injection Volume: 20 µL.[11]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).
-
Detection Wavelength: 254 nm.[1]
3. Quantification:
-
Prepare a multi-level calibration curve using certified reference standards of this compound.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[10]
Protocol 3: Instrumental Analysis by LC-MS/MS
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level residue analysis.[10]
1. Instrumentation:
-
A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.[10]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.0 mm, 3 µm).[13]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Flow Rate: 0.3 mL/min.[13]
-
Column Temperature: 40 °C.[13]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution. At least two transitions are typically monitored for confirmation.
-
Other parameters such as ion spray voltage, source temperature, and collision energy must be optimized for the specific instrument.
4. Quantification:
-
A matrix-matched calibration curve is often necessary to compensate for matrix effects (ion suppression or enhancement).
-
The concentration in the sample is determined by comparing the peak area of the most intense transition to the matrix-matched calibration curve.
Visualizations
Caption: Workflow for this compound residue analysis using QuEChERS and LC-MS/MS.
References
- 1. Methods of residue analysis [fao.org]
- 2. apvma.gov.au [apvma.gov.au]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. weber.hu [weber.hu]
- 10. benchchem.com [benchchem.com]
- 11. frontiersin.org [frontiersin.org]
- 12. High performance liquid chromatographic method for residue determination of sulfosulfuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trifloxysulfuron Field Efficacy Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing field efficacy trials for the herbicide trifloxysulfuron. The protocols outlined below are intended to ensure the generation of robust and reliable data suitable for regulatory submissions and product development.
Introduction
This compound is a selective, post-emergence sulfonylurea herbicide.[1][2] It is effective against a range of broadleaf weeds and sedges in crops such as cotton and sugarcane.[1][2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in susceptible plants.[1] This inhibition leads to the cessation of cell division and plant growth, with symptoms such as chlorosis, necrosis, and eventual plant death typically observed within one to three weeks of application.
Accurate and standardized field trials are essential to determine the efficacy of this compound formulations against target weed species and to assess crop tolerance under various environmental conditions.
Mode of Action Signaling Pathway
The following diagram illustrates the mode of action of this compound.
Caption: Mode of action of this compound.
Experimental Design and Setup
A randomized complete block design (RCBD) is the recommended experimental design for this compound field efficacy trials. This design helps to minimize the effects of field variability.
Key Parameters:
-
Plot Size: A minimum of 2 meters by 10 meters is recommended to minimize edge effects.
-
Replicates: A minimum of four replicates should be used for each treatment.
-
Treatments:
-
Untreated Control (weedy check)
-
Weed-free Control (hand-weeded)
-
This compound at various application rates (e.g., low, medium, and high recommended rates).
-
Reference/Standard Herbicide (a commercially available herbicide with a similar spectrum of activity).
-
Experimental Workflow
The following diagram outlines the general workflow for a this compound field efficacy trial.
Caption: General workflow for a field efficacy trial.
Protocols
Protocol 1: Post-Emergence Efficacy and Crop Tolerance Trial
Objective: To evaluate the efficacy of this compound on target weed species and assess the tolerance of the target crop when applied post-emergence.
Materials:
-
This compound formulation
-
Reference herbicide
-
Adjuvant (e.g., non-ionic surfactant at 0.25% v/v)
-
Calibrated backpack or plot sprayer
-
Personal Protective Equipment (PPE)
-
Plot marking materials
-
Data collection tools (e.g., quadrats, data sheets)
Procedure:
-
Site Preparation: Prepare the field according to standard agricultural practices for the selected crop. Ensure a uniform and representative weed population.
-
Plot Establishment: Mark out the plots according to the randomized complete block design.
-
Seeding: Plant the crop at the recommended seeding rate and depth.
-
Application Timing: Apply this compound when the target weeds are at the 2-4 leaf stage and the crop is at a tolerant growth stage as specified by the product label.
-
Herbicide Application:
-
Calibrate the sprayer to deliver a consistent volume (e.g., 150-200 L/ha).
-
Prepare the spray solutions for each treatment, including the addition of a non-ionic surfactant as recommended.
-
Apply the treatments uniformly to the designated plots, avoiding spray drift to adjacent plots.
-
-
Data Collection:
-
Weed Control Efficacy: Visually assess the percent control for each weed species at 7, 14, 28, and 42 days after treatment (DAT) using a 0-100% scale (0% = no control, 100% = complete weed death).
-
Crop Injury (Phytotoxicity): Visually assess crop injury at 7, 14, and 28 DAT using a 0-100% scale (0% = no injury, 100% = crop death). Note any symptoms such as stunting, chlorosis, or necrosis.
-
Weed Density and Biomass: At 28 or 42 DAT, count the number of individual weeds per species within a defined quadrat (e.g., 0.25 m²) in each plot. Harvest the above-ground biomass of these weeds, dry to a constant weight, and record the dry weight.
-
Crop Yield: At crop maturity, harvest the crop from a predetermined area within each plot and determine the yield.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.
Table 1: Visual Weed Control Efficacy (%) at 28 Days After Treatment (DAT)
| Treatment | Rate (g a.i./ha) | Amaranthus retroflexus | Cyperus rotundus | Portulaca oleracea |
| Untreated Control | - | 0 | 0 | 0 |
| This compound | 7.5 | 85 | 90 | 88 |
| This compound | 15 | 95 | 98 | 96 |
| Reference Herbicide | Label Rate | 88 | 92 | 90 |
| LSD (p=0.05) | 5.2 | 4.8 | 5.5 |
Table 2: Crop Injury (%) at 14 Days After Treatment (DAT)
| Treatment | Rate (g a.i./ha) | Cotton | Sugarcane |
| Untreated Control | - | 0 | 0 |
| This compound | 7.5 | 3 | 2 |
| This compound | 15 | 5 | 4 |
| This compound | 30 (2x rate) | 12 | 10 |
| Reference Herbicide | Label Rate | 4 | 3 |
| LSD (p=0.05) | 2.1 | 1.8 |
Table 3: Weed Biomass and Crop Yield
| Treatment | Rate (g a.i./ha) | Weed Dry Biomass (g/m²) | Crop Yield (t/ha) |
| Untreated Control | - | 250 | 1.5 |
| Weed-free Control | - | 0 | 3.5 |
| This compound | 7.5 | 45 | 3.2 |
| This compound | 15 | 15 | 3.4 |
| Reference Herbicide | Label Rate | 30 | 3.3 |
| LSD (p=0.05) | 25.5 | 0.3 |
Statistical Analysis
Data should be subjected to Analysis of Variance (ANOVA) suitable for a randomized complete block design. Mean separation tests, such as Fisher's Protected Least Significant Difference (LSD) or Tukey's HSD at a significance level of p=0.05, should be used to determine significant differences between treatment means. Percentage data may require an arcsine transformation before analysis to normalize variance.
References
Troubleshooting & Optimization
Identifying and mitigating Trifloxysulfuron phytotoxicity in non-target crops
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Trifloxysulfuron phytotoxicity in non-target crops during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a selective, post-emergence sulfonylurea herbicide. Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine. Inhibition of this pathway ultimately leads to the cessation of cell division and plant growth in susceptible species.
Q2: What are the typical symptoms of this compound phytotoxicity in non-target crops?
A2: Symptoms of this compound injury may take several days to a week to become apparent and can include:
-
Stunting: A general reduction in plant height and overall growth.
-
Chlorosis: Yellowing of the leaves, often starting in the newer growth, which can appear mottled.
-
Necrosis: Browning and death of plant tissues, typically following chlorosis.
-
Purplish/Reddish Discoloration: Discoloration of veins on the underside of leaves.
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Distorted Growth: Crinkled, stunted, and malformed new leaves.
Q3: Which non-target crops are particularly sensitive to this compound?
A3: Crop sensitivity to this compound can vary. Research has shown that corn and grain sorghum are generally more sensitive than rice and soybeans when planted in soil with this compound residues.[1]
Q4: How long can this compound persist in the soil and pose a risk to subsequent crops?
A4: this compound's persistence in soil is influenced by factors such as soil pH, organic matter content, and microbial activity. Some studies have indicated that it can persist for several months, potentially causing carryover injury to rotational crops.[1] For instance, phytotoxicity has been observed in sensitive crops planted up to 90 days after treatment.[1] However, other studies have shown no adverse effects on certain rotational crops planted 209 to 312 days after application.[1]
Q5: What are the primary methods for mitigating this compound phytotoxicity?
A5: The primary methods for mitigation include:
-
Activated Charcoal Application: Activated charcoal can be applied to the soil to adsorb and immobilize this compound residues, making them unavailable for plant uptake.
-
Herbicide Safeners: Specific chemical agents known as safeners can be used to protect crops from herbicide injury by enhancing the crop's ability to metabolize the herbicide.
-
Tillage: Tilling the soil can help to dilute the herbicide concentration in the root zone.
-
Crop Rotation: Planting tolerant crop species in fields with a history of this compound use can prevent phytotoxicity.
Troubleshooting Guides
Problem 1: Unexpected phytotoxicity in a non-target crop during a greenhouse experiment.
-
Possible Cause: Contamination of the soil or potting mix with this compound from a previous experiment.
-
Troubleshooting Steps:
-
Confirm the Source: Analyze a soil sample for this compound residues.
-
Remediate the Soil: If contamination is confirmed, the most effective solution is to discard the contaminated soil. For valuable or large volumes of soil, remediation with activated charcoal can be attempted. See the experimental protocol for activated charcoal application below.
-
Prevent Future Contamination: Implement strict cleaning protocols for all pots, trays, and mixing equipment between experiments. Use fresh, certified-clean soil for sensitive crop studies.
-
Problem 2: Non-uniform crop injury observed in a field trial.
-
Possible Cause: Uneven application of this compound, leading to "hot spots" of high concentration. This can be due to sprayer malfunction, improper calibration, or overlap of spray swaths.
-
Troubleshooting Steps:
-
Map the Injury: Document the pattern of crop injury across the field. Look for correlations with sprayer paths.
-
Soil Sampling: Collect soil samples from severely affected and unaffected areas to confirm concentration differences.
-
Spot Treatment: For localized hot spots, a targeted application of activated charcoal slurry can be used to mitigate further damage.
-
Review Application Records: Check sprayer calibration records, application logs, and weather conditions at the time of application to identify potential errors.
-
Problem 3: A planned rotational crop is sensitive to this compound residues from the previous season.
-
Possible Cause: Higher than expected herbicide carryover due to environmental conditions (e.g., low rainfall, low soil microbial activity).
-
Troubleshooting Steps:
-
Bioassay: Before planting the sensitive crop, conduct a simple bioassay by planting a few individuals of the intended crop in soil collected from the field. Observe for any signs of phytotoxicity.
-
Activated Charcoal Application: If the bioassay indicates a risk, consider a broadcast application of activated charcoal followed by incorporation into the soil prior to planting.
-
Select a Tolerant Cultivar or Alternative Crop: If remediation is not feasible, choose a different crop or a tolerant cultivar of the intended crop for that season.
-
Quantitative Data Summary
Table 1: this compound Application Rates and Observed Phytotoxicity in Rotational Crops
| Crop | This compound Rate (g/ha) | Planting Time After Treatment (Days) | Observed Phytotoxicity/Height Reduction |
| Corn | 7.5 | 0-90 | Sensitive |
| Corn | 60 | 0-90 | Sensitive |
| Grain Sorghum | 7.5 | 0-90 | Sensitive |
| Grain Sorghum | 60 | 0-90 | Sensitive |
| Rice | 7.5 | 0-90 | Less Sensitive |
| Rice | 60 | 0-90 | Less Sensitive |
| Soybeans | 7.5 | 0-90 | Less Sensitive |
| Soybeans | 60 | 0-90 | Less Sensitive |
| Corn, Grain Sorghum, Rice, Soybeans | up to 60 | 209-312 | No phytotoxicity or height reduction observed |
Data synthesized from a study on this compound soil persistence and potential injury to rotational crops.[1]
Table 2: General Application Rates of Activated Charcoal for Herbicide Inactivation
| Scenario | Activated Charcoal Application Rate | Notes |
| General Soil Decontamination | 100-400 lbs/acre for each pound of active ingredient | A general rule is ~200 lbs/acre for each pound of active ingredient.[2] |
| Herbicide Spills | 100-400 lbs for every pound of active material spilled per acre | Incorporate into the contaminated soil to a depth of 6 inches.[2] |
| Sprayer Decontamination | 1 pound per 50 gallons of wash water | Circulate through the entire system and flush. |
Detailed Experimental Protocols
Protocol 1: Dose-Response Phytotoxicity Assay for this compound in a Non-Target Crop
-
Plant Material: Grow a non-target crop species (e.g., corn, soybean) in pots containing a sterile potting mix until they reach the 2-3 leaf stage.
-
Herbicide Preparation: Prepare a stock solution of this compound. From this stock, create a dilution series to achieve a range of application rates (e.g., 0, 1, 5, 10, 25, 50, and 100 g/ha).
-
Herbicide Application: Apply the different herbicide concentrations to the plants using a calibrated laboratory sprayer to ensure uniform coverage. Include a control group that is sprayed only with water and any surfactant used in the herbicide formulation.
-
Experimental Conditions: Maintain the plants in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and light conditions.
-
Data Collection:
-
Visually assess phytotoxicity at 3, 7, 14, and 21 days after treatment (DAT) using a 0-100% rating scale (0 = no injury, 100 = complete plant death).
-
Measure plant height at each time point.
-
At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis: Analyze the data to determine the dose-response relationship. Calculate the GR50 (the herbicide dose that causes a 50% reduction in plant growth) for both height and biomass.
Protocol 2: Evaluating the Efficacy of Activated Charcoal for Mitigating this compound Phytotoxicity
-
Soil Preparation: Prepare a batch of soil contaminated with a known concentration of this compound that is expected to cause significant phytotoxicity (e.g., a rate that causes >80% injury in a dose-response assay).
-
Activated Charcoal Treatment: Divide the contaminated soil into several treatment groups. Apply different rates of powdered activated charcoal (e.g., 0, 100, 200, 400, and 800 lbs/acre equivalent) to the soil. Thoroughly mix the charcoal into the soil.
-
Planting: Fill pots with the treated and untreated (control) soil. Sow seeds of a sensitive non-target crop in each pot.
-
Experimental Conditions: Grow the plants in a controlled environment.
-
Data Collection:
-
Record the emergence rate in each treatment group.
-
Visually assess phytotoxicity and measure plant height and biomass as described in Protocol 1.
-
-
Data Analysis: Compare the growth parameters of plants in the activated charcoal-treated soil to those in the contaminated control soil to determine the efficacy of each charcoal application rate in mitigating phytotoxicity.
Mandatory Visualizations
Signaling Pathway of this compound Phytotoxicity
Caption: this compound inhibits the ALS enzyme, leading to phytotoxicity.
Experimental Workflow for Phytotoxicity Assessment
Caption: Workflow for assessing this compound phytotoxicity.
Logical Flow for Mitigating Herbicide Carryover
References
Technical Support Center: Investigating Trifloxysulfuron Degradation in Soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for investigating the factors affecting Trifloxysulfuron degradation in soil. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and accurate experimentation.
Factors Affecting this compound Degradation Rate: Data Summary
The degradation rate of this compound in soil is influenced by a combination of chemical, physical, and biological factors. The following tables summarize quantitative data on its persistence, typically measured as half-life (DT₅₀), under various soil conditions.
Table 1: Effect of Soil pH on this compound Degradation
| Soil pH | Half-life (DT₅₀) in days | Reference Soil Type | Temperature (°C) | Moisture | Source |
| Acidic | Faster degradation | Not Specified | Not Specified | Not Specified | [1][2] |
| Neutral to Alkaline | Slower degradation | Not Specified | Not Specified | Not Specified | [1][2][3] |
| 5.4 | 6.5 (for Prosulfuron, a related sulfonylurea) | Not Specified | Not Specified | Equivalent | [2] |
| 7.9 | 122.9 (for Prosulfuron, a related sulfonylurea) | Not Specified | Not Specified | Equivalent | [2] |
Note: Data for this compound is often extrapolated from studies on other sulfonylurea herbicides. Degradation is generally faster in acidic soils due to chemical hydrolysis of the sulfonylurea bridge.
Table 2: Effect of Soil Temperature on this compound Degradation
| Temperature (°C) | Half-life (DT₅₀) in days | Soil Type | Moisture | Source |
| 20 | 70 (Lab) | Not Specified | Not Specified | [4] |
| Higher Temperatures | Generally faster degradation | Not Specified | Not Specified | [3][5] |
Note: Increased temperature generally accelerates both microbial and chemical degradation processes.
Table 3: Effect of Soil Moisture on this compound Degradation
| Soil Moisture Level | Observation | Source |
| Moist Conditions | Favorable for microbial degradation | [3][5] |
| Dry Conditions | Slower degradation | [3] |
Note: Adequate soil moisture is crucial for microbial activity, which is a primary pathway for this compound degradation.
Table 4: Effect of Organic Carbon Content on this compound Degradation
| Organic Carbon Content | Observation | Source |
| High | Can increase adsorption, potentially slowing degradation initially | [5] |
| High | Can also enhance microbial activity, leading to faster degradation over time | [5] |
Note: The effect of organic carbon is complex, influencing both bioavailability and microbial populations.
Experimental Protocols
A standard method for studying this compound degradation in the laboratory is the soil incubation study.
Protocol: Laboratory Soil Incubation Study
1. Soil Collection and Preparation:
-
Collect soil from the desired field location, typically from the top 0-15 cm layer.
-
Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity and remove large debris.
-
Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.
2. This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Apply the solution to the soil to achieve the desired concentration. Ensure the solvent is allowed to evaporate completely to avoid affecting microbial activity.[6]
-
For aqueous solutions, apply directly to the soil.[6]
3. Incubation:
-
Place the treated soil samples in incubation vessels (e.g., glass jars).
-
Adjust the soil moisture to a specific level, often expressed as a percentage of field capacity.
-
Incubate the samples in the dark at a constant temperature.[7]
4. Sampling:
-
Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).[7]
-
Store the samples frozen until analysis to halt further degradation.
5. Extraction:
-
Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water).
-
The extraction efficiency should be validated using fortified samples.
6. Analysis:
-
Quantify the concentration of this compound and its degradation products using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
The analytical method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]
7. Data Analysis:
-
Plot the concentration of this compound against time.
-
Determine the degradation kinetics, often assuming first-order kinetics, and calculate the half-life (DT₅₀).
Visualizations
This compound Degradation Pathway
Caption: Simplified degradation pathway of this compound in soil.
Experimental Workflow for this compound Degradation Study
Caption: Workflow for a laboratory soil incubation study.
Troubleshooting Guide
Issue: Low or no recovery of this compound from spiked soil samples.
-
Possible Cause: Inefficient extraction solvent or procedure.
-
Solution: Ensure the chosen solvent system (e.g., acetonitrile/water) is appropriate for this compound. Optimize the extraction procedure by adjusting the solvent-to-soil ratio, extraction time, and agitation method.
-
-
Possible Cause: Degradation during sample preparation.
-
Solution: Minimize the time between extraction and analysis. Store extracts at low temperatures if immediate analysis is not possible.
-
-
Possible Cause: Strong adsorption to soil particles.
-
Solution: For soils with high organic matter or clay content, a more rigorous extraction method, such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE), may be necessary.
-
Issue: High variability in replicate samples.
-
Possible Cause: Non-homogeneous application of this compound to the soil.
-
Solution: Ensure thorough mixing of the soil after the herbicide application to achieve a uniform distribution.
-
-
Possible Cause: Inconsistent soil moisture or temperature during incubation.
-
Solution: Use a calibrated incubator to maintain constant temperature. Regularly check and adjust soil moisture content.
-
-
Possible Cause: Inconsistent extraction of subsamples.
-
Solution: Ensure that the subsampling technique is consistent and that the soil is well-mixed before taking each subsample.
-
Issue: Poor chromatographic peak shape (e.g., tailing, splitting).
-
Possible Cause: Matrix effects from co-extracted soil components.
-
Solution: Incorporate a clean-up step after extraction using solid-phase extraction (SPE) to remove interfering compounds.[9]
-
-
Possible Cause: Incompatible sample solvent with the mobile phase.
-
Solution: Ensure the final extract is dissolved in a solvent that is compatible with the initial mobile phase conditions of the HPLC method.[10]
-
-
Possible Cause: Column degradation.
-
Solution: Use a guard column to protect the analytical column. If performance degrades, try flushing the column or replace it if necessary.[11]
-
Issue: Inconsistent retention times in HPLC analysis.
-
Possible Cause: Fluctuations in mobile phase composition or flow rate.
-
Solution: Ensure the HPLC pump is functioning correctly and that the mobile phase is properly degassed.[11]
-
-
Possible Cause: Temperature fluctuations in the laboratory.
-
Solution: Use a column oven to maintain a constant temperature for the analytical column.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in soil?
A1: The degradation of this compound in soil occurs through two main pathways: chemical hydrolysis and microbial degradation.[2] Chemical hydrolysis is more significant in acidic soils, while microbial degradation by bacteria and fungi is the dominant process in neutral to alkaline soils.[2]
Q2: How does soil pH affect the persistence of this compound?
A2: Soil pH is a critical factor. This compound is more persistent in neutral to alkaline soils because the rate of chemical hydrolysis of the sulfonylurea bridge is slower at higher pH.[1][2][3] In acidic soils, hydrolysis is accelerated, leading to a shorter half-life.[1][2]
Q3: Can I use a bioassay to determine this compound persistence?
A3: Yes, a bioassay using a sensitive plant species can be a cost-effective method to assess the residual phytotoxicity of this compound in the soil. However, it provides a qualitative or semi-quantitative measure of activity rather than a precise concentration. For quantitative analysis, analytical methods like HPLC-MS/MS are required.
Q4: What are the common metabolites of this compound I should look for?
A4: The primary degradation of this compound involves the cleavage of the sulfonylurea bridge, leading to the formation of a pyrimidine amine derivative and a phenyl sulfonamide derivative. Your analytical method should ideally be able to detect and quantify these major metabolites.
Q5: How can I differentiate between biotic and abiotic degradation?
A5: To distinguish between microbial and chemical degradation, you can conduct your incubation study with both sterile and non-sterile soil samples.[6] Degradation in the sterile soil can be attributed to abiotic processes like chemical hydrolysis, while the difference in degradation rates between the non-sterile and sterile soil indicates the contribution of microbial activity.
Q6: What are the key parameters to validate for the analytical method?
A6: According to regulatory guidelines, the analytical method for this compound residue analysis in soil should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[12][13]
Q7: My experiment shows a lag phase before degradation begins. What could be the reason?
A7: A lag phase can occur if the soil microbial population needs time to adapt and induce the necessary enzymes to degrade this compound. This is more common in soils with no prior exposure to sulfonylurea herbicides.
Q8: Can the formulation of the applied this compound product affect its degradation rate?
A8: Yes, the formulation can influence the release rate and bioavailability of the active ingredient in the soil, which in turn can affect the degradation rate. It is important to consider the formulation used in your experiment and its potential impact on the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. extension.psu.edu [extension.psu.edu]
- 4. This compound-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. wjarr.com [wjarr.com]
- 13. ijrrjournal.com [ijrrjournal.com]
Optimizing Trifloxysulfuron application timing for maximum weed control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the application of trifloxysulfuron for maximum weed control in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound-sodium is a sulfonylurea herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, which is also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine.[2][3][4] Inhibition of the ALS enzyme disrupts the production of these essential amino acids, leading to a cessation of cell division and plant growth, ultimately causing weed death.[1][3]
Q2: What is the optimal timing for this compound application?
A2: this compound is a post-emergence herbicide, meaning it is most effective when applied to actively growing weeds.[5][6] For many broadleaf weeds, application at the 4 to 6-leaf stage is effective.[7] The efficacy of this compound can be influenced by the time of day of application. One study on velvetleaf found that the best application time when using dual- or triplet-orifice flat fan nozzles was 19:00 (before sunset), which resulted in an 82% reduction in fresh weight.[5] Conversely, with a single-orifice flat fan nozzle, the least effective time was 05:00 (before sunrise).[5]
Q3: Is an adjuvant necessary for this compound application?
A3: Yes, the use of an adjuvant is generally recommended to enhance the efficacy of this compound.[8] this compound-sodium is most effective when applied with a nonionic surfactant.[8] The addition of adjuvants improves herbicide efficacy by increasing its penetration into the plant cuticle.[8]
Q4: What are the visual symptoms of this compound injury on susceptible weeds?
A4: Following the application of this compound, susceptible weeds will exhibit a cessation of growth.[1] Visible symptoms, such as chlorosis (yellowing of leaves), typically appear within one to two weeks, leading to complete plant death.[1][8]
Troubleshooting Guide
Issue 1: Reduced or no efficacy on target weeds.
| Possible Cause | Troubleshooting Step |
| Incorrect Application Timing | Ensure application is made when weeds are in an early, active growth stage. Applying to mature or stressed weeds can reduce effectiveness. |
| Absence or Improper Use of Adjuvant | Always include a non-ionic surfactant at the recommended concentration (e.g., 0.25% v/v) in the spray solution.[8] |
| Unfavorable Environmental Conditions | Avoid application during extreme temperatures or drought stress, as these conditions can reduce weed susceptibility. Cool nights (below 40°F) can decrease herbicide activity. |
| Weed Resistance | Some weed biotypes may be naturally resistant to ALS inhibitors.[2] If resistance is suspected, consider rotating with herbicides that have a different mode of action. |
| Improper Spray Solution pH | The pH of the spray carrier can affect the stability and absorption of sulfonylurea herbicides. An alkaline pH may improve the efficacy of this compound. |
Issue 2: Crop or non-target plant injury.
| Possible Cause | Troubleshooting Step |
| Spray Drift | Avoid application in windy conditions to prevent drift to sensitive non-target plants. Use appropriate nozzles and sprayer settings to minimize drift. |
| Incorrect Application Rate | Calibrate spray equipment accurately to ensure the correct dosage is applied. Higher than recommended rates can cause crop injury. |
| Crop Sensitivity | While this compound is selective for certain crops like cotton and sugarcane, transient phytotoxicity such as interveinal yellowing and mottling can occur.[9] These symptoms are often temporary. |
Data Presentation
Table 1: Efficacy of this compound-sodium with and without Adjuvants on Various Weed Species.
| Treatment (g a.i./ha) | Adjuvant | Yellow Nutsedge (% control) | Redroot Pigweed (% control) | Spanish Needles (% control) | Morning-glory (% control) |
| 15.8 | None | 21 | 26 | 19 | 24 |
| 21.0 | None | 33 | 43 | 58 | 34 |
| 31.5 | None | 33 | 43 | 58 | 34 |
| 15.8 | X-77 (0.25%) | 76 | 86 | 95 | 81 |
| 15.8 | L-77 (0.1%) | 65 | 75 | 83 | 70 |
| 15.8 | MSO (0.25%) | 68 | 79 | 88 | 74 |
Data adapted from a study on herbicide efficacy.[8] Visual ratings were taken 21 days after treatment.
Table 2: Comparative Efficacy of this compound-sodium and Other Herbicides.
| Herbicide | Rate (g a.i./ha) | Yellow Nutsedge (% control) | Guineagrass (% control) | Redroot Pigweed (% control) | Spanish Needles (% control) |
| This compound-sodium | 7.5 | 80 | 65 | 88 | 99 |
| This compound-sodium | 15.0 | 88 | 85 | 88 | 99 |
| This compound-sodium | 30.0 | 89 | 86 | 89 | 98 |
| Halosulfuron-methyl | 8.75 | 65 | 50 | 70 | 80 |
| Halosulfuron-methyl | 17.5 | 75 | 60 | 80 | 90 |
| Halosulfuron-methyl | 35.0 | 85 | 70 | 90 | 95 |
| Glyphosate | 125 | 25 | 30 | 45 | 50 |
| Glyphosate | 250 | 40 | 50 | 65 | 70 |
| Glyphosate | 500 | 51 | 65 | 84 | 88 |
Data adapted from a study comparing different herbicides.[8] All treatments included X-77 surfactant at 0.25% v/v. Visual ratings were taken 21 days after treatment.
Experimental Protocols
Protocol for Evaluating this compound Efficacy on Post-Emergence Weed Control
-
Weed Species Cultivation:
-
Grow target weed species from seed in pots containing a suitable potting mix.
-
Maintain plants in a greenhouse with controlled temperature and light conditions.
-
Water the plants as needed to ensure active growth.
-
-
Herbicide Application:
-
Apply this compound-sodium when weeds have reached the desired growth stage (e.g., 4-6 leaves for broadleaf weeds or 18-23 cm height for grass weeds).[8]
-
Prepare the herbicide solution at the desired concentrations (e.g., 7.5, 15.0, and 30.0 g a.i./ha).[8]
-
Include a non-ionic surfactant (e.g., X-77 at 0.25% v/v) in the spray solution.[8]
-
Use a calibrated track sprayer with a flat fan nozzle to deliver a consistent spray volume (e.g., 150 L/ha at 138 kPa).[8]
-
Include an untreated control group for comparison.
-
-
Data Collection and Analysis:
-
Visually assess weed control at specified intervals after treatment (e.g., 7, 14, and 21 days).
-
Use a rating scale of 0 to 100, where 0 represents no control and 100 represents complete weed death.[8]
-
At the end of the experiment, harvest the above-ground biomass of the weeds in each pot.
-
Determine the fresh and dry weight of the biomass.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA and means separation tests like Fisher's Protected LSD).[8]
-
Visualizations
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Ref: CGA 292230) [sitem.herts.ac.uk]
- 6. This compound-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]
- 7. Crop Protection Network [cropprotectionnetwork.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. stackoverflow.com [stackoverflow.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Trifloxysulfuron
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Trifloxysulfuron.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and why are they a problem in this compound analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., soil, water, crop extracts).[1][2] This interference can lead to either signal suppression or enhancement of the this compound peak, resulting in inaccurate and unreliable quantification.[3][4] In complex matrices like soil or agricultural products, these effects are a significant challenge for achieving accurate results.[2][5]
Q2: I'm observing significant signal suppression for this compound in my soil samples. What are the likely causes and how can I fix it?
A: Signal suppression in soil is common due to the complexity of the matrix, which contains organic matter, humic/fulvic acids, and various inorganic materials.[5][6] These components can co-elute with this compound and compete for ionization in the MS source.
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in soil.[5][6][7] It involves an extraction and a dispersive solid-phase extraction (d-SPE) cleanup step.
-
Solid-Phase Extraction (SPE): SPE cartridges can provide a more targeted cleanup.[8][9] For this compound, a polymeric reversed-phase or anion-exchange sorbent may be effective.[10]
-
-
Optimize Chromatography: Improve the separation between this compound and matrix components by adjusting the LC gradient, flow rate, or trying a different column chemistry.
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This helps to compensate for the matrix effect as both standards and samples will be affected similarly.[6]
-
Employ an Internal Standard: Using a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting matrix effects. The SIL standard co-elutes and experiences the same ionization effects as the analyte, allowing for accurate ratio-based quantification. If a SIL standard is unavailable, a structural analog can be used, but its effectiveness must be validated.
Q3: What is the recommended sample preparation method for this compound in complex matrices like soil or cotton?
A: The QuEChERS method is highly recommended for its efficiency and effectiveness in a wide range of matrices, including soil.[5][6][7]
A typical QuEChERS protocol involves two main stages:
-
Extraction: The sample is homogenized and extracted with an organic solvent (commonly acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride, and citrate buffers).[6]
-
Dispersive SPE (d-SPE) Cleanup: An aliquot of the supernatant is mixed with a combination of sorbents to remove specific interferences. Common sorbents include:
-
PSA (Primary Secondary Amine): Removes sugars, fatty acids, and organic acids.
-
C18 (Octadecylsilane): Removes non-polar interferences like lipids.
-
GCB (Graphitized Carbon Black): Removes pigments and sterols. Caution is advised as GCB can retain planar molecules like this compound.[11]
-
For highly pigmented matrices, the choice and amount of d-SPE sorbent must be carefully optimized to ensure good recovery of this compound while removing a sufficient amount of matrix interferences.[11]
Q4: How can I quantitatively assess the degree of matrix effect in my assay?
A: The matrix effect (ME) can be calculated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard at the same concentration.[12]
The formula is: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100
-
A negative value indicates signal suppression.
-
A positive value indicates signal enhancement.
-
Values between -20% and +20% are often considered acceptable, but this can vary depending on the assay requirements.
Experimental Protocols & Data
Protocol 1: Modified QuEChERS Method for Soil
This protocol is adapted from methodologies developed for pesticide residue analysis in soil.[5][6][7]
1. Sample Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. If the soil is dry, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[6] c. Add 10 mL of acetonitrile (containing 1% acetic acid). d. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate). e. Shake vigorously for 5 minutes. f. Centrifuge at ≥ 5000 rcf for 5 minutes.
2. d-SPE Cleanup: a. Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[6] b. Vortex for 30 seconds. c. Centrifuge at ≥ 5000 rcf for 2 minutes. d. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following are typical starting parameters. Optimization will be required for your specific instrumentation.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 2 - 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Specific precursor and product ions for this compound must be determined by optimizing the instrument. An example transition could be m/z 438.1 -> 182.1.[13]
Quantitative Data Summary
The following table summarizes typical performance data for pesticide analysis in complex matrices using QuEChERS and LC-MS/MS. Note that specific values for this compound will vary based on the exact matrix and method conditions.
| Parameter | Soil Matrix | Crop Matrix (e.g., Strawberry) | Typical Acceptance Criteria |
| Recovery (%) | 75.4% - 98.5%[7] | 80% - 110% | 70% - 120% |
| Matrix Effect (%) | < 24%[12] | -20% to +20% | < ±20% |
| Repeatability (RSD%) | 3.2% - 11.8%[7] | < 15% | ≤ 20% |
| LOQ (µg/kg) | 0.017 - 0.067[7] | 1.98 - 38.27[14] | Dependent on regulatory limits |
Visual Guides
Workflow for Overcoming Matrix Effects
This diagram outlines the systematic workflow for identifying, evaluating, and mitigating matrix effects during method development for this compound analysis.
Caption: Workflow for addressing matrix effects in LC-MS/MS analysis.
Troubleshooting Logic for Poor Recovery/Signal
This decision tree provides a logical path for troubleshooting common issues like low recovery or inconsistent signal for this compound.
References
- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. weber.hu [weber.hu]
- 6. unitedchem.com [unitedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. iris.unito.it [iris.unito.it]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
Improving the formulation of Trifloxysulfuron for enhanced stability and efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the formulation of Trifloxysulfuron for enhanced stability and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is a selective, post-emergence sulfonylurea herbicide.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] This inhibition leads to the cessation of cell division and growth in susceptible weeds.
Q2: What are the common formulation types for this compound?
This compound is most commonly formulated as Water Dispersible Granules (WDG).[2] This solid, granular formulation is designed to disperse or dissolve quickly when added to water in a spray tank, forming a fine particle suspension.[3]
Q3: What are the main stability concerns for this compound formulations?
As a sulfonylurea, this compound is susceptible to hydrolytic degradation, especially under acidic conditions. It is also prone to photodegradation when exposed to light. The stability of its formulation is crucial for maintaining its herbicidal efficacy over its shelf life.
Q4: How do adjuvants affect the efficacy of this compound?
Adjuvants can significantly enhance the efficacy of this compound by improving spray retention, spreading on the leaf surface, and penetration of the active ingredient. However, the choice of adjuvant and the quality of the spray water (e.g., hardness) can impact its performance. In hard water, certain cations can antagonize this compound, reducing its effectiveness.
Troubleshooting Guides
Formulation Instability
| Observed Issue | Potential Cause | Recommended Action |
| Poor dispersion of WDG in water (clumping, settling) | 1. Improper mixing order. 2. Poor quality of formulation excipients (wetting and dispersing agents). 3. Coating of granules by oil-based products added to the tank mix before the WDG.[4] 4. Inadequate agitation in the spray tank. | 1. Follow the correct mixing order: fill the tank with half the water, add the WDG and allow it to fully disperse before adding other components. 2. Evaluate different wetting and dispersing agents during formulation development. 3. Add oil-based adjuvants or other formulations after the WDG has been fully dispersed in water.[4] 4. Ensure continuous and adequate agitation throughout the mixing and spraying process. |
| Caking or hardening of WDG during storage | 1. High moisture content in the formulation. 2. Inappropriate storage conditions (high humidity, high temperature). 3. Low melting point of an active ingredient or excipient. | 1. Ensure the drying process during manufacturing reduces moisture content to the specified level (typically <2%). 2. Store the product in a cool, dry place in its original sealed container. 3. During formulation development, select excipients with appropriate physical properties. |
| Loss of active ingredient content over time | 1. Hydrolytic degradation due to acidic conditions or moisture ingress. 2. Photodegradation from exposure to light. | 1. Use a buffering agent in the formulation to maintain a neutral to slightly alkaline pH. Ensure packaging is hermetically sealed to prevent moisture uptake. 2. Use opaque packaging to protect the product from light. |
Sub-optimal Herbicidal Efficacy
| Observed Issue | Potential Cause | Recommended Action |
| Reduced weed control in the field | 1. Antagonism from cations in hard water (e.g., Ca²⁺, Mg²⁺). 2. Sub-optimal spray pH. 3. Weed resistance. 4. Application at an inappropriate weed growth stage. | 1. Use a water conditioner or an adjuvant containing a sequestering agent when mixing with hard water. 2. Adjust the spray solution pH to a range of 6-8 for optimal stability and uptake. 3. Conduct a resistance bioassay to confirm weed susceptibility. 4. Apply this compound to young, actively growing weeds for best results. |
| Crop injury (phytotoxicity) | 1. Use of an inappropriate adjuvant or an excessive concentration of adjuvant. 2. Application at excessively high temperatures or humidity. 3. Spray drift onto sensitive non-target crops. | 1. Select adjuvants that have been tested and proven safe for the target crop at the recommended use rates. 2. Avoid spraying during periods of extreme heat and humidity. 3. Employ drift reduction technologies and avoid spraying in windy conditions. |
Data Presentation
Table 1: Stability of this compound under Various Conditions
| Condition | Parameter | Half-life (t½) | Notes |
| Hydrolysis | pH 5 | ~10 days | Hydrolysis is faster under acidic conditions. |
| pH 7 | ~20 days | ||
| pH 9 | >30 days | More stable under neutral to alkaline conditions. | |
| Photolysis | Aqueous Solution (pH 7) | ~18 days | Photodegradation is a relevant degradation pathway. |
| Soil Surface | 34-35 days (irradiated) | Slower degradation on soil compared to aqueous solution. | |
| Temperature | 20°C (in water, pH 7) | ~20 days | Degradation rate increases with temperature. |
Note: These values are approximate and can be influenced by other factors such as the presence of photosensitizers or microbial activity.
Experimental Protocols
Protocol 1: Accelerated Stability Study of a this compound WDG Formulation
Objective: To assess the chemical and physical stability of a this compound WDG formulation under accelerated storage conditions.
Materials:
-
This compound WDG formulation
-
Environmental chamber capable of maintaining 54 ± 2 °C
-
Hermetically sealed containers made of the intended commercial packaging material
-
HPLC system with UV detector
-
Analytical standards of this compound and its potential degradation products
-
Standard laboratory glassware and equipment for physical tests
Methodology:
-
Initial Analysis (Time 0):
-
Determine the initial active ingredient content of the this compound WDG formulation using a validated stability-indicating HPLC method (see Protocol 2).
-
Assess the physical properties of the granules:
-
Appearance: Visual inspection for color and integrity.
-
Dispersibility: Measure the time for complete dispersion in water.
-
Suspensibility: Determine the percentage of active ingredient remaining in suspension after a set time.
-
pH of a 1% aqueous dispersion.
-
-
-
Accelerated Storage:
-
Place a known quantity of the WDG formulation into the hermetically sealed containers.
-
Store the containers in the environmental chamber at 54 ± 2 °C for 14 days. This condition is often used to simulate two years of storage at ambient temperature.
-
-
Post-Storage Analysis (After 14 days):
-
Remove the samples from the chamber and allow them to equilibrate to room temperature.
-
Re-analyze the active ingredient content using the same HPLC method.
-
Re-assess the physical properties as performed at Time 0.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound.
-
Compare the physical properties before and after storage. Any significant changes (e.g., increased dispersion time, decreased suspensibility) indicate potential instability.
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To quantify this compound and separate it from its degradation products in a WDG formulation.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and water (acidified with 0.1% formic acid).
-
Example Gradient: Start with 30% Acetonitrile, ramp to 70% over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of analytical grade this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Accurately weigh a quantity of the WDG formulation equivalent to a known amount of this compound.
-
Disperse the granules in a known volume of water.
-
Add acetonitrile to extract the active ingredient and precipitate excipients.
-
Centrifuge or filter the sample to obtain a clear solution.
-
Dilute the supernatant/filtrate with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify the this compound peak based on its retention time and the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol 3: Greenhouse Bioassay for Herbicidal Efficacy
Objective: To evaluate the herbicidal efficacy of different this compound formulations on a target weed species.
Materials:
-
This compound formulations to be tested
-
Seeds of a susceptible weed species (e.g., Amaranthus retroflexus - redroot pigweed)
-
Pots filled with a standard potting mix
-
Greenhouse with controlled temperature and light conditions
-
Calibrated laboratory sprayer
Methodology:
-
Plant Propagation:
-
Sow the weed seeds in the pots and allow them to grow until they reach the 2-4 leaf stage.
-
Thin the seedlings to a uniform number per pot (e.g., 3-5 plants).
-
-
Herbicide Application:
-
Prepare spray solutions of the different this compound formulations at various application rates (including a non-treated control).
-
Apply the herbicide solutions to the plants using the calibrated laboratory sprayer to ensure uniform coverage.
-
-
Incubation and Observation:
-
Return the pots to the greenhouse and maintain optimal growing conditions.
-
Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
-
Data Collection (at 21 days):
-
Harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at 70 °C until a constant weight is achieved.
-
Record the dry weight for each treatment.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the non-treated control.
-
Perform statistical analysis (e.g., ANOVA, dose-response modeling) to compare the efficacy of the different formulations.
-
Visualizations
Caption: Workflow for the development of a Water Dispersible Granule (WDG) formulation.
Caption: Major degradation pathways for this compound.
Caption: A logical guide for troubleshooting poor dispersion of WDG formulations.
References
Troubleshooting inconsistent results in Trifloxysulfuron herbicide screening
Welcome to the technical support center for Trifloxysulfuron herbicide screening. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot inconsistent results and optimize their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound screening experiments.
Issue 1: Higher than expected weed survival or inconsistent control in whole-plant bioassays.
-
Question: I'm observing high variability in weed control or complete lack of efficacy in my whole-plant bioassays with this compound. What are the potential causes?
-
Answer: Inconsistent results in whole-plant bioassays can stem from several factors related to the plant, environment, or application process. Here are the key aspects to investigate:
-
Weed Growth Stage: this compound is most effective on small, actively growing weeds.[1] Applying the herbicide to larger, more mature, or stressed plants (e.g., due to drought or extreme temperatures) will likely result in reduced efficacy.[1]
-
Environmental Conditions: The environment at the time of and following application significantly impacts herbicide uptake and translocation. Optimal conditions typically include moderate temperatures and high humidity.[2]
-
Spray Coverage: Inadequate spray volume or incorrect nozzle selection can lead to poor coverage of the target weeds, resulting in suboptimal herbicide absorption.[1][3]
-
Herbicide Resistance: The weed population may have developed resistance to ALS inhibitors. This can be either target-site resistance (TSR), involving mutations in the ALS gene, or non-target-site resistance (NTSR), which can involve enhanced herbicide metabolism.[4][5][6]
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Adjuvant Use: this compound's efficacy is significantly enhanced with the use of surfactants.[2][7] Failure to use an appropriate adjuvant, or using the wrong concentration, can lead to poor results.[1][2]
-
Issue 2: Inconsistent IC50 values in enzyme inhibition assays.
-
Question: My in vitro enzyme inhibition assays are yielding variable IC50 values for this compound against the ALS enzyme. What could be causing this?
-
Answer: Variability in enzyme inhibition assays often points to issues with the experimental setup or reagents. Consider the following:
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Enzyme Quality and Concentration: Ensure the ALS enzyme extract is fresh, active, and used at a consistent concentration.[8] Enzyme activity can degrade with improper storage or handling.[8]
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Buffer pH and Temperature: Enzymes are sensitive to pH and temperature.[8] The assay buffer must be at the optimal pH for the enzyme, and the reaction should be conducted at a stable, controlled temperature.[8][9]
-
Inhibitor Solubility: Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations and inconsistent inhibition.[8] Using a small amount of a suitable solvent like DMSO may be necessary.[8]
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Assay Controls: Proper controls are critical for accurate data. Ensure you have a negative control (no inhibitor) to establish baseline enzyme activity and a positive control (a known inhibitor) to validate the assay's performance.[8]
-
Sample Contamination: Contaminants in the enzyme extract or reagents can interfere with the assay.[9]
-
Issue 3: Suspected Herbicide Resistance.
-
Question: I suspect the weed population I am testing has developed resistance to this compound. How can I confirm this?
-
Answer: Confirming herbicide resistance requires a systematic approach to rule out other factors and then confirm the resistance mechanism.
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Eliminate Other Causes: First, ensure that other factors such as application error, environmental conditions, and weed growth stage are not the cause of the control failure.[1]
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Field Observations: Look for patterns in the field, such as patches of a single weed species surviving treatment while other susceptible species are controlled.[1]
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Whole-Plant Bioassay: Conduct a dose-response bioassay in a controlled environment.[10][11] This involves treating suspected resistant and known susceptible populations with a range of this compound concentrations to determine their respective GR50 values (the dose required to reduce growth by 50%). A significantly higher GR50 for the suspected resistant population indicates resistance.
-
Molecular Testing: To determine the mechanism of resistance, molecular assays can be performed. This can involve sequencing the ALS gene to identify mutations known to confer target-site resistance or using other molecular techniques to investigate non-target-site resistance mechanisms.[5][12][13]
-
Data Presentation
Table 1: Factors Influencing this compound Efficacy in Whole-Plant Bioassays
| Factor | Optimal Condition/Consideration | Potential Impact of Suboptimal Condition |
| Weed Growth Stage | Small, actively growing seedlings (e.g., 2-4 leaf stage) | Reduced uptake and translocation in larger or stressed plants, leading to poor control.[1][2] |
| Temperature | Moderate (consult specific weed species data) | Extremes can induce plant stress, reducing herbicide efficacy. |
| Humidity | High | Low humidity can lead to faster droplet evaporation and reduced cuticular penetration. |
| Adjuvant/Surfactant | Use of a non-ionic surfactant (NIS) or methylated seed oil (MSO) at recommended rates.[2] | Significantly reduced herbicide uptake and efficacy.[2] |
| Spray Solution pH | Neutral to slightly alkaline (pH 7-8) | Acidic conditions can increase hydrolysis and degradation of the active ingredient.[1] |
Table 2: Troubleshooting Inconsistent Enzyme Inhibition Assay Results
| Observation | Potential Cause | Recommended Action |
| Low overall enzyme activity | Degraded enzyme, incorrect buffer pH, or suboptimal temperature. | Use a fresh enzyme preparation, verify buffer pH, and ensure the assay is run at the correct temperature.[8][9] |
| High variability between replicates | Pipetting errors, improper mixing, or unstable temperature. | Use calibrated pipettes, ensure thorough mixing of reagents, and use a temperature-controlled plate reader or water bath.[9] |
| IC50 values higher than expected | Incorrect inhibitor concentration, degraded inhibitor stock, or presence of interfering substances. | Verify stock solution concentration, prepare fresh dilutions, and check for potential interfering compounds in the assay buffer.[9] |
| IC50 values lower than expected | Incorrect enzyme concentration (too low), or errors in serial dilutions. | Re-quantify enzyme concentration and prepare fresh inhibitor dilutions. |
Experimental Protocols
1. Whole-Plant Dose-Response Bioassay for Resistance Confirmation
-
Objective: To determine the level of resistance in a weed population by comparing its response to this compound with a known susceptible population.
-
Methodology:
-
Plant Preparation: Grow seeds from both the suspected resistant and known susceptible weed populations in pots under controlled greenhouse conditions until they reach the 2-4 leaf stage.[10]
-
Herbicide Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create a range of treatment concentrations (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Include the recommended concentration of a suitable adjuvant in all herbicide solutions.[2]
-
Application: Apply the different herbicide concentrations to respective sets of plants from both populations using a calibrated sprayer to ensure uniform coverage.[14]
-
Incubation: Return the treated plants to the controlled environment and observe them over a period of 14-21 days.[14]
-
Assessment: At the end of the observation period, visually assess plant injury on a scale of 0 (no effect) to 100 (complete death).[2] Harvest the above-ground biomass, dry it, and weigh it.
-
Data Analysis: Calculate the percent growth reduction relative to the untreated control for each concentration. Plot the growth reduction against the log of the herbicide concentration and use a non-linear regression to determine the GR50 value for each population.
-
2. In Vitro ALS Enzyme Inhibition Assay
-
Objective: To determine the concentration of this compound that inhibits 50% of the activity of the acetolactate synthase (ALS) enzyme (IC50).
-
Methodology:
-
Enzyme Extraction: Homogenize fresh, young plant tissue from a susceptible weed species in an ice-cold extraction buffer.[14] Centrifuge the homogenate and collect the supernatant containing the crude ALS enzyme extract.[14] Keep the extract on ice.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the assay buffer to achieve a range of final concentrations.
-
Assay Reaction:
-
In a microplate, add the enzyme extract to wells.
-
Add the different concentrations of the this compound dilutions to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture.[8]
-
Initiate the reaction by adding the substrate (pyruvate).
-
Incubate at a controlled temperature.
-
-
Detection: Stop the reaction by adding sulfuric acid.[14] The product of the ALS reaction, acetolactate, is converted to acetoin, which can be detected colorimetrically after adding creatine and α-naphthol.[14]
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.[14] Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value.[14]
-
Visualizations
Caption: Mechanism of action of this compound via inhibition of the ALS enzyme.
Caption: Troubleshooting decision tree for inconsistent herbicide screening results.
Caption: Standardized workflow for a whole-plant herbicide bioassay.
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. cotton.org [cotton.org]
- 4. Molecular Mechanisms of Herbicide Resistance in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Characterization of Resistance to Nicosulfuron in Setaria viridis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Can Be Done to Minimize Herbicide Resistance? [exactoinc.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soybeanresearchinfo.com [soybeanresearchinfo.com]
- 12. researchgate.net [researchgate.net]
- 13. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Stability testing of Trifloxysulfuron stock solutions under laboratory conditions
This technical support center provides guidance on the preparation, storage, and stability testing of trifloxysulfuron stock solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For analytical purposes, acetonitrile is a commonly used and recommended solvent for preparing this compound stock solutions. It offers good solubility and is compatible with reversed-phase high-performance liquid chromatography (HPLC) systems.
Q2: What is the general procedure for preparing a this compound stock solution?
A2: To prepare a 1 mg/mL stock solution, accurately weigh approximately 10 mg of this compound reference standard into a 10 mL amber volumetric flask. Dissolve the standard in and dilute to volume with HPLC-grade acetonitrile. Ensure the standard is fully dissolved, using sonication if necessary.
Q3: How should this compound stock solutions be stored to ensure stability?
A3: For long-term stability, it is recommended to store this compound stock solutions in a freezer at -20°C.[1] Aliquoting the stock solution into smaller volumes in amber vials can help to minimize freeze-thaw cycles and protect the compound from light degradation.
Q4: What are the primary factors that can affect the stability of this compound in solution?
A4: The stability of this compound, a sulfonylurea herbicide, is primarily affected by pH and temperature. It is susceptible to hydrolysis, with degradation being faster in both acidic and basic conditions compared to neutral pH.[2] Elevated temperatures will also accelerate the rate of degradation. Exposure to light can also be a contributing factor.
Q5: How long can I expect my this compound stock solution to be stable?
A5: When stored properly at -20°C in a suitable solvent like acetonitrile, this compound stock solutions can be expected to be stable for several months. While specific data for stock solutions is limited, studies on this compound-sodium residues in various matrices have shown stability for at least 5 to 8 months when stored frozen. However, it is best practice to periodically check the concentration of your stock solution against a freshly prepared standard, especially for long-term studies.
Troubleshooting Guide
This guide addresses common problems that may be encountered during the preparation and analysis of this compound stock solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in stock solution upon storage | - The concentration of the stock solution may be too high for the storage temperature. - The solvent may have partially evaporated, increasing the concentration. | - Gently warm the solution to room temperature and sonicate to redissolve the precipitate. - If precipitation persists, consider preparing a more dilute stock solution. - Ensure vials are tightly sealed to prevent solvent evaporation. |
| Variable or inconsistent results in HPLC analysis | - Degradation of the stock or working solutions. - Inaccurate dilutions. - Issues with the HPLC system (e.g., leaks, pump problems, column degradation). | - Prepare fresh working solutions daily. - Verify the stability of the stock solution by comparing it to a newly prepared standard. - Use calibrated pipettes and proper dilution techniques. - Follow a systematic HPLC troubleshooting procedure (see general HPLC troubleshooting guides). |
| Appearance of extra peaks in the chromatogram | - Degradation of this compound. - Contamination of the solvent or glassware. - Carryover from previous injections. | - Confirm the identity of the extra peaks by comparing with chromatograms of stressed samples (see forced degradation protocol). - Use high-purity solvents and thoroughly clean all glassware. - Implement a robust wash cycle between injections on the HPLC autosampler. |
| Loss of this compound concentration over time | - Chemical degradation due to improper storage (e.g., exposure to light, elevated temperature, or non-neutral pH). - Adsorption to the surface of the storage container. | - Store stock solutions in amber vials at -20°C. - For aqueous working solutions, prepare them fresh and use them promptly, as hydrolysis can be significant. - Consider using silanized glass vials to minimize adsorption. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol details the preparation of this compound solutions for use as analytical standards.
-
Reagents and Materials:
-
This compound reference standard (of known purity)
-
HPLC-grade acetonitrile
-
10 mL amber volumetric flasks
-
Calibrated analytical balance
-
Ultrasonic bath
-
-
Preparation of 1 mg/mL Stock Solution:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Quantitatively transfer the weighed standard to a 10 mL amber volumetric flask.
-
Add approximately 7 mL of acetonitrile to the flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
Label the flask with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Store at -20°C.
-
-
Preparation of Working Solutions:
-
Prepare working solutions by diluting the stock solution with the mobile phase or a suitable solvent (e.g., acetonitrile) to the desired concentration range for constructing a calibration curve.
-
It is recommended to prepare fresh working solutions daily to ensure accuracy.
-
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to demonstrate the stability-indicating nature of an analytical method.[3][4][5][6]
-
Objective: To generate degradation products of this compound under various stress conditions.
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
For each stress condition, transfer a known volume of the stock solution into separate amber vials.
-
Acid Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid. Keep at room temperature for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for a defined period.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose a vial of the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples by a stability-indicating HPLC method and compare the chromatograms to that of an unstressed control sample.
-
Quantitative Data Summary
The following tables provide an illustrative summary of expected stability data for this compound stock solutions under different storage conditions. Note: This data is illustrative and based on general knowledge of sulfonylurea herbicide stability. Actual stability should be determined experimentally.
Table 1: Illustrative Stability of this compound (1 mg/mL in Acetonitrile) at Different Temperatures
| Storage Time (Days) | % Remaining (Room Temperature, ~25°C) | % Remaining (Refrigerated, 4°C) | % Remaining (Frozen, -20°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 95.2 | 98.5 | 99.8 |
| 30 | 85.1 | 96.2 | 99.5 |
| 90 | 65.7 | 92.8 | 99.1 |
| 180 | 45.3 | 88.5 | 98.9 |
Table 2: Illustrative Stability of this compound in Aqueous Solution (10 µg/mL) at Different pH Values at Room Temperature
| Storage Time (Hours) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 90.3 | 99.2 | 92.1 |
| 24 | 75.6 | 98.5 | 80.5 |
| 48 | 58.1 | 97.2 | 65.8 |
| 72 | 42.5 | 96.1 | 53.2 |
Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: Hydrolysis is the main degradation pathway for this compound.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. SOP for Forced Degradation Study [m-pharmainfo.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. scispace.com [scispace.com]
Minimizing off-target drift and environmental contamination of Trifloxysulfuron
This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target drift and environmental contamination when working with Trifloxysulfuron.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action? A1: this compound-sodium is a selective, post-emergence sulfonylurea herbicide.[1][2] It is designed to control a variety of broadleaf weeds, grasses, and sedges in crops like cotton and sugarcane, as well as in turfgrass management.[1][3][4] Its mode of action involves inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][5] This inhibition stops cell division and growth, leading to chlorosis and eventual death of the target weed, typically within one to three weeks.[1][3]
Q2: What are the primary causes of off-target spray drift? A2: Off-target spray drift is the airborne movement of spray droplets to unintended areas.[6][7] It is influenced by two main factors: particle drift and vapor drift.[8] Particle drift, the most common concern, is affected by weather conditions (wind, temperature, humidity), application technology (nozzle type, pressure, boom height), and the physical properties of the spray solution.[6][9] Vapor drift occurs when a pesticide evaporates after application and moves off-site as a gas, a risk that increases with high temperatures.[8]
Q3: How do specific weather conditions contribute to this compound drift? A3: Weather is a critical factor in spray drift.[10]
-
Wind Speed: High winds are a primary cause of drift.[9] Ideal wind speeds for application are generally between 3 and 10 mph.[11][12][13]
-
Temperature and Humidity: Hot, dry conditions (high temperature, low relative humidity) increase the rate of droplet evaporation.[7][9] This creates smaller droplets (fines) that are more susceptible to being carried off-target by wind.[6]
-
Temperature Inversions: This stable atmospheric condition, where cool air is trapped near the ground by a layer of warm air, poses the highest risk for long-distance drift.[9][12] During an inversion, fine spray droplets can become suspended in the cool air layer and move horizontally over long distances with even light air movement.[8][12] Inversions are common during late evening, night, and early morning hours.[9]
Q4: What are the best practices for application equipment setup to minimize drift? A4: Proper equipment setup is crucial for drift management.[9]
-
Nozzle Selection: Use nozzles designed to produce larger, coarser droplets, such as air-induction (AI) or drift-reduction nozzles.[6][8][11]
-
Spray Pressure: Operate at lower pressures (e.g., below 40 psi) as higher pressures generate more fine, drift-prone droplets.[12][14]
-
Boom Height: Keep the spray boom as low as possible while still achieving uniform coverage. A lower boom reduces the time droplets are exposed to wind.[12][14][15]
-
Application Speed: Reduce sprayer speed to minimize turbulence that can lift spray droplets into the air.[14]
Q5: How can adjuvants be used to mitigate drift and improve the efficacy of this compound? A5: Adjuvants can modify the spray solution to improve performance and reduce drift.[16]
-
Drift Reduction Agents: These adjuvants increase the viscosity of the spray solution, which helps to reduce the formation of fine droplets.[11][17]
-
Surfactants and Oils: Non-ionic surfactants (NIS) and crop oil concentrates (COC) can improve weed control by reducing the surface tension of spray droplets, leading to better spreading and absorption on the leaf surface.[5][17] However, using the wrong type or rate can negatively impact performance.[5]
-
Water Conditioners: Ammonium sulfate (AMS) can be used to manage hard water, which can sometimes antagonize herbicide activity.[16][18]
Q6: What is a buffer zone and how does it prevent contamination? A6: A buffer zone is an untreated area left between the application site and sensitive downwind areas, such as other crops, residential areas, or bodies of water.[11][19] These zones allow larger spray droplets to settle before reaching sensitive areas, significantly reducing the potential for drift-related damage.[11][20] For this compound-containing products like Envoke, a 25-foot untreated buffer is recommended.[19] Additionally, well-maintained vegetative buffer strips can reduce the amount of herbicide entering surface water via runoff.[3][21]
Q7: How does this compound behave in the environment and what are the primary contamination risks? A7: this compound is highly soluble in water and can be mobile in the environment, presenting a risk of leaching into groundwater in some soil types.[2][4] It is moderately persistent in soil but degrades more quickly in aquatic systems.[2] The primary contamination risks are:
-
Surface Water Runoff: Contamination can result from runoff of dissolved herbicide or material sorbed to soil particles.[22] Runoff risk is highest if rainfall or irrigation occurs within 48 hours of application, as this can wash the herbicide off plant foliage and into waterways.[3][23][24]
-
Hydrolysis: The herbicide degrades faster in acidic water (pH 4-5) and is more stable at neutral to slightly alkaline pH.[5][22]
-
Toxicity to Non-Target Plants: this compound is highly toxic to non-target aquatic plants, such as duckweed.[2][22]
Troubleshooting Guides
Guide 1: Investigating Poor Weed Control
If you observe reduced efficacy after a this compound application, follow these steps to diagnose the potential cause.
-
Rule Out Application Errors:
-
Confirm Correct Rate: Verify that the applied rate matches the recommended dosage for the target weed and growth stage.
-
Assess Spray Coverage: Check for signs of inadequate or uneven spray coverage on the surviving weeds. This can be caused by incorrect nozzle selection, low spray volume, or excessive travel speed.[5]
-
-
Evaluate Environmental and Plant Factors:
-
Weed Growth Stage: this compound is most effective on small, actively growing weeds. Efficacy will be reduced on weeds that are large, mature, or under stress from drought or extreme temperatures.[5]
-
Weather Conditions: Review weather data from the time of application. A rain-free period of at least 2-4 hours post-application is needed for proper absorption.[5]
-
-
Check Spray Solution Chemistry:
-
Water pH: Sulfonylurea herbicides like this compound are most stable in neutral to slightly alkaline water (pH 7-8). Acidic water (pH < 6) can cause hydrolysis, breaking down the active ingredient and reducing its effectiveness.[5]
-
Tank-Mix Compatibility: If tank-mixed with other products, an incompatibility could be the issue. Perform a jar test (see Protocol 1) to check for physical incompatibility (e.g., clumping, separation). Chemical antagonism, where one product reduces the activity of another, is also possible.[5]
-
-
Consider Herbicide Resistance:
-
Field Patterns: Look for patches of a single weed species that survived the application while other susceptible weeds were controlled. This is a strong indicator of potential resistance.[5]
-
History of Use: A history of repeated use of ALS-inhibiting (Group 2/B) herbicides in the same area increases the selection pressure for resistant weeds.[3][22]
-
Guide 2: Protocol for Confirming Suspected Herbicide Resistance
If application errors and environmental factors have been ruled out, use this workflow to investigate potential weed resistance.
-
Field Observation and Sampling:
-
Map the locations of surviving weed patches.
-
Collect seed samples from the suspected resistant plants.
-
Collect seed samples from a population of the same weed species from an area with no history of this compound application to serve as a susceptible control.
-
-
Greenhouse/Lab Bioassay:
-
Grow plants from both the suspected resistant and susceptible seed collections in a controlled environment.
-
Apply this compound at several rates: 0x (control), 0.5x, 1x (labeled rate), 2x, and 4x the recommended field rate.
-
Include a known susceptible species as an additional check.
-
-
Evaluation and Data Analysis:
-
After a set period (e.g., 21 days), visually assess and score plant injury or mortality for each treatment group.
-
Measure plant biomass (dry weight) to quantify the herbicide's effect.
-
If the suspected resistant population shows significantly higher survival and less biomass reduction at the 1x and higher rates compared to the susceptible population, resistance is likely.
-
-
Management and Reporting:
-
If resistance is confirmed, implement a diversified weed management strategy. This includes rotating to herbicides with different modes of action and incorporating non-chemical control methods.
-
Report any confirmed non-performance of the product to the manufacturer.[3]
-
Data Presentation
Table 1: Recommended Application Parameters for Minimizing this compound Drift
| Parameter | Recommendation | Rationale | Citations |
| Wind Speed | 3 - 10 mph (5 - 16 kph) | Minimizes lateral movement of droplets while avoiding inversion conditions. | [12][13] |
| Wind Direction | Away from sensitive areas | Prevents direct drift onto non-target crops, water bodies, or residential areas. | [12][25] |
| Temperature | Avoid application in temperatures >80-85°F | High temperatures increase evaporation and the potential for vapor drift. | [8][11] |
| Relative Humidity | Avoid application in low humidity | Low humidity increases droplet evaporation, creating more driftable fines. | [6][9] |
| Atmospheric Condition | Avoid temperature inversions | Inversions trap droplets in a stable air layer, allowing for long-distance drift. | [8][9][12] |
| Nozzle Type | Air Induction (AI) or other drift-reduction nozzles | Produces a coarser droplet spectrum with fewer drift-prone fines (<150 microns). | [6][11] |
| Droplet Size | Medium to Coarse | Larger droplets are less affected by wind and fall to the target more quickly. | [6][19] |
| Spray Pressure | 30 - 40 psi (or as per nozzle recommendation) | Lower pressure produces larger droplets. Avoid increasing pressure to increase volume. | [14] |
| Boom Height | Lowest height that provides uniform coverage | Reduces the distance droplets must travel, minimizing their exposure to wind. | [12][14][15] |
| Ground Speed | Low to moderate | High speeds create air turbulence that can trap and carry away small droplets. | [12][14] |
| Buffer Zone | Minimum 25 feet from sensitive areas | Provides a safety margin for droplets to settle before reaching non-target areas. | [19] |
Table 2: Environmental Fate and Properties of this compound
| Property | Value / Characteristic | Implication for Environmental Contamination | Citations |
| Mechanism of Action | ALS Inhibitor (Group B/2) | Risk of resistance development with repeated use. | [3][22] |
| Aqueous Solubility | High | Mobile in soil, with potential to leach into groundwater. | [2][25] |
| Hydrolysis Half-Life | 5.6 - 6.0 days at pH 4 11.5 - 12 days at pH 5 37 - 41 days at pH 7 | Degrades faster in acidic conditions. More persistent in neutral water/soil. | [22] |
| Soil Persistence | Moderately persistent | May carry over to affect sensitive rotational crops. | [2][25] |
| Aquatic System Persistence | Generally non-persistent | Degrades more quickly in aquatic environments compared to soil. | [2][25] |
| Primary Transport Pathway | Surface Runoff (dissolved phase) | High risk of contaminating surface water, especially after rainfall on treated foliage. | [22][23][24] |
| Toxicity to Aquatic Life | Very highly toxic to aquatic plants (e.g., Duckweed) | Off-target movement into water bodies can severely impact aquatic ecosystems. | [2][22] |
Experimental Protocols
Protocol 1: Jar Test for Tank-Mix Compatibility
Objective: To determine the physical compatibility of this compound with other pesticides or adjuvants before mixing a full batch.[5]
Materials:
-
A clear glass jar with a lid (1 quart or 1 liter)
-
Water source (use the same water as for the spray tank)
-
Pipettes or measuring cylinders for accurate measurement
-
All products to be tank-mixed (this compound, other pesticides, adjuvants)
Methodology:
-
Fill the jar halfway with water.
-
Add the products to the jar one at a time, in the correct mixing order (consult product labels). A common order is: water-soluble packets, water-dispersible granules (like this compound), wettable powders, liquid flowables, emulsifiable concentrates, and finally, surfactants or oils.
-
Cap the jar and invert it 10-15 times to mix thoroughly.
-
Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as:
-
Separation: Distinct layers forming in the mixture.
-
Precipitation: Solids settling at the bottom.
-
Clumping or Flocculation: Formation of flakes, crystals, or sludge.
-
Gels or Heat: Thickening of the mixture or the jar becoming warm.
-
-
If any of these signs appear, the products are physically incompatible and should not be mixed in the spray tank.
Protocol 2: Residue Analysis in Soil and Water by LC/MS/MS
Objective: To quantify the concentration of this compound and its major degradates in environmental samples. This protocol is a summary of established methods.[26][27]
Methodology:
-
Sample Collection and Storage:
-
Collect soil or water samples from the area of interest.
-
Store samples frozen to prevent degradation of the analytes prior to analysis.[26]
-
-
Extraction (Soil):
-
Homogenize a subsample of soil (e.g., 20 grams).
-
Perform a solvent extraction, often using a mixture of methanol and water, sometimes with ammonium hydroxide to improve recovery. The sample is mechanically agitated with the solvent.[26]
-
Alternatively, use a standardized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[27]
-
Centrifuge the sample to separate the soil from the liquid extract.
-
-
Extraction (Water):
-
Cleanup and Concentration:
-
The raw extract is often "cleaned up" to remove matrix components that could interfere with the analysis. This may involve additional SPE steps.
-
The solvent is typically evaporated and the sample is reconstituted in a final volume of a suitable solvent for injection into the analytical instrument.[26]
-
-
Analysis by LC/MS/MS:
-
The prepared sample extract is injected into a High-Performance Liquid Chromatography (HPLC) system. The HPLC separates this compound and its degradates from other compounds in the extract.[26][29]
-
The separated compounds then enter a tandem Mass Spectrometer (MS/MS), which provides highly sensitive and selective detection and quantification.[26]
-
Quantification is achieved by comparing the instrument's response to the sample against the response from certified analytical standards run under the same conditions. The Limit of Quantification (LOQ) for this method can be as low as 0.5 parts per billion (ppb) in soil.[26]
-
Mandatory Visualizations
Caption: Key factors influencing off-target herbicide spray drift.
Caption: Troubleshooting workflow for poor this compound efficacy.
Caption: Environmental fate and transport pathways of this compound.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. This compound-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. This compound (Ref: CGA 292230) [sitem.herts.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. uaex.uada.edu [uaex.uada.edu]
- 7. PI232/PI232: Managing Pesticide Drift [edis.ifas.ufl.edu]
- 8. no-tillfarmer.com [no-tillfarmer.com]
- 9. Management of Pesticide Spray Drift - Canada.ca [canada.ca]
- 10. advancedturf.com [advancedturf.com]
- 11. 10 Best Management Practices to Avoid Herbicide Drift — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 12. Suspect pesticide drift? What to do and how to prevent it from occurring [blog-crop-news.extension.umn.edu]
- 13. cropaia.com [cropaia.com]
- 14. corn-states.com [corn-states.com]
- 15. Spray drift as influenced by meteorological and technical factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. saskpulse.com [saskpulse.com]
- 17. Crop Protection Network [cropprotectionnetwork.org]
- 18. Adjuvants to improve spray performance and coverage | Agronomy [chsagronomy.com]
- 19. cdms.net [cdms.net]
- 20. Drift Mitigation Measures – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 21. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 22. apvma.gov.au [apvma.gov.au]
- 23. ars.usda.gov [ars.usda.gov]
- 24. researchgate.net [researchgate.net]
- 25. This compound-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]
- 26. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 27. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. academicjournals.org [academicjournals.org]
Enhancing foliar uptake of Trifloxysulfuron with different surfactant adjuvants
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working to enhance the foliar uptake of Trifloxysulfuron using different surfactant adjuvants.
Troubleshooting Guide
This guide addresses common issues encountered during experimentation with this compound and surfactant adjuvants.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or Poor Weed Control | Hard Water Antagonism: Cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺) in hard water can bind with this compound, reducing its absorption.[1][2] | - Use distilled or deionized water for spray solutions. - If using tap water, consider adding a water conditioning agent like ammonium sulfate (AMS) or citric acid to the tank before adding this compound.[1][2] |
| Improper Surfactant Concentration: The concentration of the surfactant can significantly impact its effectiveness. | - Ensure you are using the surfactant concentration recommended on the product label or in relevant literature. - For some surfactants, uptake increases with concentration up to a certain point (e.g., 0.5%).[3] | |
| Environmental Conditions: Low humidity can cause rapid drying of spray droplets, reducing the time for absorption.[4] | - Conduct applications during periods of higher humidity if possible. - Consider using an oil-based adjuvant (e.g., Crop Oil Concentrate), which can slow the drying time of spray droplets on the leaf surface.[4] | |
| Incorrect Mixing Order: Adding adjuvants after the herbicide in hard water may not overcome antagonism effectively. | - The generally recommended mixing order is to add water conditioners (like AMS) to the tank first, agitate, then add the surfactant, followed by this compound.[1][2] | |
| Crop Phytotoxicity (Injury to Desirable Plants) | Aggressive Adjuvant Selection: Some adjuvants, like Methylated Seed Oils (MSOs), are more aggressive in dissolving the leaf cuticle, which can lead to increased crop injury.[5] | - Switch to a less aggressive adjuvant, such as a non-ionic surfactant (NIS) or a Crop Oil Concentrate (COC), especially if the crop has a less waxy cuticle. - Always follow the herbicide and adjuvant labels for recommended rates and crop-specific guidelines.[6] |
| High Surfactant Rate: Excessive surfactant concentrations can increase the permeability of the plant cuticle to the herbicide, leading to damage. | - Reduce the surfactant concentration to the lower end of the recommended range and observe the effect on crop safety and efficacy. | |
| Foaming in Spray Tank | Type of Surfactant and Agitation: Some surfactants are prone to foaming, especially with vigorous agitation. | - Use an anti-foaming agent as recommended by the surfactant or herbicide manufacturer.[6] - Reduce the degree of agitation while still ensuring a uniform mix. |
| Spray Solution Run-off from Leaf Surface | Low Spray Retention: The waxy or hairy surfaces of some leaves can repel water-based spray solutions.[7] | - Utilize a surfactant to reduce the surface tension of the spray droplets, allowing them to spread and adhere to the leaf surface better.[8] - Organosilicone surfactants are known for their "super-spreading" properties, which can significantly increase coverage.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a surfactant when added to a this compound spray solution?
A1: A surfactant, or surface-active agent, is an adjuvant added to a spray solution to improve the herbicide's performance. Its primary roles are to reduce the surface tension of spray droplets, which allows for better spreading and coverage on a leaf's waxy surface, and to enhance the penetration of this compound through the plant cuticle.[8][9][10]
Q2: What are the main types of surfactant adjuvants I can use with this compound?
A2: The main types of activator adjuvants used to enhance herbicide performance include:
-
Non-ionic Surfactants (NIS): General-purpose surfactants that reduce surface tension and improve spreading.[8][11]
-
Crop Oil Concentrates (COC): A blend of petroleum-based oil (typically 80-85%) and non-ionic surfactants (15-20%).[4][5][12] They are effective at helping to dissolve the waxy cuticle of leaves, thereby increasing herbicide penetration.[5]
-
Methylated Seed Oils (MSO): Derived from vegetable oils and are generally more aggressive than COCs in penetrating the leaf cuticle, which can lead to faster and greater herbicide absorption but also a higher risk of crop injury.[5]
-
Organosilicone Surfactants: Provide a significant reduction in surface tension, leading to "super-spreading" of spray droplets and can facilitate stomatal infiltration.[13]
Q3: Can I use any household detergent as a surfactant?
A3: It is not recommended to use household detergents as surfactants for herbicide applications. Agricultural surfactants are specifically designed and tested for their effects on herbicide performance and crop safety. Household detergents may contain impurities that could reduce the efficacy of this compound or cause unintended phytotoxicity.[14]
Q4: How does hard water affect the performance of this compound, and how can I mitigate this?
A4: this compound is a weak acid herbicide. In hard water containing cations like magnesium (Mg²⁺), calcium (Ca²⁺), and iron (Fe³⁺), the this compound anions can bind with these cations. This forms a complex with low water solubility that is not easily absorbed by the plant leaf, leading to reduced efficacy.[1][2] To mitigate this, you can add a water conditioning adjuvant such as ammonium sulfate (AMS) or citric acid to the spray tank before adding the herbicide. These agents bind with the hard water cations, preventing them from interacting with the this compound.[1][2]
Q5: Will using a surfactant always increase the efficacy of this compound?
A5: While surfactants generally improve the performance of post-emergence herbicides like this compound, the level of enhancement can depend on the weed species, environmental conditions, and the specific surfactant used.[3][15] For example, plants with very waxy or hairy leaves are more likely to benefit from the addition of a surfactant. In some cases, an inappropriate surfactant or rate could lead to issues like increased crop phytotoxicity.[5]
Data Presentation
Table 1: Efficacy of this compound with Different Adjuvant Types on Various Weed Species
This table summarizes the effectiveness of this compound when combined with different classes of adjuvants. Efficacy is presented as a percentage of control.
| Weed Species | This compound Rate (g a.i./ha) | Adjuvant Type | Adjuvant Concentration (% v/v) | Weed Control (%) |
| Yellow Nutsedge | 15.8 | Non-ionic (X-77) | 0.25 | 76 |
| 15.8 | Organosilicone (L-77) | 0.1 | <76 | |
| 15.8 | Oil (MSO) | 0.25 | <76 | |
| Redroot Pigweed | 15.8 | Non-ionic (X-77) | 0.25 | 86 |
| 15.8 | Organosilicone (L-77) | 0.1 | <86 | |
| 15.8 | Oil (MSO) | 0.25 | <86 | |
| Spanish Needles | 15.8 | Non-ionic (X-77) | 0.25 | 95 |
| 15.8 | Organosilicone (L-77) | 0.1 | <95 | |
| 15.8 | Oil (MSO) | 0.25 | <95 | |
| Morning-glory | 15.8 | Non-ionic (X-77) | 0.25 | 81 |
| 15.8 | Organosilicone (L-77) | 0.1 | <81 | |
| 15.8 | Oil (MSO) | 0.25 | <81 |
Note: The study indicated that while all adjuvants improved efficacy compared to no surfactant, the non-ionic surfactant X-77 provided the best control for the listed species.[16] Data for L-77 and MSO is presented as less than the control achieved by X-77 as per the source.
Table 2: Effect of Hard Water Cations on the Effective Dose (ED) of this compound for Velvetleaf Control
This table shows the increase in the amount of this compound required for 50% (ED₅₀) and 90% (ED₉₀) control of velvetleaf in the presence of different hard water cations.
| Spray Carrier | Cation Concentration | ED₅₀ (g a.i. ha⁻¹) | ED₉₀ (g a.i. ha⁻¹) |
| Distilled Water | None | 2.41 | 5.88 |
| + MgCl₂ | 600 mg L⁻¹ | 5.07 | 16.56 |
| + CaCl₂ | 600 mg L⁻¹ | 7.65 | 28.48 |
| + FeCl₃ | 600 mg L⁻¹ | 9.78 | 28.19 |
Data sourced from a study on hard-water antagonism of this compound.[1][2]
Experimental Protocols
Protocol 1: Leaf Wash-Off Assay for Measuring Foliar Uptake
This protocol is used to determine the amount of herbicide that has been absorbed into a leaf versus the amount that remains on the surface.
-
Plant Preparation: Grow target plants to a consistent growth stage under controlled environmental conditions.
-
Herbicide Solution Preparation: Prepare a treatment solution of radiolabeled ¹⁴C-Trifloxysulfuron with the desired surfactant adjuvant at the specified concentration.
-
Application:
-
Using a microsyringe, apply a known volume (e.g., 10 µL) of the ¹⁴C-Trifloxysulfuron solution in small droplets onto the adaxial (upper) surface of a specific leaf on each plant.
-
For herbicides that are more lipophilic, a lanolin ring can be applied to the leaf surface to contain the droplets.
-
-
Incubation: Leave the treated plants for a predetermined amount of time (e.g., 4, 24, 48, 72 hours) under controlled conditions to allow for absorption.
-
Leaf Washing:
-
At each time point, carefully excise the treated leaf.
-
To remove the unabsorbed herbicide from the leaf surface, immerse the leaf in a scintillation vial containing a known volume (e.g., 10-20 mL) of a wash solution (e.g., 10% ethanol in water).[17][18]
-
Gently shake the vial for 10-20 seconds.
-
Remove the leaf and repeat the wash in a second vial with fresh wash solution to ensure complete removal of surface residues.[18]
-
-
Quantification:
-
Take an aliquot from each wash solution and add it to a scintillation cocktail.
-
Process the washed leaf tissue through biological oxidation to capture the absorbed ¹⁴C.
-
Quantify the radioactivity in the wash solutions (unabsorbed) and the oxidized tissue (absorbed) using a liquid scintillation counter.
-
-
Calculation: Express the absorbed amount as a percentage of the total radioactivity applied.
Protocol 2: Evaluating the Impact of Adjuvants on this compound Efficacy
This protocol outlines a greenhouse or field experiment to compare the performance of this compound with different adjuvants.
-
Experimental Design: Use a randomized complete block design with a factorial arrangement of treatments. Factors should include this compound dose and adjuvant type. Include a no-herbicide control and a this compound-only control.
-
Plant Material: Grow the target weed species in pots or in field plots to a uniform size and growth stage.
-
Treatment Preparation:
-
Prepare a stock solution of this compound.
-
For each treatment, prepare the final spray solution by adding the required amount of this compound and the specified adjuvant (e.g., NIS at 0.25% v/v, COC at 1% v/v) to the carrier (e.g., distilled water). Ensure consistent mixing order.
-
-
Application: Apply the treatments using a calibrated sprayer that delivers a consistent volume per unit area.
-
Evaluation:
-
At set intervals after treatment (e.g., 7, 14, and 21 days), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death).
-
At the end of the experiment, harvest the above-ground biomass of the weeds in each pot or plot.
-
Dry the biomass in an oven until a constant weight is achieved.
-
-
Data Analysis:
-
Analyze the visual ratings and biomass data using analysis of variance (ANOVA).
-
If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the effectiveness of the different adjuvant treatments.
-
The data can be used to calculate the effective dose required for 50% or 90% control (ED₅₀ or ED₉₀).
-
Visualizations
Caption: Workflow for evaluating this compound uptake with adjuvants.
Caption: Mechanisms of different surfactant adjuvants on a leaf surface.
References
- 1. Hard-water antagonism of this compound as affected by time gap between the addition of adjuvant and herbicide to the tank [jcp.modares.ac.ir]
- 2. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 3. Effects of surfactants on foliar uptake of herbicides - a complex scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fbn.com [fbn.com]
- 5. Crop Protection Network [cropprotectionnetwork.org]
- 6. Understanding Herbicide Adjuvants | Bayer Crop Science Canada [cropscience.bayer.ca]
- 7. southeast.k-state.edu [southeast.k-state.edu]
- 8. Set the bar high with surfactants | Agronomy [chsagronomy.com]
- 9. fbn.com [fbn.com]
- 10. ijltemas.in [ijltemas.in]
- 11. erams.com [erams.com]
- 12. apparentag.com.au [apparentag.com.au]
- 13. my.ucanr.edu [my.ucanr.edu]
- 14. WS-7 [extension.purdue.edu]
- 15. Optimizing Herbicide Performance Through Adjuvants: Resolving Misconceptions and Confusion – Soil Science Extension [extension.soils.wisc.edu]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Leaf Wash Techniques for Estimation of Foliar Absorption of Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Method Validation for Trifloxysulfuron Analysis in Complex Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Trifloxysulfuron, a sulfonylurea herbicide, in complex environmental matrices such as soil, water, and plant materials. The selection of an appropriate analytical method is critical for accurate environmental monitoring and ensuring regulatory compliance. This document presents supporting experimental data from various validated methods, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for this compound analysis depends on the specific requirements of the study, including the sample matrix, required sensitivity, and the availability of instrumentation. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, making it ideal for detecting trace levels of residues in complex samples.[1] HPLC-UV offers a robust and cost-effective alternative, particularly for less complex matrices or when higher detection limits are acceptable.
Table 1: Method Validation Parameters for this compound Analysis in Soil
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.025 - 0.050 mg/kg | 0.01 µg/kg (instrumental) |
| Limit of Quantification (LOQ) | 1 ppb | 0.5 µg/kg |
| Accuracy (Recovery %) | 78 - 120% | 70 - 120% |
| Precision (RSD %) | < 10% | < 20% |
Note: Data for HPLC-UV is based on methods for similar sulfonylurea herbicides in soil.[2] Data for LC-MS/MS is specific to this compound (CGA-362622) and its degradates.[1]
Table 2: Method Validation Parameters for this compound Analysis in Water
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/L | 0.0081 µg/L |
| Limit of Quantification (LOQ) | 0.1 ppb | 0.027 µg/L |
| Accuracy (Recovery %) | 70 - 120% | > 60% |
| Precision (RSD %) | < 20% | Not Specified |
Note: Data is based on methods for a range of sulfonylurea herbicides in water.[3][4]
Table 3: Method Validation Parameters for this compound Analysis in Plant Matrices (Sugarcane)
| Parameter | HPLC-UV | LC-MS/MS (General Sulfonylureas) |
| Linearity (R²) | Not Specified | > 0.99 |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Not Specified |
| Accuracy (Recovery %) | Acceptable | 71.7 - 114.9% |
| Precision (RSD %) | Not Specified | < 20% |
Note: HPLC-UV data is specific to this compound sodium in sugarcane.[5] LC-MS/MS data is for a range of sulfonylurea herbicides in various agricultural products.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound in different environmental matrices.
Method 1: Analysis of this compound in Soil by LC-MS/MS
This method is suitable for the determination of this compound and its degradates in soil samples.
1. Sample Extraction:
-
Weigh a 20-gram subsample of soil into a centrifuge tube.
-
Perform a three-step extraction with a 70% (v/v) methanol/water solution. For certain soil layers, the extraction solvent is modified with 2% ammonium hydroxide.[1]
-
Agitate the samples mechanically at room temperature.
-
Centrifuge and filter the extracts, combining the supernatants.
-
Remove the methanol from the combined extract using a rotary evaporator.[1]
2. Sample Cleanup:
-
Pass the resulting aqueous extract through a SAX (Strong Anion Exchange) SPE (Solid Phase Extraction) column connected in series with an ENV (Hydrophilic-Lipophilic Balanced) SPE column.
-
The SAX SPE column retains matrix interferences and is discarded.
-
Elute the analytes from the ENV SPE column with acetonitrile.[1]
-
Adjust the final volume and organic content of the eluate.
3. Instrumental Analysis:
-
Analyze the sample using a High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS).[1]
-
Separate the compounds using a reversed-phase HPLC column.
-
Detect and quantify the analytes using mass spectrometry.
Method 2: Analysis of Sulfonylurea Herbicides in Water by HPLC-UV
This method is a screening procedure for various sulfonylurea herbicides in water.
1. Sample Preparation:
-
For water samples, the limit of quantification is 0.1 ppb.[3]
-
No extensive extraction is typically required for cleaner water samples, but a preconcentration step using Solid Phase Extraction (SPE) can be employed for trace-level detection.
2. Instrumental Analysis:
-
Inject the water sample directly or after preconcentration into an HPLC system equipped with a UV detector.
-
Use a reversed-phase column for chromatographic separation.
-
Monitor the absorbance at a specific wavelength (e.g., 240 nm) to detect and quantify the herbicides.[4]
Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Plant Matrices
The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide range of food and agricultural commodities.
1. Sample Extraction:
-
Homogenize a representative sample of the plant material (e.g., sugarcane).
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate volume of acetonitrile and an internal standard.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
-
Shake vigorously and centrifuge.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove matrix interferences like organic acids, sugars, and pigments.
-
Vortex and centrifuge the d-SPE tube.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Conclusion
The validation of analytical methods for this compound in complex environmental samples is paramount for generating reliable and defensible data. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace residue analysis. However, HPLC-UV provides a viable and economical alternative for screening purposes and for matrices with higher analyte concentrations. The QuEChERS method stands out for its efficiency and robustness in sample preparation for a wide variety of plant-based matrices. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, sample characteristics, and available resources.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Weed control through green cane harvesting residue combined with the herbicide mixture this compound sodium + ametryne - Advances in Weed Science [awsjournal.org]
- 6. scielo.br [scielo.br]
Comparative Efficacy of Trifloxysulfuron and Glyphosate for Broadleaf Weed Control: A Scientific Guide
This guide provides a detailed comparison of the herbicidal efficacy of trifloxysulfuron and glyphosate, with a focus on broadleaf weed control. The information is intended for researchers, scientists, and professionals in drug development and agriculture, presenting experimental data, detailed protocols, and mechanistic insights.
Introduction to Herbicides
Glyphosate is a broad-spectrum, non-selective systemic herbicide that is widely used for the control of annual broadleaf weeds and grasses.[1] Developed by Monsanto in the 1970s, it is the active ingredient in many commercial products, including Roundup.[1] Its efficacy is based on its ability to translocate from the foliage to the roots and growing points of the plant.[1]
This compound-sodium is a selective, post-emergence sulfonylurea herbicide.[2][3] It is effective for the control of a wide range of broadleaf weeds and sedges in crops such as cotton and sugarcane.[3][4] As a systemic herbicide, it is absorbed through both the foliage and roots of the weed.[3][5]
Mechanism of Action
The herbicidal activity of glyphosate and this compound stems from the disruption of different essential biochemical pathways in plants.
Glyphosate: This herbicide inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, a key component of the shikimate pathway.[1][6][7][8] This pathway is crucial for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are vital for protein synthesis and overall plant growth.[1][6][8][9] The shikimate pathway is present in plants and some microorganisms but not in animals, which contributes to glyphosate's low direct toxicity to mammals.[6] Inhibition of the EPSPS enzyme leads to a depletion of these essential amino acids and an accumulation of shikimate, ultimately causing plant death within 4 to 20 days.[6]
This compound: As a sulfonylurea herbicide, this compound targets the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][5][10] This enzyme is essential for the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine.[11] These amino acids are critical for protein synthesis and cell division. By inhibiting the ALS enzyme, this compound halts the growth of susceptible weeds shortly after application, with complete mortality occurring over one to two weeks.[12]
Comparative Efficacy Data
Greenhouse and field studies have demonstrated that the efficacy of glyphosate and this compound varies by weed species and application rate. Generally, glyphosate provides broader-spectrum control, while this compound is highly effective against specific broadleaf weeds that can be tolerant to glyphosate.
| Weed Species | Glyphosate | This compound | Glyphosate + this compound |
| Pitted Morningglory (Ipomoea lacunosa) | 62-80%[13][14] | 36-72%[13] | 80-88%[13] |
| Hemp Sesbania (Sesbania exaltata) | 66-80%[13] | 65-88%[13] | 80-88%[13] |
| Velvetleaf (Abutilon theophrasti) | 73-99%[13] | 23-44%[13] | Not specified |
| Sicklepod (Senna obtusifolia) | >80%[14] | 65-88%[13] | >80%[14] |
| Prickly Sida (Sida spinosa) | 68-100%[13] | 10-60%[13] | Not specified |
| Palmer Amaranth (Amaranthus palmeri) | Not specified | <50% (alone) | >80% (with Bromoxynil)[14] |
| Common Ragweed (Ambrosia artemisiifolia) | Not specified | >73% (with Pyrithiobac)[15] | Not specified |
| Common Lambsquarters (Chenopodium album) | Not specified | >73% (with Pyrithiobac)[15] | Not specified |
Note: Efficacy percentages are drawn from multiple studies and may reflect different experimental conditions.
Studies show that tank-mixing this compound with glyphosate can enhance the control of certain broadleaf weeds, such as pitted morningglory and hemp sesbania, compared to glyphosate applied alone.[13][14] For instance, the control of four-leaf pitted morningglory and hemp sesbania increased from 62-66% with glyphosate alone to 80-88% when mixed with this compound.[13]
Experimental Protocols
The data presented is derived from rigorous field and greenhouse experiments. Below is a summary of typical methodologies employed in these studies.
General Experimental Design:
-
Locations: Field studies are often conducted at multiple locations to account for environmental variability.[16]
-
Treatments: Herbicides are applied at various rates, both individually and in combination. A hand-weeded or untreated plot is typically included as a control.[17]
-
Application: Herbicides are applied post-emergence (POST) to actively growing weeds.[14][15] Application timings can be further specified, such as early post-emergence (EPOST) or late post-emergence (LPOST), corresponding to specific crop and weed growth stages (e.g., two- to four-leaf stage).[13][14]
-
Equipment: Treatments are commonly applied using calibrated spray chambers or backpack sprayers to ensure uniform delivery.[18]
Key Parameters:
-
Herbicide Rates:
-
Data Collection:
-
Weed control is visually assessed at set intervals after treatment, such as 2, 3, or 4 weeks after treatment (WAT).[12][13]
-
Crop injury is also assessed visually, typically on a scale of 0% (no injury) to 100% (crop death).[13]
-
In some studies, shoot biomass reduction is measured as a quantitative indicator of efficacy.[13]
-
Conclusion
Both glyphosate and this compound are effective herbicides, but they differ significantly in their mode of action and spectrum of weed control.
-
Glyphosate offers broad-spectrum, non-selective control of many broadleaf and grass weeds. It is generally more effective against species like velvetleaf and prickly sida than this compound.[13]
-
This compound provides selective control of key broadleaf weeds and sedges, some of which may exhibit tolerance to glyphosate, such as hemp sesbania.[13]
-
Combinations: Tank-mixing this compound with glyphosate can be a valuable strategy to broaden the spectrum of control and improve efficacy against challenging broadleaf weeds like pitted morningglory and hemp sesbania.[13][14]
The choice between these herbicides, or their use in combination, should be guided by the specific weed species present, the crop being cultivated, and the principles of integrated weed management to mitigate the development of herbicide resistance.
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. This compound-sodium | C14H13F3N5NaO6S | CID 23676736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. cotton.org [cotton.org]
- 5. This compound-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]
- 6. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 7. ncwss.org [ncwss.org]
- 8. Glyphosate | Description, Discovery, Uses, Mechanism, Resistance, Environmental Risks, & Health Concerns | Britannica [britannica.com]
- 9. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (Ref: CGA 292230) [sitem.herts.ac.uk]
- 11. apvma.gov.au [apvma.gov.au]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. ars.usda.gov [ars.usda.gov]
- 14. Comparison of this compound and Pyrithiobac in Glyphosate-Resistant and Bromoxynil-Resistant Cotton | Weed Technology | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. ars.usda.gov [ars.usda.gov]
- 17. repository.arizona.edu [repository.arizona.edu]
- 18. plantprotection.pl [plantprotection.pl]
- 19. pomais.com [pomais.com]
A Comparative Analysis of the Herbicidal Activity of Trifloxysulfuron and Other Sulfonylureas
This guide provides a detailed comparison of the herbicidal activity of trifloxysulfuron with other commonly used sulfonylurea herbicides. The information is intended for researchers, scientists, and professionals in the field of drug development and weed management.
Introduction to Sulfonylurea Herbicides
Sulfonylurea herbicides are a major class of herbicides discovered in the mid-1970s that revolutionized weed control in agriculture.[1][2] They are characterized by their high efficacy at low application rates, high selectivity, and low environmental impact.[2][3] All sulfonylurea herbicides share a common mode of action: the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4][5] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][6] By blocking this pathway, sulfonylureas halt cell division and growth in susceptible plants, leading to their eventual death.[4][7]
This compound-sodium is a post-emergence sulfonylurea herbicide known for its broad-spectrum control of broadleaf weeds and sedges in crops like cotton and sugarcane, as well as in turfgrass management.[4][8][9] Like other members of its class, it is absorbed through the foliage and roots and translocated to the meristematic regions of the plant.[4][10]
Comparative Herbicidal Activity
While all sulfonylureas target the same enzyme, slight variations in their chemical structures lead to significant differences in their weed control spectrum, crop tolerance, and application rates.[1] The following table summarizes the herbicidal activity of this compound in comparison with other selected sulfonylurea herbicides.
| Herbicide | Common Trade Name(s) | Typical Application Rate (g a.i./ha) | Key Controlled Weeds |
| This compound | Envoke, Monument, Recondo | 5 - 30 | Broadleaf weeds (e.g., pigweed, cocklebur, morningglory), sedges (e.g., nutsedge), and some grasses.[8][11] |
| Chlorsulfuron | Telar, Glean | 10 - 40 | Ryegrass, wild mustard, and other broadleaf weeds. |
| Flazasulfuron | Katana, Mission | 25 - 50 | Tall fescue, annual and perennial ryegrass, broadleaf weeds, and sedges. |
| Foramsulfuron | Tribute, Revolver | 20 - 45 | Grassy weeds and some broadleaf weeds.[3] |
| Halosulfuron-methyl | Prosedge, Manage, Sempra | 35 - 70 | Nutsedges and some broadleaf weeds.[3] |
| Metsulfuron-methyl | Ally, Escort, Blade | 4 - 8 | Broadleaf weeds.[3][12] |
| Rimsulfuron | TranXit, Matrix, Prism | 15 - 35 | Grassy weeds like ryegrass and fescue, and some broadleaf weeds.[3] |
| Sulfosulfuron | Maverick, Certainty | 15 - 30 | Sedges and as a spring transition aid in overseeded bermudagrass. |
Mode of Action: ALS Inhibition Pathway
The primary mechanism of action for all sulfonylurea herbicides is the disruption of the biosynthesis of branched-chain amino acids through the inhibition of the acetolactate synthase (ALS) enzyme.
References
- 1. gsrpdf.lib.msu.edu [gsrpdf.lib.msu.edu]
- 2. stanfordchem.com [stanfordchem.com]
- 3. gilbasolutions.com [gilbasolutions.com]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. benchchem.com [benchchem.com]
- 6. apvma.gov.au [apvma.gov.au]
- 7. diypestcontrol.com [diypestcontrol.com]
- 8. cotton.org [cotton.org]
- 9. High Quality Herbicide this compound Granule 75%WDG Manufacturer and Supplier | Zhuoer [zhuoerchem.com]
- 10. This compound-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]
- 11. greenwayweedsolutions.com [greenwayweedsolutions.com]
- 12. gaweed.com [gaweed.com]
Navigating the Detection of Trifloxysulfuron: A Comparative Guide to Immunoassay Development and Validation
For researchers, scientists, and drug development professionals engaged in the analysis of sulfonylurea herbicides, the development of robust and specific detection methods is critical. While immunoassays offer a rapid and sensitive approach for screening, the availability of validated assays for newer compounds like Trifloxysulfuron remains limited in published literature. This guide provides a comprehensive overview of the development and validation of immunoassays for sulfonylurea herbicides, using a well-documented indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for the structurally similar compound, Nicosulfuron, as a representative model. The principles and methodologies detailed herein are directly applicable to the development of an immunoassay for this compound.
Performance Comparison of Immunoassays and Chromatographic Methods
Immunoassays, such as ELISA, and instrumental methods, like liquid chromatography-mass spectrometry (LC-MS), are common tools for the detection of herbicide residues. Each method presents distinct advantages and limitations. Immunoassays are generally characterized by their high throughput, speed, and cost-effectiveness, making them ideal for screening large numbers of samples.[1] However, they can be susceptible to matrix effects and cross-reactivity with structurally related compounds.[2][3] In contrast, LC-MS offers higher specificity and is considered a confirmatory method, though it is more time-consuming and requires significant capital investment.[4]
The following table summarizes the performance characteristics of a developed ic-ELISA for Nicosulfuron detection in comparison to LC-MS analysis. This data provides a benchmark for the expected performance of a well-optimized immunoassay for a sulfonylurea herbicide.
| Parameter | ic-ELISA for Nicosulfuron | LC-MS |
| Limit of Detection (LOD) | 0.11 ng/mL | Not explicitly stated, but used for confirmation |
| IC50 (Half-maximal inhibitory concentration) | 8.42 ng/mL | Not applicable |
| Linear Range | 0.11 to 432.89 ng/mL | Method dependent |
| Sample Throughput | High | Low to Medium |
| Cost per Sample | Low | High |
| Specificity | Dependent on antibody; potential for cross-reactivity | High |
| Expertise Required | Moderate | High |
Experimental Protocols: A Roadmap to Immunoassay Development
The development of a sensitive and specific immunoassay hinges on a series of well-defined experimental steps, from the synthesis of reagents to the optimization and validation of the final assay. The following protocol outlines the key stages in the development of an indirect competitive ELISA for a sulfonylurea herbicide, based on the successful development for Nicosulfuron.[4]
Hapten Synthesis and Conjugation
-
Hapten Design: Small molecules like herbicides are not immunogenic on their own and require conjugation to a carrier protein. A hapten, a derivative of the target analyte (e.g., Nicosulfuron), is synthesized with a functional group (e.g., carboxyl or amino group) that allows for covalent linkage to a carrier protein.
-
Carrier Protein Conjugation: The synthesized hapten is conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) or Ovalbumin (OVA) for the immunogen. The active ester method or other cross-linking strategies are commonly employed for this step.
Antibody Production (Monoclonal or Polyclonal)
-
Immunization: Animals (typically rabbits for polyclonal or mice for monoclonal antibodies) are immunized with the hapten-carrier protein conjugate (immunogen) to elicit an immune response.
-
Antibody Screening and Purification: For polyclonal antibodies, the antiserum is collected and screened for its binding affinity to the coating antigen. For monoclonal antibodies, hybridoma technology is used to produce and select cell lines that secrete antibodies with the desired specificity and affinity.[5][6] The antibodies are then purified from the antiserum or cell culture supernatant.
Indirect Competitive ELISA Protocol
-
Coating: A microtiter plate is coated with the hapten-BSA conjugate (coating antigen) at an optimized concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).
-
Blocking: To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at 37°C.
-
Washing: The plate is washed as described in step 2.
-
Competitive Reaction: A mixture of the sample (or standard) containing the free analyte (e.g., Nicosulfuron) and a specific dilution of the primary antibody is added to the wells. The plate is then incubated for 1 hour at 37°C. During this step, the free analyte in the sample competes with the coating antigen for binding to the limited amount of primary antibody.
-
Washing: The plate is washed as described in step 2.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) is added to the wells and incubated for 1 hour at 37°C. This secondary antibody binds to the primary antibody that is bound to the coating antigen.
-
Washing: The plate is washed as described in step 2.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes at 37°C. The enzyme on the secondary antibody catalyzes a color change in the substrate.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Assay Validation: Ensuring Reliability and Accuracy
A thorough validation process is essential to ensure the reliability and accuracy of the developed immunoassay.[7][8] Key validation parameters include:
-
Sensitivity: Determined by the IC50 value and the limit of detection (LOD). The IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen.
-
Specificity (Cross-Reactivity): The assay is tested against a panel of structurally related compounds to determine the degree of cross-reactivity. Cross-reactivity is typically calculated as: (IC50 of the target analyte / IC50 of the cross-reactant) x 100%.[2]
-
Accuracy and Precision: Evaluated by performing recovery studies on spiked samples at different concentrations. The precision is expressed as the coefficient of variation (CV).
-
Matrix Effects: The influence of the sample matrix (e.g., soil, water, food extracts) on the assay performance is assessed by comparing the results of spiked samples with those of standards prepared in buffer.
Visualizing the Immunoassay Workflow
The following diagram illustrates the principle of the indirect competitive ELISA for the detection of a sulfonylurea herbicide like this compound.
References
- 1. ELISA Tests: Efficient immunoassays for food analysis | R-Biopharm [food.r-biopharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoclonal antibody technology for mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on Natural Products Using Monoclonal Antibodies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioagilytix.com [bioagilytix.com]
- 8. fda.gov [fda.gov]
A Comparative Analysis of Trifloxysulfuron and Pyrithiobac-Sodium for Weed Management in Cotton
This guide provides a detailed comparison of two prominent acetolactate synthase (ALS) inhibiting herbicides, trifloxysulfuron and pyrithiobac-sodium, for weed management in cotton (Gossypium hirsutum). The objective is to offer researchers, scientists, and agricultural professionals a comprehensive overview of their respective performances, supported by experimental data.
Introduction and Mode of Action
Both this compound-sodium and pyrithiobac-sodium belong to the Group 2 herbicides (WSSA) or Group B herbicides (HRAC). Their primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme.[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, cell division and plant growth.[1][2] Inhibition of this pathway leads to the cessation of growth and eventual death of susceptible weed species. Although they share the same target site, differences in their chemical structure, application rates, and behavior in plants and soil result in varied weed control spectrums and crop tolerance levels.
dot
Caption: Mode of action for this compound and Pyrithiobac-sodium.
Comparative Weed Control Efficacy
The weed control spectra of this compound and pyrithiobac-sodium are complementary.[3] this compound generally exhibits strong activity against key broadleaf weeds and sedges, while pyrithiobac-sodium is effective against other common broadleaf species. Tank-mixing or sequential applications can broaden the spectrum of controlled weeds.
Table 1: Comparative Efficacy of this compound and Pyrithiobac-sodium on Common Cotton Weeds
| Weed Species | Common Name | This compound Control | Pyrithiobac-sodium Control | Citation(s) |
| Xanthium strumarium | Common Cocklebur | Good to Excellent | Moderate to Good | [1][3] |
| Ipomoea spp. | Morningglory species | Good to Excellent | Moderate to Good | [3][4][5] |
| Amaranthus palmeri | Palmer Amaranth | Good (Residual) | Good (Residual, Resistance Common) | [4][5] |
| Sida spinosa | Prickly Sida | Moderate | Excellent | [4] |
| Senna obtusifolia | Sicklepod | Good | Poor | [4][6] |
| Sesbania exaltata | Hemp Sesbania | Good | Moderate | [4][6] |
| Abutilon theophrasti | Velvetleaf | Poor | Good | [3] |
| Anoda cristata | Spurred Anoda | Poor | Good | [3] |
| Cyperus rotundus | Purple Nutsedge | Good | Moderate | [1][5] |
| Cyperus esculentus | Yellow Nutsedge | Good | Moderate | [5] |
Studies have shown that this compound applied at 8 g/ha can provide greater control of sicklepod and pitted morningglory compared to pyrithiobac at 70 g/ha.[4] Conversely, pyrithiobac is more effective for controlling prickly sida.[4] For weeds like morningglory species that are 3 inches or larger, a tank mix of glyphosate plus pyrithiobac has been shown to be more effective than glyphosate alone.[5] Combining this compound with pyrithiobac can result in commercially acceptable control of a wide range of broadleaf weeds, including common ragweed, velvetleaf, and common lambsquarters.[3]
Cotton Tolerance and Yield Impact
Crop tolerance is a critical factor and varies significantly between the two herbicides and among cotton varieties.
-
This compound: Pima cotton (G. barbadense) genotypes exhibit high levels of tolerance to this compound with little to no visual injury.[7][8] However, Upland cotton (G. hirsutum) varieties show a wide range of responses, with injury levels reported from less than 5% to as high as 80%.[3][7][8] Cotton injury from this compound applications, particularly when mixed with pyrithiobac, can range from 19% to 26% at 7 to 14 days after treatment, though the crop often recovers.[3] In some field studies, sequential over-the-top applications of this compound were found to reduce seed cotton yield compared to weed-free checks.[6]
-
Pyrithiobac-sodium: Cotton generally demonstrates good tolerance to pyrithiobac. One study found that pyrithiobac applied at 0.14 kg ai/ha did not adversely affect the development, yield, or quality of cotton.[9] It can provide residual control of susceptible weeds like prickly sida and pigweed species.[5] However, resistance in key weeds like Palmer amaranth to ALS inhibitors, including pyrithiobac, is widespread.[5]
Table 2: Summary of Cotton Response to this compound and Pyrithiobac-sodium
| Herbicide Treatment | Application Rate | Crop Injury (%) | Seed Cotton Yield | Citation(s) |
| This compound | 5.3 - 8 g ai/ha | < 5% - 80% (Variety dependent) | Generally comparable, but sequential applications may reduce yield | [4][6][7] |
| Pyrithiobac-sodium | 70 g ai/ha | < 10% | No adverse effects noted | [3][4][9] |
| This compound + Pyrithiobac | 2.5-7.5 g/ha + 17-35 g/ha | 19% - 26% (7-14 DAT) | Yield reflects weed control; increased with higher pyrithiobac rates | [3] |
Experimental Protocols
The data presented are derived from field studies typically following established protocols for herbicide efficacy testing.
General Experimental Workflow
A standard methodology for these trials involves a randomized complete block design with multiple replications.
dot
Caption: Generalized experimental workflow for herbicide evaluation.
Key Methodological Details from Cited Studies:
-
Study Design: Field experiments are typically conducted in a randomized block design with three or four replications.[10][11]
-
Herbicide Application: Herbicides are applied post-emergence (POST) at various cotton growth stages, such as the two- to three-leaf or three- to four-leaf stages.[4] Application rates are precisely measured, for instance, this compound at 5.3 and 8 g ai/ha and pyrithiobac at 70 g ai/ha.[4] Applications are made using calibrated spray systems to ensure uniform coverage.
-
Data Collection:
-
Weed Control: Visual assessments of weed control are typically made on a scale of 0% (no control) to 100% (complete control) at set intervals, such as 28 days after application (DAA).[4]
-
Crop Injury: Cotton phytotoxicity is rated visually on a similar 0-100% scale, where 0 is no injury and 100 is crop death. These ratings are taken at multiple time points, often 7, 14, and 28 days after treatment (DAT).[3]
-
Yield: At the end of the season, plots are mechanically harvested to determine the seed cotton yield.[6]
-
Conclusion
This compound and pyrithiobac-sodium are both effective ALS-inhibiting herbicides for post-emergence weed control in cotton. Their primary distinction lies in their weed control spectra and crop safety profiles.
-
This compound offers a lower use rate and is particularly effective against troublesome weeds like sicklepod, various morningglory species, and nutsedges.[1][4] However, its use in Upland cotton requires careful consideration of varietal tolerance to avoid significant crop injury.[7]
-
Pyrithiobac-sodium demonstrates a better safety profile across a wider range of cotton varieties and is highly effective on weeds like prickly sida and velvetleaf.[4][9] Its primary limitation is a lack of efficacy on certain key weeds like sicklepod and the prevalence of ALS-resistant weed biotypes.[5][6]
The spectra of weeds controlled by this compound and pyrithiobac are highly complementary.[3] Therefore, their strategic use in tank-mixes or as part of a broader, integrated weed management program that includes other herbicide modes of action is crucial for achieving broad-spectrum, season-long weed control while managing herbicide resistance.
References
- 1. caws.org.nz [caws.org.nz]
- 2. apvma.gov.au [apvma.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of this compound and Pyrithiobac in Glyphosate-Resistant and Bromoxynil-Resistant Cotton | Weed Technology | Cambridge Core [cambridge.org]
- 5. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 6. ars.usda.gov [ars.usda.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. MSMA and Pyrithiobac Effects on Cotton (Gossypium hirsutum) Development, Yield and Quality | Weed Science | Cambridge Core [cambridge.org]
- 10. periodicos.newsciencepubl.com [periodicos.newsciencepubl.com]
- 11. researchgate.net [researchgate.net]
Validating Predictive Models for Trifloxysulfuron Persistence in the Environment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of predictive models for the environmental persistence of Trifloxysulfuron. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in understanding the validation process.
Quantitative Data on this compound Persistence
The persistence of this compound in the environment is influenced by various factors, primarily soil type, pH, and microbial activity. The following tables summarize key quantitative data from experimental studies.
Table 1: Soil Persistence of this compound-sodium
| Soil Type/Condition | Application Rate | Half-life (DT50) in days | Study Notes |
| Not specified | 7.5 g/ha | Not significantly influenced by pH | Persistence of biological activity was measured. |
| Not specified | 15 g/ha | Increased persistence in higher pH soil | Persistence of biological activity was measured. |
| Sugarcane field | Not specified | ~8 | Field conditions. |
| Bare soil | Not specified | ~5 | Field conditions. |
| Not specified | Not specified | 5 - 13 | General dissipation time. |
Table 2: Hydrolytic Degradation of this compound-sodium in Water (at 20°C)
| pH | Half-life (days) | Degradation Rate | Key Degradation Products |
| 4 | 5.6 - 6.0 | Relatively quick | Urea CGA 368732, Pyrimidine amine CGA 53052, Sulfonamide CGA 382997[1] |
| 5 | 11.5 - 12 | Moderate | Urea CGA 368732, Pyrimidine amine CGA 53052, Sulfonamide CGA 382997[1] |
| 7 | 37 - 41 | Slow | Not specified |
Table 3: Photolysis of this compound-sodium
| Medium | Condition | Half-life (days) | Notes |
| Aqueous solution (pH 7) | Irradiated | 14 - 17 | Hydrolysis was the more dominant degradation process.[1] |
| Aqueous solution (pH 7) | Dark control | 18 - 19 | Hydrolysis was the more dominant degradation process.[1] |
| Soil surfaces | Irradiated | Slower than in aqueous solution | Specific half-life not provided. |
Table 4: Sorption Coefficients of this compound
| Soil Parameter | Value | Units | Reference |
| Freundlich sorption coefficient (Kf) | 1.15 | µg^(1-1/n) (mL)^1/n g^-1 | [2][3][4] |
| Freundlich desorption coefficient (Kf) | 1.22 | µg^(1-1/n) (mL)^1/n g^-1 | [2][3][4] |
| Organic carbon-water partition coefficient (Koc) | - | - | Moderately sorbed to soil.[2][3][4] |
Comparison of Predictive Environmental Fate Models
Several mathematical models are used to predict the environmental fate of pesticides like this compound. The most common include PRZM, PEARL, and the FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) scenarios which often utilize these models.
Table 5: Comparison of Key Predictive Models
| Model | Key Features | Input Parameters | Strengths | Limitations |
| PRZM (Pesticide Root Zone Model) | One-dimensional, finite-difference model simulating pesticide movement in the root zone. Considers runoff and erosion. | - Pesticide properties (solubility, degradation rates, Koc)- Soil properties (texture, organic matter, bulk density)- Weather data (precipitation, temperature)- Crop parameters (emergence, maturity, root depth) | - Widely used and accepted by regulatory agencies.- Simulates a wide range of management practices.- Can be linked with other models for more comprehensive assessments. | - One-dimensional, so does not account for lateral flow within the soil profile.- Can be sensitive to input parameters, requiring accurate data. |
| PEARL (Pesticide Emission Assessment at Regional and Local scales) | One-dimensional, dynamic, multi-layer model. Simulates solute transport, and pesticide transformation and transport in the soil-plant-atmosphere system. | - Similar to PRZM, with more detailed soil hydraulic properties.- Pesticide application details (rate, timing, method).- Crop growth parameters. | - Detailed description of soil water movement.- Can model the fate of transformation products.- User-friendly interface. | - Can be complex to parameterize due to the level of detail required.- Does not simulate preferential flow. |
| FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) | A set of standardized scenarios for pesticide registration in the European Union, utilizing models like PRZM, PEARL, and MACRO. | - Standardized scenarios with pre-defined soil, weather, and crop data for different European regions.- Substance-specific data (degradation rates, sorption coefficients). | - Provides a harmonized approach for regulatory risk assessment.- Scenarios represent a range of realistic worst-case situations. | - Scenarios may not be representative of all specific local conditions.- The choice of model within the FOCUS framework can influence the outcome. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of predictive models for this compound persistence. These protocols are based on internationally recognized guidelines, such as those from the OECD and the EPA.
Aerobic Soil Metabolism Study (based on OECD Guideline 307)
Objective: To determine the rate and route of degradation of this compound in aerobic soil under laboratory conditions.
Methodology:
-
Soil Selection and Preparation: A representative agricultural soil is collected, sieved (e.g., <2 mm), and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Test Substance Application: Radiolabeled ([¹⁴C]) this compound is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks.
-
Sampling and Analysis: At specified time intervals, replicate soil samples are taken and extracted with appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its degradation products.
-
Mineralization and Volatilization: Volatile organic compounds and ¹⁴CO₂ produced from the mineralization of the test substance are trapped in appropriate solutions (e.g., ethylene glycol and potassium hydroxide) and quantified by Liquid Scintillation Counting (LSC).
-
Data Analysis: The decline of the parent compound concentration over time is used to calculate the degradation kinetics, typically expressed as a half-life (DT50). The formation and decline of major metabolites are also monitored.
Hydrolysis as a Function of pH (based on OECD Guideline 111)
Objective: To determine the rate of abiotic degradation of this compound in aqueous solutions at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Application: Radiolabeled this compound is added to the buffer solutions at a low concentration (e.g., < 1 mg/L).
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: Aliquots of the solutions are taken at various time intervals and analyzed by HPLC with radiometric detection to determine the concentration of the parent compound and any hydrolysis products.
-
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound against time. The half-life at each pH is calculated assuming first-order kinetics.
Phototransformation on Soil (based on OECD Guideline 301)
Objective: To determine the rate of photodegradation of this compound on the soil surface.
Methodology:
-
Soil Preparation: A thin layer of soil is prepared on a suitable support (e.g., glass plates).
-
Test Substance Application: Radiolabeled this compound is applied uniformly to the soil surface.
-
Irradiation: The treated soil samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark under the same temperature and humidity conditions.
-
Sampling and Analysis: At set time intervals, soil samples are extracted and analyzed by HPLC to quantify the parent compound and photoproducts.
-
Data Analysis: The rate of phototransformation is calculated by comparing the degradation in the irradiated samples to the dark controls. The half-life of photolysis is then determined.
Visualizations
The following diagrams illustrate the key processes and workflows involved in validating predictive models for this compound persistence.
Caption: Workflow for validating predictive models for this compound persistence.
Caption: Environmental fate pathways of this compound.
References
Efficacy of Trifloxysulfuron on Weed Biotypes and Growth Stages: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of trifloxysulfuron on various weed biotypes at different growth stages, benchmarked against other common herbicides. The information is compiled from multiple research studies to provide a robust overview for researchers and professionals in weed science and herbicide development.
Comparative Efficacy of this compound and Alternative Herbicides
This compound, a sulfonylurea herbicide, has demonstrated significant efficacy against a broad spectrum of broadleaf and some grass weeds. Its performance is, however, influenced by the weed species, their growth stage at the time of application, and the presence of adjuvants.
Key Findings from Experimental Data:
-
Impact of Growth Stage: The timing of this compound application is critical for its effectiveness. Studies have shown that this compound is generally more effective when applied to weeds at earlier growth stages. For instance, it was more effective on redroot pigweed, johnsongrass, hairy beggarticks, strangler vine, and prickly sida at the four-leaf stage compared to the six-leaf stage.[1] A delayed application can lead to a significant reduction in efficacy.[1]
-
Comparison with Glyphosate: In comparative studies, this compound has shown variable efficacy relative to glyphosate depending on the weed species. Glyphosate was found to be less effective than this compound (with a surfactant) against tall morningglory, sicklepod, ivyleaf morningglory, and yellow nutsedge.[1] Conversely, glyphosate demonstrated superior control of balsamapple, prickly sida, and cat's claw vine.[1] Overall, glyphosate generally provides better control across a wider range of weed species.[2]
-
Comparison with Pyrithiobac: When compared with pyrithiobac, this compound at a rate of 8 g/ha provided greater control of sicklepod and pitted morningglory.[3] However, pyrithiobac was more effective in controlling prickly sida.[3] The combination of this compound with other herbicides like bromoxynil has been shown to enhance the control of weeds such as sicklepod and Palmer amaranth.[3]
-
Importance of Surfactants: The addition of a nonionic surfactant (NIS) significantly improves the bioefficacy of this compound.[4] In one study, this compound with a surfactant resulted in significantly higher mortality of yellow nutsedge, redroot pigweed, Spanish needles, and morning-glory compared to its application without a surfactant.[4]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives on various weed species.
Table 1: Efficacy of this compound at Different Growth Stages
| Weed Species | Growth Stage | This compound Efficacy (% Control) | Reference |
| Redroot Pigweed | 4-leaf | More Effective | [1] |
| 6-leaf | Less Effective | [1] | |
| Johnsongrass | 4-leaf | More Effective | [1] |
| 6-leaf | Less Effective | [1] | |
| Hairy Beggarticks | 4-leaf | More Effective | [1] |
| 6-leaf | Less Effective | [1] | |
| Strangler Vine | 4-leaf | More Effective | [1] |
| 6-leaf | Less Effective | [1] | |
| Prickly Sida | 4-leaf | More Effective | [1] |
| 6-leaf | Less Effective | [1] |
Table 2: Comparative Efficacy of this compound and Glyphosate
| Weed Species | This compound (+ Surfactant) % Control | Glyphosate % Control | Reference |
| Tall Morningglory | More Effective | Less Effective | [1] |
| Sicklepod | More Effective | Less Effective | [1] |
| Ivyleaf Morningglory | More Effective | Less Effective | [1] |
| Yellow Nutsedge | More Effective | Less Effective | [1] |
| Balsamapple | Less Effective | Significantly Better | [1] |
| Prickly Sida | Less Effective | Significantly Better | [1] |
| Cat's Claw Vine | Not Satisfactory | Not Satisfactory | [1] |
| Barnyardgrass | 60-87% | 97-99% | [2] |
| Browntop Millet | 38-48% | 97-99% | [2] |
| Velvetleaf | 23-44% | 97-99% | [2] |
Table 3: Comparative Efficacy of this compound and Pyrithiobac
| Weed Species | This compound (8 g/ha) % Control (28 DAA) | Pyrithiobac (70 g/ha) % Control (28 DAA) | Reference |
| Sicklepod | Greater Control | Lower Control | [3] |
| Pitted Morningglory | Greater Control | Lower Control | [3] |
| Prickly Sida | Lower Control | Greater Control | [3] |
Experimental Protocols
The following is a generalized experimental protocol synthesized from the methodologies of the cited research.
Objective: To evaluate the efficacy of this compound on different weed biotypes and growth stages in comparison to other herbicides.
Experimental Design:
-
Field and greenhouse experiments are typically conducted.
-
A randomized complete block design with multiple replications is commonly used.[5]
-
Treatments include different rates of this compound, comparative herbicides (e.g., glyphosate, pyrithiobac), and a non-treated control.
-
Application timings are varied to target different weed growth stages (e.g., 2-3 leaf, 4-6 leaf).[1][3]
Materials:
-
Herbicides: this compound-sodium, glyphosate, pyrithiobac-sodium.
-
Adjuvants: Nonionic surfactant (NIS) at a concentration of 0.25% v/v is frequently added to the spray solution.[1][4]
-
Plant Material: A variety of weed species are grown in pots or in field plots.
Procedure:
-
Weed Propagation: Weed seeds are sown and cultivated to the desired growth stages (e.g., four-leaf or six-leaf).
-
Herbicide Application:
-
Herbicides are applied post-emergence using a calibrated sprayer to ensure uniform coverage.
-
Application rates are based on the specific objectives of the study (e.g., this compound at 5.3 and 8 g ai/ha, pyrithiobac at 70 g ai/ha, glyphosate at 560 g ae/ha).[3]
-
-
Data Collection:
-
Visual weed control is assessed at specified intervals after treatment (e.g., 7, 14, 21, and 28 days after application - DAA).
-
Efficacy is typically rated on a scale of 0% (no control) to 100% (complete plant death).
-
Plant biomass (fresh or dry weight) is often measured as a quantitative indicator of herbicide efficacy.
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
Visualizations
Caption: Experimental workflow for evaluating herbicide efficacy.
Caption: Mode of action signaling pathway for this compound.
References
- 1. Effect of Growth Stage on this compound and Glyphosate Efficacy in Twelve Weed Species of Citrus Groves | Weed Technology | Cambridge Core [cambridge.org]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Comparison of this compound and Pyrithiobac in Glyphosate-Resistant and Bromoxynil-Resistant Cotton | Weed Technology | Cambridge Core [cambridge.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Efficacy and selectivity of this compound-sodium/ametryne in the control of weeds in sugar cane fields - Weed Control Journal [weedcontroljournal.org]
Unraveling a Complex Web: Cross-Resistance Patterns of ALS-Inhibiting Herbicides in Trifloxysulfuron-Resistant Weeds
A comprehensive analysis of experimental data reveals intricate cross-resistance profiles in weed populations resistant to the sulfonylurea herbicide, trifloxysulfuron. The underlying mechanisms, primarily target-site mutations in the acetolactate synthase (ALS) gene, dictate the extent of resistance to other ALS-inhibiting herbicide families, including imidazolinones, triazolopyrimidines, pyrimidinyl-thio-benzoates, and sulfonylaminocarbonyl-triazolinones. This guide synthesizes key experimental findings, providing researchers and drug development professionals with a detailed comparison of these resistance patterns.
The evolution of herbicide resistance in weed populations poses a significant threat to global agricultural productivity. This compound, a potent acetolactate synthase (ALS) inhibitor, has been widely used for broadleaf weed control. However, its extensive use has led to the selection of resistant weed biotypes. Understanding the cross-resistance patterns in these weeds is crucial for developing sustainable weed management strategies and for the rational design of new herbicides.
Resistance to ALS inhibitors is predominantly conferred by single nucleotide polymorphisms in the ALS gene, leading to amino acid substitutions that reduce the herbicide's binding affinity to the enzyme.[1][2] Non-target-site resistance (NTSR), often involving enhanced herbicide metabolism by enzyme families such as cytochrome P450 monooxygenases, can also contribute to resistance, sometimes conferring broader and less predictable cross-resistance patterns.[3][4]
Comparative Analysis of Cross-Resistance
Experimental data from whole-plant dose-response assays on various this compound-resistant weed species demonstrate a range of cross-resistance profiles. The level of resistance is typically quantified by the Resistance Index (RI) or Resistance Factor (RF), calculated as the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) in the resistant population to that of a susceptible population.
Target-Site Resistance-Mediated Cross-Resistance
Studies on this compound-resistant Palmer amaranth (Amaranthus palmeri) have identified the Trp574Leu mutation in the ALS gene as a primary driver of broad cross-resistance.[1][5] This single amino acid substitution confers high levels of resistance not only to sulfonylureas like this compound but also to imidazolinones (e.g., imazethapyr), triazolopyrimidines (e.g., flumetsulam), and pyrimidinyl-thio-benzoates (e.g., pyrithiobac).[1] Some Palmer amaranth populations have even been found to accumulate multiple mutations in the ALS gene, such as Ala122Thr, Pro197Ala, or Ser653Asn, in addition to the Trp574Leu mutation, potentially broadening the spectrum of resistance.[1]
Similarly, a Pro197Ser mutation has been identified in resistant Pennsylvania Smartweed (Persicaria pensylvanica), leading to high-level resistance to the sulfonylurea bensulfuron-methyl and cross-resistance to an imidazolinone (imazethapyr) and a pyrimidinyl-thio-benzoate (bispyribac-sodium).[6]
The following table summarizes the cross-resistance patterns observed in this compound-resistant Palmer amaranth with the Trp574Leu mutation.
| Herbicide Family | Herbicide | Weed Species | Resistance Index (RI) | Reference |
| Sulfonylurea (SU) | This compound | Amaranthus palmeri | 21 - 56 | [1] |
| Imidazolinone (IMI) | Imazethapyr | Amaranthus palmeri | >2800 | [7] |
| Triazolopyrimidine (TP) | Flumetsulam | Amaranthus palmeri | High | [1][8] |
| Pyrimidinyl-thio-benzoate (PTB) | Pyrithiobac | Amaranthus palmeri | High | [1][8] |
Experimental Protocols
Accurate assessment of herbicide resistance relies on standardized and robust experimental methodologies. The following are detailed protocols for key experiments cited in the comparison of cross-resistance patterns.
Whole-Plant Dose-Response Assay
This assay is the gold standard for confirming herbicide resistance and determining the level of resistance under controlled conditions.[9][10]
-
Seed Germination and Plant Growth: Seeds from both suspected resistant and known susceptible weed populations are germinated in petri dishes or directly in pots filled with a sterile potting mix. Seedlings are thinned to a uniform number per pot and grown in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
Herbicide Application: At a specific growth stage (e.g., 3-4 leaf stage), plants are treated with a range of herbicide doses. A typical dose-response experiment includes an untreated control and 6-8 herbicide concentrations, spanning from sublethal to lethal doses for both resistant and susceptible populations.[9] Herbicides are applied using a calibrated cabinet sprayer to ensure uniform coverage.
-
Data Collection: Plant survival and biomass (fresh or dry weight) are assessed at a set time after treatment (e.g., 21 days). Visual injury ratings can also be recorded.
-
Data Analysis: The collected data are subjected to non-linear regression analysis, typically using a log-logistic model, to determine the GR₅₀ value.[6] The Resistance Index is then calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
In Vitro ALS Enzyme Activity Assay
This biochemical assay directly measures the sensitivity of the ALS enzyme to the herbicide, helping to confirm target-site resistance.
-
Enzyme Extraction: Young leaf tissue from both resistant and susceptible plants is harvested and frozen in liquid nitrogen. The tissue is then ground to a fine powder and homogenized in an extraction buffer to isolate the ALS enzyme. The extraction is performed at low temperatures (0-4°C) to maintain enzyme activity.
-
Enzyme Assay: The crude enzyme extract is incubated with the necessary substrates (e.g., pyruvate) and cofactors in the presence of various concentrations of the herbicide.
-
Product Measurement: The activity of the ALS enzyme is determined by measuring the amount of acetolactate produced, which can be converted to acetoin and quantified colorimetrically.
-
Data Analysis: The herbicide concentration that inhibits 50% of the enzyme activity (I₅₀) is determined for both resistant and susceptible populations. A high I₅₀ value for the resistant population compared to the susceptible one indicates a less sensitive target enzyme.
ALS Gene Sequencing
This molecular technique is used to identify the specific mutations in the ALS gene that confer resistance.
-
DNA Extraction: Genomic DNA is extracted from the leaf tissue of individual resistant and susceptible plants using commercially available kits.
-
PCR Amplification: The ALS gene, or specific regions known to harbor resistance-conferring mutations, is amplified using the Polymerase Chain Reaction (PCR) with specific primers.
-
DNA Sequencing: The amplified PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing (NGS) technologies.[11][12]
-
Sequence Analysis: The DNA sequences from resistant plants are compared to those from susceptible plants to identify any nucleotide changes that result in amino acid substitutions.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Figure 1: The ALS enzyme pathway and its inhibition by herbicides.
Figure 2: Workflow for a whole-plant dose-response assay.
Figure 3: Logical relationship of cross-resistance due to a target-site mutation.
References
- 1. Target-site mutation accumulation among ALS inhibitor-resistant Palmer amaranth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the herbicide resistance patterns in Lolium rigidum populations in Tunisian and Moroccan wheat regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-resistance to herbicides in annual ryegrass (lolium rigidum) (Journal Article) | OSTI.GOV [osti.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Characterization of Acetolactate Synthase (ALS)-Inhibitor Resistance in Pennsylvania Smartweed (Persicaria pensylvanica) [bioone.org]
- 7. A New Pro-197-Ile Mutation in Amaranthus palmeri Associated with Acetolactate Synthase-Inhibiting Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using next-generation sequencing to detect mutations endowing resistance to pesticides: application to acetolactate-synthase (ALS)-based resistance in barnyard grass, a polyploid grass weed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Statistical Approaches for Analyzing and Comparing Trifloxysulfuron Field Data
A Guide for Researchers and Scientists
This guide provides a comprehensive overview of statistical methodologies for analyzing and comparing field data on the herbicide Trifloxysulfuron. It is intended for researchers, scientists, and professionals in the field of weed science and herbicide development. This document outlines common experimental designs, key statistical analyses, and presents comparative data on this compound's performance against other common herbicides, supported by published field trial results.
Introduction to this compound
This compound-sodium is a selective, post-emergence sulfonylurea herbicide.[1] It is effective against a broad spectrum of broadleaf weeds and sedges.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential amino acids in susceptible plants.[1] This inhibition leads to the cessation of plant growth and eventual death.[1] this compound is utilized in various cropping systems, most notably in cotton and sugarcane.[1][2]
Experimental Protocols for Herbicide Field Trials
The robust evaluation of herbicide efficacy relies on well-designed field experiments and standardized data collection protocols. The following methodologies are synthesized from common practices in weed science research.
Experimental Design
The most common experimental design for herbicide field trials is the Randomized Complete Block Design (RCBD) .[2][3][4] This design is effective in minimizing the effects of field variability, such as soil type heterogeneity or slight variations in slope. In an RCBD, the experimental area is divided into blocks, and each block contains a complete set of the treatments being evaluated.[5] Treatments, including different herbicides, application rates, and untreated controls, are then randomly assigned to plots within each block.[5]
Key parameters of the experimental setup typically include:
-
Plot Size: Varies depending on the scale of the trial, but a common size is four rows, each 12.2 meters in length, with a row spacing of 96 cm.[6]
-
Replications: Treatments are typically replicated three to four times to ensure statistical power.[2][4]
-
Application Equipment: Herbicides are often applied using a backpack or tractor-mounted sprayer calibrated to deliver a specific volume of spray solution per unit area (e.g., 140 L/ha at 275 kPa).[6]
-
Weed Populations: Trials are conducted in areas with natural and uniform infestations of the target weed species.[6]
Data Collection and Assessment
Efficacy data is primarily collected through visual assessments of weed control and measurements of crop injury.[6]
-
Visual Weed Control Ratings: This is the most common method for assessing herbicide performance.[6] Ratings are typically conducted at specific intervals after treatment (e.g., 14 and 28 days after treatment - DAT).[7] A standardized scale of 0% to 100% is used, where 0% represents no weed control and 100% represents complete weed death.[8]
-
Crop Injury Assessment: Similar to weed control ratings, crop injury is visually assessed on a 0% to 100% scale, where 0% indicates no injury and 100% indicates crop death.
-
Weed Density and Biomass: In some studies, weed density (number of plants per unit area) and weed dry weight (biomass) are measured to provide a more quantitative assessment of herbicide efficacy.[9]
-
Crop Yield: Ultimately, the impact of weed control on crop yield is a critical measure. The center rows of each plot are harvested to determine the final yield.[6]
Statistical Analysis of Field Data
Analysis of Variance (ANOVA)
Analysis of Variance (ANOVA) is a fundamental statistical method used to determine if there are any statistically significant differences between the means of two or more independent groups.[3] In the context of herbicide trials, ANOVA is used to analyze data on weed control, crop injury, and yield to determine the effect of different herbicide treatments.[8] The data is often subjected to transformations, such as an arc-sine transformation for percentage data, to meet the assumptions of ANOVA.[8]
Mean Separation Tests
If the ANOVA results indicate a significant treatment effect, a mean separation test is used to determine which specific treatment means are different from each other.[9] A commonly used test in weed science is Fisher's Protected Least Significant Difference (LSD) at a specified probability level (e.g., P = 0.05).[6]
Dose-Response Analysis
Dose-response studies are conducted to determine the relationship between the herbicide application rate and the response of the target weed or crop.[10] Non-linear regression models, particularly the log-logistic model , are widely used to analyze this type of data.[10][11] These models can estimate key parameters such as the ED50 (the dose required to produce a 50% response).
Comparative Performance of this compound
The following tables summarize the performance of this compound in comparison to other herbicides based on data from various field trials.
Table 1: this compound vs. Glyphosate for Weed Control in Cotton
| Weed Species | Herbicide | Application Rate (g ai/ha) | Control (%) 28 DAT | Citation |
| Sicklepod (Senna obtusifolia) | This compound | 8 | >80 | [7] |
| Glyphosate | 560 | >80 | [7] | |
| Pitted Morningglory (Ipomoea lacunosa) | This compound | 8 | >80 | [7] |
| Glyphosate | 560 | >80 | [7] | |
| Prickly Sida (Sida spinosa) | This compound | 8 | <80 | [7] |
| Glyphosate | 560 | >80 | [7] | |
| Hemp Sesbania (Sesbania herbacea) | This compound | 5 | 65-88 | [1] |
| Glyphosate | 840 | 62-66 | [1] |
Table 2: this compound vs. Ametryn for Weed Control in Sugarcane
| Weed Species | Herbicide | Application Rate (g ai/ha) | Control (%) | Citation |
| Broadleaf Weeds | This compound-sodium/Ametryn | 37/1463 | Effective | [2] |
| This compound-sodium (alone) | 22 | Efficient | [2] | |
| Grasses (Digitaria horizontalis) | This compound-sodium/Ametryn | 37/1463 | Effective | [2] |
| This compound-sodium (alone) | 22 | Very Low | [2] |
Table 3: this compound in Tank Mixes for Broadleaf Weed Control in Cotton
| Weed Species | Herbicide Combination | Application Rate (g ai/ha) | Control (%) 28 DAT | Citation |
| Common Ragweed (Ambrosia artemisiifolia) | This compound + Pyrithiobac | 17 or 35 + this compound | >73 | [4] |
| Velvetleaf (Abutilon theophrasti) | This compound + Pyrithiobac | 17 or 35 + this compound | >73 | [4] |
| Annual Morningglory species | This compound + Pyrithiobac | 17 or 35 + this compound | >73 | [4] |
| Pitted Morningglory (Ipomoea lacunosa) | This compound + Prometryn | - | > Glyphosate alone | [3][6] |
| Entireleaf Morningglory (Ipomoea hederacea) | This compound + Prometryn | - | > Glyphosate alone | [3][6] |
Visualizing Experimental and Analytical Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and data analysis.
Caption: Workflow for a typical herbicide field trial from design to analysis.
Caption: Logical flow of statistical analysis for herbicide efficacy data.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Efficacy and selectivity of this compound-sodium/ametryne in the control of weeds in sugar cane fields - Weed Control Journal [weedcontroljournal.org]
- 3. JCS : Volume 12/2008 : Issue 3 : Evaluation of this compound plus Prometryn for Weed Control in Cotton (Gossypium hirsutum L.) [cotton.org]
- 4. researchgate.net [researchgate.net]
- 5. cotton.org [cotton.org]
- 6. Comparison of this compound and Pyrithiobac in Glyphosate-Resistant and Bromoxynil-Resistant Cotton | Weed Technology | Cambridge Core [cambridge.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. isws.org.in [isws.org.in]
- 9. researchgate.net [researchgate.net]
- 10. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Semantic Scholar [semanticscholar.org]
- 11. www8.sas.com [www8.sas.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Trifloxysulfuron Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of trifloxysulfuron, a sulfonylurea herbicide. Adherence to these protocols is vital to prevent environmental contamination and ensure a safe working environment.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all safety precautions.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use tightly fitting safety goggles with side-shields.
-
Clothing: Wear a lab coat or fire/flame-resistant and impervious clothing.
Handling:
-
Work in a well-ventilated area.
-
Avoid dust formation and contact with skin and eyes.[1]
-
Wash hands thoroughly with soap and water after handling.[2][3]
Step-by-Step Disposal Procedures
1. Unused or Waste this compound:
-
Professional Disposal: Any this compound that cannot be used should be disposed of by a licensed professional waste disposal service.[2] The material may be taken to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[1]
-
Regulatory Compliance: All disposal methods must be in accordance with local, state, and federal laws and regulations.[1][2]
-
Do Not: Pour this compound down the sink, toilet, or any drain.[1][4] This is crucial as it is mobile in soil and can leach into groundwater.[2][5]
2. Contaminated Materials and Spills:
-
Containment: In the event of a spill, immediately contain the material to prevent it from spreading to soil or entering water systems.[2]
-
Cleanup:
-
Ventilation: Ensure the area is well-ventilated after cleanup.[2]
3. Empty Container Disposal:
-
Do Not Reuse: Empty this compound containers must not be reused or refilled.[2]
-
Rinsing: Containers should be triple rinsed (or the equivalent).[1] The rinsate should be collected and disposed of as hazardous waste.
-
Disposal: After proper rinsing, containers can be offered for recycling or reconditioning.[1] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[1] Combustible packaging materials may be incinerated.[1]
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key toxicological data for this compound, underscoring the importance of proper disposal to mitigate environmental and health risks.
| Parameter | Value | Species | Source |
| Acute Oral LD50 | > 5000 mg/kg | Rat | [2] |
| Acute Dermal LD50 | > 2000 mg/kg | Rat | [2] |
| Acute Inhalation LC50 | > 2.55 mg/L (4h) | Rat | [2] |
| Fish LC50 (96h) | > 146 mg/L | Rainbow trout | [2] |
| Daphnia LC50 (48h) | > 139 mg/L | Water flea | [2] |
| Algae EC50 (72h) | 0.043 mg/L | Green algae | [2] |
Experimental Protocols: Spill Decontamination
This protocol outlines the standard procedure for decontaminating a laboratory area following a small-scale this compound spill.
Objective: To safely clean and decontaminate a surface area contaminated with this compound powder.
Materials:
-
Personal Protective Equipment (PPE) as specified above
-
Spill containment materials (e.g., absorbent pads)
-
Scoop or brush
-
Labeled, sealable waste container
-
Hard water detergent
-
Water
-
Additional absorbent material
Procedure:
-
Ensure Safety: Don appropriate PPE. Cordon off the spill area to prevent unauthorized entry.
-
Containment: If the spill is spreading, use absorbent pads to create a barrier.
-
Dry Cleanup: Carefully sweep or scoop the bulk of the this compound powder into the designated waste container. Avoid creating dust.
-
Wet Decontamination: a. Prepare a cleaning solution with a hard water detergent and water. b. Apply the solution to the spill area and scrub thoroughly. c. Use fresh absorbent material to soak up the cleaning solution. d. Place the used absorbent material into the waste container.
-
Final Rinse: Rinse the area with clean water, absorbing the rinse water with fresh absorbent material and placing it in the waste container.
-
Disposal: Seal the waste container and label it clearly as "this compound Waste." Arrange for disposal through a licensed professional waste disposal service.
-
Post-Cleanup: Wash hands and any exposed skin thoroughly with soap and water.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound and associated waste.
Caption: Logical workflow for this compound waste disposal.
References
Essential Safety and Logistical Information for Handling Trifloxysulfuron
For researchers, scientists, and drug development professionals, the safe handling and disposal of Trifloxysulfuron, a potent sulfonylurea herbicide, is paramount to ensure personal safety and environmental protection. Adherence to established protocols is critical to mitigate risks associated with its use in a laboratory setting. This guide provides comprehensive, step-by-step procedures for the safe handling, application, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, especially in its concentrated powder or granular form, a comprehensive suite of personal protective equipment is required to minimize exposure.[1][2] The specific PPE may vary depending on the task being performed, such as mixing, loading, or application.
Core PPE Requirements:
-
Skin Protection: A long-sleeved shirt and long pants are the minimum requirement.[3][4][5] For tasks with a higher risk of exposure, such as mixing and loading concentrates, chemical-resistant coveralls or a chemical-resistant suit over work clothes should be worn.[6][7]
-
Hand Protection: Chemical-resistant gloves are mandatory.[5][8][9] Suitable materials include barrier laminate, butyl rubber, nitrile rubber, neoprene rubber, polyvinyl chloride (PVC), or Viton.[5][10] Always wash the outside of gloves before removal and wash hands thoroughly after handling.[5][11]
-
Eye Protection: To prevent eye contact, especially during mixing and loading where splashing can occur, dust-proof chemical goggles or safety glasses with side shields are necessary.[10][12]
-
Footwear: Chemical-resistant footwear plus socks are required.[4][5] Pant legs should be worn outside of boots to prevent pesticides from entering.[7]
-
Respiratory Protection: While not always required for handling the substance in a well-ventilated area, a NIOSH-approved respirator with an N, R, P, or HE filter is recommended for hand-wand applicators or when dealing with dusts or aerosols.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the safe handling of this compound.
| Parameter | Value/Instruction |
| Exposure Limit (TWA) | 10mg/m³ for this compound sodium[12] |
| Eye Rinse Duration | In case of eye contact, rinse slowly and gently with water for 15-20 minutes.[10][11][12] |
| Skin Rinse Duration | If on skin, rinse immediately with plenty of water for 15-20 minutes.[3][10][12] |
| Container Rinsing | Triple rinse containers before disposal.[13] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[8] |
| Environmental Hazard | Toxic to non-target terrestrial plants.[8] Do not apply directly to water or where surface water is present.[3] |
Experimental Protocol: Safe Handling and Application of this compound in a Laboratory Setting
This protocol outlines the step-by-step procedure for the safe handling, preparation of solutions, and application of this compound for research purposes in a controlled laboratory environment.
1. Preparation and Pre-application:
-
1.1. Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
1.2. Gather Materials: Assemble all necessary materials, including this compound, solvents, application equipment, and all required PPE.
-
1.3. PPE Donning: Put on all required PPE as specified in the section above. Ensure a proper fit and inspect for any damage.
2. Solution Preparation (Mixing and Loading):
-
2.1. Ventilation: Conduct all weighing and mixing of this compound powder in a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust.[8][9]
-
2.2. Weighing: Carefully weigh the required amount of this compound using a calibrated laboratory balance.
-
2.3. Mixing: In a designated container, add the weighed this compound to the appropriate solvent or carrier as per the experimental design. Agitate the solution thoroughly to ensure it is well-mixed before application.[11]
3. Application:
-
3.1. Controlled Environment: Perform the application in a designated and controlled area to prevent contamination of other experiments or the general laboratory space.
-
3.2. Application Method: Utilize a calibrated application device (e.g., micropipette, small-scale sprayer) to apply the this compound solution accurately to the target area.
-
3.3. Avoid Contamination: Take care to prevent overspray or drift to non-target areas.
4. Post-Application and Decontamination:
-
4.1. Equipment Cleaning: Thoroughly clean all application equipment immediately after use.[11] Wash with an appropriate cleaning solution (e.g., a detergent solution) and rinse with clean water.[11]
-
4.2. PPE Removal: Remove PPE in the correct order to avoid self-contamination. Wash the outside of gloves before removing them.[5]
-
4.3. Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[3][5][12]
Operational and Disposal Plans
A clear plan for the storage and disposal of this compound and its associated waste is crucial for laboratory safety and environmental compliance.
Storage Plan:
-
Secure Storage: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area, away from food, feed, and incompatible materials.[10]
-
Authorized Access: The storage area should be accessible only to authorized personnel.
Disposal Plan:
-
Pesticide Waste: Wastes resulting from the use of this product are toxic and should be disposed of on-site or at an approved waste disposal facility.[8] Do not contaminate water, food, or feed by disposal.[8]
-
Container Disposal: Non-refillable containers should not be reused.[8] Triple rinse the container promptly after emptying.[13] The rinsed container may be offered for recycling or disposed of in a sanitary landfill, in accordance with local, state, and federal regulations.[8]
-
Spill Management: In the event of a spill, control the source of the spill and contain it to prevent spreading.[12] Sweep up the material and place it in a compatible disposal container.[10][12] Clean the spill area with a hard water detergent.[10][12]
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 2. Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. files.hawaii.gov [files.hawaii.gov]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. MSU Extension | Montana State University [apps.msuextension.org]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 12. rfdsafeagri.com [rfdsafeagri.com]
- 13. assets.syngenta-us.com [assets.syngenta-us.com]
Retrosynthesis Analysis
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|---|---|
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
